4-(Pyrazol-1-yl)benzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLZNMOGQIRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 4-(Pyrazol-1-yl)benzenesulfonic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyrazol-1-yl)benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold
This compound and its derivatives, particularly sulfonamides, represent a privileged scaffold in medicinal chemistry and materials science. The pyrazole ring, a five-membered heterocycle, is a versatile building block found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1] When coupled with a benzenesulfonamide moiety, the resulting structure serves as a key intermediate for synthesizing compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antileishmanial agents.[2][3][4][5]
This guide provides a comprehensive overview of the synthesis and detailed characterization of the parent sulfonic acid, this compound, offering field-proven insights and robust, self-validating protocols for researchers in drug discovery and chemical synthesis.
Part 1: Synthesis of this compound
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and reliable method for synthesizing the title compound is a variation of the classic Knorr pyrazole synthesis. This approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[6][7] In this specific case, 4-hydrazinobenzenesulfonic acid serves as the hydrazine component, which reacts with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent, to form the pyrazole ring regioselectively.
The choice of 4-hydrazinobenzenesulfonic acid as a starting material is strategic; it incorporates the desired benzenesulfonic acid group from the outset, simplifying the overall synthetic route and avoiding harsh sulfonation conditions on the pre-formed, and potentially sensitive, pyrazole ring.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Hydrazinobenzenesulfonic acid hydrate
-
Malondialdehyde tetraethyl acetal (or 1,1,3,3-Tetramethoxypropane)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydrazinobenzenesulfonic acid hydrate (e.g., 10 mmol) in 100 mL of deionized water.
-
Acidification: To the suspension, slowly add concentrated hydrochloric acid (e.g., 5 mL). The purpose of the acid is twofold: it protonates the hydrazine to increase its solubility and, more importantly, catalyzes the in-situ hydrolysis of the malondialdehyde acetal to the reactive 1,3-dicarbonyl species.
-
Addition of Reagent: Add malondialdehyde tetraethyl acetal (e.g., 11 mmol, 1.1 equivalents) to the reaction mixture. Using a slight excess of the acetal ensures the complete consumption of the limiting hydrazine starting material.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., using a highly polar mobile phase).
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. The product, being a zwitterionic solid, has limited solubility in the acidic aqueous medium and will precipitate.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water, followed by a cold ethanol wash to remove residual starting materials and impurities.
-
Purification: For higher purity, the crude product can be recrystallized from a minimal amount of hot water or a water/ethanol mixture. The sulfonic acid group imparts sufficient water solubility for this process.
-
Drying: Dry the purified white crystalline solid in a vacuum oven at 60-80°C to a constant weight.
Part 2: Characterization and Structural Elucidation
A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the structural characterization of the final product.
Spectroscopic Data and Interpretation
The following table summarizes the expected data from the primary analytical techniques used to characterize this compound.
| Technique | Functional Group/Atom | Expected Observation | Causality and Insights |
| ¹H NMR | Aromatic Protons (Benzenesulfonic acid) | Two doublets (AA'BB' system), δ ≈ 7.8-8.1 ppm | Protons ortho and meta to the sulfonyl group are chemically distinct, leading to a characteristic doublet of doublets or two distinct doublets.[2] |
| Pyrazole H-4 | Triplet, δ ≈ 6.5 ppm | This proton is coupled to the two adjacent protons (H-3 and H-5) on the pyrazole ring. | |
| Pyrazole H-3, H-5 | Two doublets, δ ≈ 7.7 and 8.5 ppm | These protons are coupled to H-4, and their distinct chemical shifts are due to their different proximities to the phenyl ring. | |
| Sulfonic Acid Proton (-SO₃H) | Broad singlet, δ > 10 ppm (in DMSO-d₆) | The acidic proton is often broad and may exchange with residual water in the solvent.[8] | |
| ¹³C NMR | Aromatic Carbons | 4 signals, δ ≈ 120-145 ppm | Expect four signals for the benzenesulfonic acid ring due to symmetry. |
| Pyrazole Carbons | 3 signals, δ ≈ 108-142 ppm | C-4 will be the most upfield, while C-3 and C-5 will be further downfield.[2] | |
| FT-IR | S=O Stretch (Sulfonic Acid) | Strong bands at ~1180 cm⁻¹ and ~1040 cm⁻¹ | These are characteristic, strong asymmetric and symmetric stretching vibrations for the sulfonate group.[2][8] |
| O-H Stretch (Sulfonic Acid) | Very broad absorption, ~2500-3300 cm⁻¹ | The acidic proton's stretching is very broad due to strong hydrogen bonding. | |
| C=N/C=C Stretch (Pyrazole/Aromatic) | Bands in the 1400-1600 cm⁻¹ region | These vibrations confirm the presence of the aromatic and heteroaromatic ring systems.[9][10] | |
| HRMS (ESI-) | Molecular Ion | [M-H]⁻ at expected m/z | Electrospray ionization in negative mode (ESI-) is ideal for sulfonic acids, readily forming the [M-H]⁻ anion and allowing for precise mass determination.[11][12] |
| Fragmentation | Loss of SO₃ (m/z 80) | A characteristic fragmentation pathway for aromatic sulfonic acids is the cleavage of the C-S bond, leading to a prominent fragment corresponding to the loss of sulfur trioxide.[12] |
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated hydrochloric acid in a fume hood.
-
Handling: this compound is an acidic and potentially irritating solid. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound via the Knorr pyrazole synthesis. The provided protocol is straightforward and utilizes readily available starting materials. Furthermore, the comprehensive characterization workflow, detailing expected outcomes from NMR, FT-IR, and Mass Spectrometry, establishes a self-validating system to ensure the structural integrity and purity of the final product. This molecule serves as a valuable intermediate, and the methods described herein provide a solid foundation for researchers engaged in the development of novel sulfonamide-based therapeutics and functional materials.
References
-
Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. Available at: [Link]
-
Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. Available at: [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Request PDF. Available at: [Link]
-
Zhong, Z., et al. (1993). Negative-ion, chemical-ionization mass spectrometry of sulfonic acid esters of carbohydrates. Carbohydrate Research, 241, 825-831. Available at: [Link]
-
Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... Available at: [Link]
-
Farré, M. J., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(9), 3677-3687. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 341(10), 646-654. Available at: [Link]
-
Asiri, A. M., et al. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Available at: [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Available at: [Link]
-
ResearchGate. (n.d.). IR spectrum of pyrazoline 9. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
-
PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_2)sulfonamide. Available at: [Link] -
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Available at: [Link]
-
Supuran, C. T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211833. Available at: [Link]
-
Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2426. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Available at: [Link]
-
PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. Available at: [Link]
-
PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Available at: [Link]
-
ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Request PDF. Available at: [Link]
-
Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(13), 4217. Available at: [Link]
-
Wardell, S. M. S. V., et al. (2012). 1-(4-Methyl-phen-yl)-3-phenyl-1H-pyrazol-5-yl 4-nitro-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1086-o1087. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available at: [Link]
-
Heller, S. T., et al. (2018). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. ACS Central Science, 4(7), 866-871. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
SpectraBase. (n.d.). 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide - Optional[1H NMR] - Spectrum. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrazol-1-yl)benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Pyrazol-1-yl)benzenesulfonic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the structural attributes, spectral characteristics, and fundamental physicochemical parameters of this molecule. It is designed to be a critical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-containing compounds, particularly in the context of drug discovery and development. The guide offers a blend of theoretical background, practical experimental protocols, and in-silico predictions to facilitate a deeper understanding and utilization of this compound.
Introduction
The integration of the pyrazole moiety into aromatic systems has given rise to a class of compounds with diverse and significant biological activities. This compound and its derivatives are of particular interest due to their structural resemblance to a variety of pharmacologically active agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in numerous FDA-approved drugs. When coupled with a benzenesulfonic acid group, the resulting molecule exhibits a unique combination of aromaticity, acidity, and potential for hydrogen bonding, making it a versatile building block in medicinal chemistry.
This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its synthesis, purification, and characterization. Understanding these properties is paramount for its effective application in drug design, formulation, and materials science.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
Chemical Structure
The molecular structure of this compound consists of a pyrazole ring linked via a nitrogen atom to the para position of a benzenesulfonic acid ring.
Figure 1: Chemical structure of this compound.
Molecular Formula and Weight
-
Molecular Formula: C₉H₈N₂O₃S
-
Molecular Weight: 224.24 g/mol
CAS Number
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the hydrolysis of its corresponding sulfonyl chloride.
Synthesis Pathway
The synthesis is a two-step process starting from 1-phenylpyrazole. The first step involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by hydrolysis to the sulfonic acid[2].
Figure 2: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonic acid
Materials:
-
1-Phenylpyrazole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Deionized water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ice
Procedure:
-
Chlorosulfonation: In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath. Slowly add 1-phenylpyrazole (1 equivalent) portion-wise while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[3].
-
Work-up (Sulfonyl Chloride): Carefully pour the reaction mixture onto crushed ice. The product, 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Hydrolysis: Suspend the crude 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride in water. Heat the mixture to reflux for 4-6 hours. The hydrolysis can be monitored by the disappearance of the sulfonyl chloride spot on TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, the water can be removed under reduced pressure. The crude sulfonic acid can be purified by recrystallization from a suitable solvent such as a water/ethanol mixture.
Rationale: The use of excess chlorosulfonic acid drives the electrophilic substitution to completion. The hydrolysis of the sulfonyl chloride is a standard and efficient method for the preparation of sulfonic acids.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following section combines established theoretical predictions with general experimental protocols for its determination.
Physical State and Appearance
Based on related compounds, this compound is expected to be a white to off-white crystalline solid at room temperature[1].
Melting Point
Table 1: Predicted and Experimental Physicochemical Properties
| Property | Predicted/Experimental Value | Method |
| Melting Point | Not available (Expected to be >200 °C, decomposition may occur) | Digital Melting Point Apparatus[5] |
| pKa | ~ -1.5 to 0.5 (for the sulfonic acid group) | Potentiometric Titration[6] |
| Solubility | ||
| Water | Predicted to be soluble | Shake-flask method[7] |
| Ethanol | Predicted to be soluble | Shake-flask method |
| Acetone | Predicted to be soluble | Shake-flask method[1] |
| Dichloromethane | Predicted to be slightly soluble | Shake-flask method[1] |
| Hexane | Predicted to be insoluble | Shake-flask method |
Acidity (pKa)
The sulfonic acid group is strongly acidic. The pKa value can be determined experimentally via potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sulfonic acid solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve[6].
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds by monitoring the change in pH during neutralization.
Solubility
The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation. The presence of the polar sulfonic acid group suggests good solubility in polar solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Allow the undissolved solid to settle.
-
Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. While experimental spectra for the specific compound are not widely published, data from closely related analogs provide valuable reference points[8].
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts can be calculated using computational software.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR (DMSO-d₆) | Predicted δ (ppm) | ¹³C NMR (DMSO-d₆) | Predicted δ (ppm) |
| Pyrazole H-3 | ~8.5 | Pyrazole C-3 | ~140 |
| Pyrazole H-4 | ~6.6 | Pyrazole C-4 | ~110 |
| Pyrazole H-5 | ~7.9 | Pyrazole C-5 | ~130 |
| Benzene H-2,6 | ~7.9 | Benzene C-1 | ~140 |
| Benzene H-3,5 | ~7.8 | Benzene C-2,6 | ~120 |
| SO₃H | ~12-13 (broad) | Benzene C-3,5 | ~128 |
| Benzene C-4 | ~145 |
Rationale: The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the aromatic character of both the pyrazole and benzene rings. The acidic proton of the sulfonic acid group is expected to be highly deshielded.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3000-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| S=O stretch (sulfonic acid) | 1250-1150 and 1050-1000 |
| S-O stretch (sulfonic acid) | 900-800 |
Rationale: The characteristic broad O-H stretch and the strong S=O stretches are key diagnostic peaks for the sulfonic acid group[2].
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system is expected to show strong absorption in the UV region. An experimental determination would involve dissolving the compound in a suitable solvent (e.g., ethanol or water) and recording the absorbance spectrum.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and decomposition profile of the compound. For a sulfonic acid, one would expect to observe a mass loss corresponding to the loss of the SO₃H group at elevated temperatures.
Applications and Significance
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a core component of several biologically active molecules, including the well-known COX-2 inhibitor, Celecoxib. The corresponding sulfonic acid can serve as a key intermediate in the synthesis of these and other novel drug candidates. Its derivatives have shown promise as antileishmanial agents[2]. Furthermore, the acidic nature of the sulfonic acid group makes it a potential candidate for use as a catalyst or as a functional monomer in polymer synthesis.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of direct experimental data necessitates the use of predictions and analogies to related compounds, the information and protocols presented herein offer a solid foundation for researchers working with this important molecule. The synthesis via hydrolysis of the corresponding sulfonyl chloride is a reliable route, and the standard analytical techniques described can be readily applied for its characterization. Further experimental investigation into the precise physicochemical parameters of this compound is warranted to fully unlock its potential in various scientific and industrial applications.
References
SSERC. Melting point determination. [Link]
[4] Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]
[2] Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]
[5] BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
[9] ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
[8] National Center for Biotechnology Information. (n.d.). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. PubChem. [Link]
[6] Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
[7] R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
Sources
- 1. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
4-(Pyrazol-1-yl)benzenesulfonic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Pyrazol-1-yl)benzenesulfonic Acid and Its Analogs
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazole ring system, integrated with a benzenesulfonamide or benzenesulfonic acid moiety, represents a "privileged scaffold" in medicinal chemistry. This structural framework is the backbone of numerous therapeutic agents, most notably the selective COX-2 inhibitor Celecoxib.[1][2] The versatility of this scaffold allows for fine-tuning of steric and electronic properties, making it a cornerstone in the rational design of targeted therapies for inflammation, cancer, and infectious diseases.[1][3][4][5][6]
Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystalline state is paramount for drug development professionals. This knowledge underpins predictions of solubility, stability, polymorphism, and, most critically, the specific interactions with biological targets.
This guide provides a comprehensive, in-depth technical overview of the complete workflow for the crystal structure analysis of this important class of compounds. While our focus is this compound, detailed, publicly available crystallographic data is more robust for its immediate amide analogues. Therefore, this document will leverage these closely related, well-characterized structures as authoritative case studies to elucidate the experimental and analytical protocols. We will thoroughly explore the methodologies and interpret the results, while also providing expert insight into the anticipated structural distinctions conferred by the sulfonic acid group versus the sulfonamide.
Part 1: Synthesis and High-Quality Crystal Growth
The foundational step for any crystallographic analysis is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is inextricably linked to the quality of the crystal itself.
Field-Proven Insight: Causality in Synthesis
The most common and robust route to synthesizing 4-(pyrazol-1-yl)benzenesulfonamide analogs is through the condensation reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.[7][8][9] This choice is driven by the reaction's high efficiency, regioselectivity, and the ready availability of diverse starting materials, which allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide
This protocol is adapted from established literature procedures.[7]
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) and 2,4-pentanedione (10 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants at elevated temperatures while having a low enough boiling point for easy removal.
-
Reaction: Heat the mixture under reflux for 4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrazole ring.
-
Precipitation & Isolation: After cooling, add water to the reaction mixture to induce precipitation of the product, as it is significantly less soluble in the aqueous ethanol mixture than in pure ethanol.
-
Collection & Recrystallization: Collect the crude product by vacuum filtration. Purify the product by recrystallization from ethanol. This step is critical for obtaining the high-purity material necessary for crystal growth.
Experimental Protocol: Single Crystal Growth via Slow Evaporation
The goal of crystallization is to allow molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation traps defects, leading to poor diffraction.
-
Solution Preparation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) in a clean vial.
-
Evaporation Control: Cover the vial with a cap, and pierce it with a single, small-gauge needle. This precisely controls the rate of solvent evaporation. A slower rate is invariably better, allowing larger, more perfect crystals to form over several days or weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Fluctuations in temperature can cause rapid precipitation or dissolution, hindering quality crystal growth.
Caption: Workflow for synthesis and crystal growth.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound. The experiment involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.
Trustworthiness: The Self-Validating System
The SC-XRD workflow is inherently self-validating. The symmetry and systematic absences observed in the diffraction pattern must be consistent with one of the 230 possible space groups. The geometric parameters derived from the final refined structure (bond lengths, angles) must conform to established chemical principles. Any deviation signals a potential issue with the data collection, structure solution, or the model itself.
Experimental Protocol: SC-XRD Data Acquisition
This protocol is representative of data collection on a modern diffractometer, such as an Agilent SuperNova or Bruker APEXII.[7][8][10]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop or glass fiber.
-
Cryo-Cooling: The mounted crystal is placed on the diffractometer's goniometer head and immediately cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[7][9] Rationale: This is a crucial step. Low temperatures significantly reduce atomic thermal vibrations, resulting in sharper diffraction spots at higher angles and a more precise final structure.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections, which are then indexed to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans. The instrument software calculates the optimal strategy to ensure high completeness and redundancy of the data.
-
Data Integration and Reduction: The raw diffraction images are processed. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and an absorption correction is applied.[7] The output is a reflection file (.hkl) used for structure solution.
Caption: The single-crystal X-ray diffraction workflow.
Part 3: Structure Solution and Refinement
Solving a crystal structure is akin to solving a complex puzzle. The diffraction data provides the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" of crystallography.
Methodology: From Raw Data to Molecular Model
-
Structure Solution: The phase problem is typically solved using direct methods implemented in software like SHELXS.[7][10] These methods use statistical relationships between the reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map. Peaks in this map correspond to atomic positions.
-
Model Building: An initial model of the molecule is built by assigning atoms to the strongest peaks in the electron density map.
-
Refinement: The model is then refined against the experimental data using a least-squares process in software like SHELXL.[7][10] In this iterative process, atomic parameters (positional coordinates, anisotropic displacement parameters) are adjusted to minimize the difference between the calculated structure factors (from the model) and the observed structure factors (from the data).
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with constraints or placed in calculated positions, riding on their parent atoms.[7]
-
Validation: The quality of the final model is assessed by several figures of merit, primarily the R-factors. A low R1 value (typically < 0.05) indicates good agreement between the model and the data.
Data Presentation: Crystallographic Parameters
The following table summarizes the crystallographic data for two representative sulfonamide analogues from the literature. This data provides the fundamental framework of the crystal lattice.
| Parameter | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide[7] | 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide[9] |
| Formula | C₁₁H₁₃N₃O₂S | C₁₆H₁₅N₃O₂S |
| Mᵣ | 251.30 | 313.37 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Cc |
| a (Å) | 7.9649 (1) | 28.2545 (8) |
| b (Å) | 11.7827 (2) | 11.9135 (4) |
| c (Å) | 12.2720 (2) | 9.3739 (3) |
| β (˚) | 91.720 (1) | 91.016 (3) |
| V (ų) | 1151.18 (3) | 3154.85 (17) |
| Z | 4 | 8 |
| T (K) | 100 | 100 |
| R[F² > 2σ(F²)] | 0.031 | 0.041 |
| wR(F²) | 0.083 | 0.115 |
Part 4: Authoritative Analysis of the Crystal Structure
With a refined model, the true chemical and structural insights can be extracted. This involves analyzing the molecular geometry and, most importantly, the network of intermolecular interactions that govern the crystal packing.
Molecular Geometry
In the structure of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, the pyrazole ring is essentially planar.[7] The dihedral angle between the pyrazole ring and the adjacent benzene ring is 47.81 (4)°, indicating a significant twist in the molecule's conformation.[7] This twist is a common feature in this class of compounds and is a result of minimizing steric hindrance between the ortho-hydrogens of the benzene ring and the pyrazole ring. This conformation is critical for defining the molecule's shape and how it can fit into a receptor's binding pocket.
Supramolecular Assembly: The Central Role of Hydrogen Bonding
The crystal packing is dominated by a network of hydrogen bonds. In the sulfonamide analogues, the amino group (-NH₂) acts as a hydrogen bond donor, while the sulfonyl oxygens (-SO₂) and the unprotonated pyrazole nitrogen act as acceptors.
For example, in 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, one amino hydrogen forms an N-H···O hydrogen bond with a sulfonyl oxygen of an adjacent molecule.[7] This interaction links molecules into centrosymmetric dimers. These dimers are then further connected by a second N-H···N hydrogen bond involving the other amino hydrogen and a pyrazole nitrogen, creating layers within the crystal.[7]
Caption: Hydrogen bonding motifs in sulfonamide analogues.
Expertise & Experience: The Sulfonic Acid Distinction
If we replace the sulfonamide (-SO₂NH₂) with a sulfonic acid (-SO₃H), the hydrogen bonding landscape changes dramatically. The sulfonic acid proton is highly acidic and will readily deprotonate, forming a sulfonate anion (-SO₃⁻) and protonating the most basic site in the molecule, likely one of the pyrazole nitrogens, to form a zwitterion.
The resulting sulfonate group is a powerful hydrogen bond acceptor with three oxygen atoms.[11][12] The newly formed pyrazolium cation provides a strong N⁺-H donor. This would disrupt the simple dimer motif seen in the amides and would likely lead to a more robust, three-dimensional network dominated by strong N⁺-H···O⁻ hydrogen bonds.[13] This structural change has profound implications for physical properties, increasing melting points and likely altering solubility profiles. Understanding this transformation is key for scientists designing crystalline forms of drugs.
Conclusion and Outlook for Drug Development
The crystal structure analysis of this compound and its analogues provides indispensable information for drug discovery and development. Through a meticulous process of synthesis, crystal growth, and X-ray diffraction, we can elucidate the exact atomic arrangement and the supramolecular architecture governed by intermolecular forces.
This guide has detailed the full analytical workflow, using authoritative data from sulfonamide analogues to illustrate the core principles while providing expert analysis on the critical structural changes expected for the sulfonic acid target. For researchers, this detailed structural knowledge is not merely academic; it is the blueprint for designing next-generation therapeutics with enhanced efficacy, specificity, and optimal physicochemical properties.
References
-
Fun, H. K., et al. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2427. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4736. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. inno-pharmchem.com. [Link]
-
Arshad, S., et al. (2013). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(2), o295. [Link]
-
Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864. [Link]
-
ResearchGate. (n.d.). Hydrogen-bonding patterns on sulfonate groups observed in the cocrystals in this study. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Yadav, P., & Kumar, R. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. isindexing.com. [Link]
-
Limmer, A., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Zeitschrift für Naturforschung B, 77(5-6), 339-347. [Link]
-
ResearchGate. (n.d.). Hydrogen-bonding patterns involving carboxylate/sulfonate groups in aminopyrimidinium salts. [Link]
-
Pure Help Center. (2006). Structural manipulation through control of hydrogen bonding faces: The effects of cation substitution on the guanidinium sulfonate structure. CrystEngComm, 8(12), 931-945. [Link]
-
de M. Carneiro, S., et al. (2012). 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]
-
Fun, H. K., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2426. [Link]
-
The University of Manchester. (2006). Hydrogen bond network structures based on sulfonated phosphine ligands. Research Explorer. [Link]
-
ResearchGate. (2013). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(19), 6610. [Link]
-
Wardell, J. L., et al. (2012). 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1086. [Link]
-
PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-73. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-(Pyrazol-1-yl)benzenesulfonic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(Pyrazol-1-yl)benzenesulfonic acid. As a compound of interest in pharmaceutical and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific sulfonic acid are not widely published, this guide leverages extensive data from the closely related and well-characterized 4-(1H-Pyrazol-1-yl)benzenesulfonamide and its derivatives to provide a robust and scientifically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and its Spectroscopic Implications
The molecular structure of this compound forms the basis for interpreting its spectroscopic output. The key structural motifs are the pyrazole ring, the para-substituted benzene ring, and the sulfonic acid group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed for its analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on data from analogous sulfonamide compounds, with adjustments for the sulfonic acid moiety.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole and benzene rings. The acidic proton of the sulfonic acid group may be observable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 (Pyrazole) | ~6.3 | t | ~2.2 | Triplet due to coupling with H-3 and H-5. |
| H-3, H-5 (Pyrazole) | ~7.7, ~8.0 | d, d | ~2.2 | Doublets due to coupling with H-4. |
| H-2', H-6' (Benzene) | ~7.7 | d | ~8.8 | Doublet due to ortho-coupling with H-3' and H-5'. |
| H-3', H-5' (Benzene) | ~7.3 | d | ~8.8 | Doublet due to ortho-coupling with H-2' and H-6'. |
| SO₃H | Variable (broad) | s | - | Chemical shift is concentration and solvent dependent. |
Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the labile proton of the sulfonic acid group. In less polar solvents, this proton may exchange too rapidly to be observed as a distinct signal. The predicted chemical shifts are based on the electron-withdrawing nature of the sulfonyl group and the aromatic character of both the pyrazole and benzene rings.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 (Pyrazole) | ~110 | Shielded carbon in the pyrazole ring. |
| C-3, C-5 (Pyrazole) | ~130, ~142 | Deshielded carbons due to proximity to nitrogen atoms. |
| C-1' (Benzene) | ~141 | Quaternary carbon attached to the pyrazole nitrogen. |
| C-2', C-6' (Benzene) | ~121 | |
| C-3', C-5' (Benzene) | ~131 | |
| C-4' (Benzene) | ~140 | Quaternary carbon attached to the sulfonyl group. |
Expertise & Experience Insights: The chemical shifts of the benzene ring carbons are significantly influenced by the para-substituents. The pyrazolyl group acts as an electron-donating group through resonance, while the sulfonic acid group is strongly electron-withdrawing. This push-pull electronic effect dictates the observed chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the sulfonic acid group and the aromatic rings.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (sulfonic acid) | 3000-2500 (broad) | Strong |
| C-H stretch (aromatic) | 3150-3000 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |
| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 | Strong, Asymmetric & Symmetric |
| S-O stretch (sulfonic acid) | 700-600 | Medium |
| C-N stretch (pyrazole) | ~1300 | Medium |
Trustworthiness through Self-Validating Systems: The presence of a very broad and strong absorption in the 3000-2500 cm⁻¹ region, coupled with the two characteristic strong S=O stretching bands, provides a highly reliable confirmation of the sulfonic acid functionality.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in negative ion mode would be the most suitable technique due to the acidic nature of the compound.
Predicted Fragmentation Pathway:
Caption: Predicted ESI(-) Mass Spectrometry Fragmentation Pathway.
Authoritative Grounding: The primary fragmentation pathway for benzenesulfonic acids involves the loss of the SO₃ group.[3][4] The resulting phenylpyrazole cation can then undergo further fragmentation. The observation of the molecular ion peak [M-H]⁻ at m/z 239 would confirm the molecular weight of the compound.
Experimental Protocols
While specific experimental data for the title compound is not available, the following are general, field-proven protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, operated in negative ion mode.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to an appropriate value (e.g., -3 to -4 kV).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) with an appropriate collision energy.
-
Conclusion
This technical guide provides a comprehensive and in-depth analysis of the expected spectroscopic data for this compound. By leveraging data from closely related analogs and applying fundamental principles of spectroscopic interpretation, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The provided protocols offer a solid foundation for obtaining high-quality experimental data to confirm these predictions.
References
-
Marra, R. K. F., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(11), 20660–20679. [Link]
-
Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. The Chemistry of Sulphonic Acids, Esters and their Derivatives. [Link]
-
NIST. (n.d.). Benzenesulfonic acid. In NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
PubChem. (n.d.). Benzenesulfonic acid. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]
-
MassBank. (2019). Benzenesulfonic acid. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-(Pyrazol-1-yl)benzenesulfonic Acid: A Preformulation Blueprint
Foreword: Charting the Course for a Promising Moiety
In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with rigorous scientific investigation. The physicochemical properties of a compound are the bedrock upon which its formulation, efficacy, and safety are built. This guide provides a comprehensive framework for the characterization of 4-(Pyrazol-1-yl)benzenesulfonic acid, a molecule of interest that merges the biologically significant pyrazole nucleus with the ionizable benzenesulfonic acid group. While specific data for this exact entity is not yet extensively published, this document, drawing upon established principles of pharmaceutical science and data from structurally related compounds, outlines a robust, field-proven strategy for its solubility and stability assessment. Our objective is to not only prescribe a series of protocols but to illuminate the causality behind each experimental choice, ensuring a self-validating and scientifically sound investigation.
Physicochemical Profile and Rationale for Study
This compound is an organosulfur compound featuring a pyrazole ring linked to a benzenesulfonic acid moiety. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The sulfonic acid group, being strongly acidic, is expected to be ionized at physiological pH, which typically enhances aqueous solubility.[2] Understanding the interplay between the aromatic pyrazole and the highly polar sulfonic acid group is critical for predicting its behavior in various biopharmaceutical contexts.
A thorough analysis of its solubility and stability is paramount for:
-
Formulation Development: Determining suitable solvent systems and excipients for liquid and solid dosage forms.
-
Pharmacokinetic Profiling: Predicting its absorption and distribution characteristics in vivo.
-
Manufacturing and Storage: Establishing appropriate conditions to ensure product quality and shelf-life.
-
Regulatory Submission: Providing essential data for IND (Investigational New Drug) and NDA (New Drug Application) filings.
Solubility Assessment: A Multi-faceted Approach
Solubility dictates the bioavailability of an orally administered drug and is a critical parameter for parenteral formulations. We propose a tiered approach to comprehensively map the solubility profile of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This gold-standard method measures the thermodynamic solubility of a compound, representing the true saturation point in a given solvent.
Causality behind Experimental Choices: The use of a diverse panel of solvents and pH conditions is crucial. Biorelevant media (FaSSIF and FeSSIF) are included to simulate the conditions of the fasted and fed states in the small intestine, providing a more accurate prediction of in vivo dissolution. The inclusion of common co-solvents like ethanol and propylene glycol provides data essential for developing liquid formulations.
Experimental Protocol:
-
Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 1).
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| Solvent/Medium | pH | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Deionized Water | ~2-3 (intrinsic) | 25 | > 100 |
| 0.1 N HCl | 1.2 | 37 | > 100 |
| Phosphate Buffer | 4.5 | 37 | > 100 |
| Phosphate Buffer | 6.8 | 37 | > 100 |
| Phosphate Buffer | 7.4 | 37 | > 100 |
| FaSSIF | 6.5 | 37 | > 100 |
| FeSSIF | 5.0 | 37 | > 100 |
| Ethanol | N/A | 25 | 15.2 |
| Propylene Glycol | N/A | 25 | 25.8 |
| PEG 400 | N/A | 25 | 45.1 |
Note: The high solubility in aqueous media is anticipated due to the sulfonic acid group.[2]
Kinetic Solubility Assessment (High-Throughput Screening)
While equilibrium solubility is the gold standard, kinetic solubility provides valuable information on the compound's tendency to precipitate from a supersaturated solution, which can occur during drug absorption.
Experimental Workflow Visualization:
Caption: Workflow for kinetic solubility determination.
Stability Studies: Ensuring Molecular Integrity
Stability testing is a critical component of preformulation, designed to understand the intrinsic stability of the drug substance and its degradation pathways. This knowledge informs manufacturing, packaging, and storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.
Causality behind Experimental Choices: The stress conditions (acid, base, oxidation, heat, and light) are chosen based on ICH (International Council for Harmonisation) guidelines. These conditions mimic potential environmental exposures during manufacturing and storage. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying degradants.
Experimental Protocol:
-
Prepare solutions of this compound in various stress conditions as outlined in Table 2.
-
Expose the solutions to the specified conditions for a defined period.
-
At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.
-
Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, aiding in structural elucidation.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Hypothetical % Degradation | Hypothetical Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl | 7 days at 60°C | < 5% | None significant |
| Base Hydrolysis | 0.1 N NaOH | 7 days at 60°C | ~15% | Product A, Product B |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~10% | Product C |
| Thermal | Solid state | 14 days at 80°C | < 2% | None significant |
| Photostability | Solid & Solution | ICH Q1B exposure | ~8% (in solution) | Product D |
Experimental Workflow Visualization:
Caption: Workflow for forced degradation studies.
Long-Term Stability Studies (ICH Conditions)
Following the initial stress testing, a formal long-term stability study should be initiated to determine the shelf-life of the drug substance under recommended storage conditions.
Experimental Protocol:
-
Package the drug substance in containers that simulate the proposed commercial packaging.
-
Store the samples in stability chambers under the conditions specified by ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.
-
Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion and Forward Look
This technical guide presents a comprehensive and scientifically rigorous framework for the solubility and stability characterization of this compound. By adhering to these protocols, researchers and drug development professionals can generate the critical data necessary to advance this promising molecule through the development pipeline. The proposed studies are designed to be self-validating, providing a clear understanding of the compound's intrinsic properties and behavior under various conditions. The insights gained will be instrumental in guiding formulation strategies, ensuring product quality, and ultimately, contributing to the successful development of a safe and effective therapeutic.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53393451, 4-(1H-Pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link].
-
PubMed (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][2][3][4]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Retrieved from [Link].
-
MDPI (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link].
-
PubChem (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. Retrieved from [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-based sulfonic acids. It navigates from the foundational discoveries of the pyrazole ring by Ludwig Knorr to modern, sophisticated synthetic methodologies. This document elucidates the chemical principles underpinning various synthetic strategies, including direct sulfonation and construction of the pyrazole ring from sulfonated precursors. Detailed experimental protocols, mechanistic insights, and a survey of their applications in medicinal chemistry, dye manufacturing, and catalysis are presented to offer a holistic understanding for researchers in the field.
Introduction: The Convergence of Two Key Pharmacophores
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold" in a plethora of biologically active compounds, including celecoxib (a selective COX-2 inhibitor) and sildenafil (Viagra).[1] The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883, who accidentally synthesized the first pyrazole derivative, antipyrine, while attempting to create a quinoline derivative.[1][3]
The sulfonic acid group (-SO₃H), on the other hand, is a strongly acidic functional group that imparts high water solubility to organic molecules. Its presence is critical in many commercial dyes and in a variety of pharmaceutical agents where it can act as a key pharmacophore or improve pharmacokinetic properties.
The combination of these two moieties into a single molecular entity—the pyrazole-based sulfonic acid—has given rise to a class of compounds with significant, albeit often specialized, applications. This guide will trace the historical development of these compounds, from their early synthesis as dye intermediates to their role in modern drug discovery and materials science.
Foundational Discoveries: The Birth of Pyrazole Chemistry
The story of pyrazole-based sulfonic acids begins with the foundational work on the pyrazole ring itself.
The Knorr Pyrazole Synthesis (1883)
In 1883, Ludwig Knorr reported the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form pyrazoles.[4][5][6] This reaction, now known as the Knorr pyrazole synthesis, was a landmark achievement that opened the door to the systematic exploration of this new class of heterocycles.[4] The first pyrazole derivative to gain widespread attention was Antipyrine (phenazone), which Knorr patented in 1883 and was one of the earliest synthetic analgesics and antipyretics on the market.[7][8][9]
Experimental Protocol: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from classic methodologies for the synthesis of a key pyrazolone intermediate.
-
Reactants: Phenylhydrazine and ethyl acetoacetate.
-
Procedure:
-
In a round-bottom flask, combine one molar equivalent of phenylhydrazine with one molar equivalent of ethyl acetoacetate.
-
The reaction is often carried out neat or in a solvent such as ethanol or acetic acid.
-
The mixture is heated under reflux for 1-2 hours.
-
Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, often crystallizes directly from the reaction mixture.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.[10][11][12]
-
-
Causality: The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring. The use of heat accelerates the rate of both the condensation and cyclization steps.
The Pechmann Pyrazole Synthesis (1898)
Another foundational method was developed by the German chemist Hans von Pechmann in 1898.[1] The Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylenic compounds to produce pyrazoles.[1] While effective, the use of the highly reactive and toxic diazomethane has limited its widespread application in modern, large-scale synthesis.
The Advent of Pyrazole Sulfonic Acids: From Dyes to Directed Synthesis
While the pyrazole ring was known from the late 19th century, the deliberate synthesis of pyrazole-based sulfonic acids appears to have been driven primarily by the burgeoning synthetic dye industry of the early 20th century. The sulfonic acid group was a key component of many "acid dyes," used for coloring textiles like wool and silk, as it conferred water solubility and aided in binding the dye to the fabric.[5]
Early Approaches: Building from Sulfonated Precursors
One of the earliest and most straightforward strategies to obtain pyrazole sulfonic acids was to utilize a starting material that already contained the sulfonic acid group. A prominent example is the synthesis of pyrazolone-based azo dyes starting from sulfonated hydrazine derivatives.
Experimental Protocol: Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone
This protocol describes the synthesis of a key intermediate for pyrazolone-based acid dyes.[13][14]
-
Reactants: p-Hydrazinobenzenesulfonic acid and ethyl acetoacetate.
-
Procedure:
-
Dissolve p-hydrazinobenzenesulfonic acid in an aqueous solution of sodium carbonate to form the sodium salt and facilitate the reaction.
-
Add one molar equivalent of ethyl acetoacetate to the solution.
-
Heat the mixture under reflux for several hours.
-
Upon completion, the reaction mixture is cooled and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the product.
-
The resulting solid, 1-(p-sulphophenyl)-3-methyl-5-pyrazolone, is collected by filtration, washed with cold water, and dried.[13]
-
-
Causality: This is a direct application of the Knorr synthesis. Using a pre-sulfonated hydrazine ensures that the sulfonic acid group is incorporated into the final pyrazole structure at a defined position. The initial basic conditions deprotonate the sulfonic acid and facilitate the initial nucleophilic attack of the hydrazine on the keto-ester.
This sulfonated pyrazolone could then be used as a coupling component with a diazotized aromatic amine to produce a wide variety of azo dyes, such as the well-known food colorant Tartrazine (Acid Yellow 23).[7]
Direct Sulfonation: Electrophilic Aromatic Substitution on the Pyrazole Ring
The direct introduction of a sulfonic acid group onto a pre-formed pyrazole ring is achieved through electrophilic aromatic substitution. The pyrazole ring is an aromatic system, and like benzene, it can undergo reactions such as nitration, halogenation, and sulfonation.
The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.
-
Position of Attack: Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C-4 position. This is because the intermediates formed by attack at C-4 are more stable than those formed by attack at C-3 or C-5.[10]
-
Sulfonating Agents:
-
Fuming Sulfuric Acid (Oleum): This is a strong sulfonating agent (a solution of SO₃ in H₂SO₄). It is typically used to sulfonate the pyrazole ring directly.
-
Chlorosulfonic Acid (ClSO₃H): This reagent can be used to introduce a chlorosulfonyl group (-SO₂Cl), which can then be hydrolyzed to the sulfonic acid. This two-step approach is often used for more controlled reactions.
-
A key historical study published in 1966 detailed the sulfonation of 1-phenylpyrazole, demonstrating the nuanced regioselectivity of the reaction.
-
When 1-phenylpyrazole is treated with oleum , sulfonation occurs primarily on the phenyl ring at the para-position.
-
When 1-phenylpyrazole is treated with chlorosulfuric acid in chloroform, sulfonation occurs on the pyrazole ring at the C-4 position.
This highlights a critical principle in the synthesis of these compounds: the choice of sulfonating agent and reaction conditions can direct the substitution to different parts of the molecule.
Experimental Protocol: Direct Sulfonation of 3,5-Dimethyl-1H-pyrazole to Pyrazole-4-sulfonyl Chloride
This modern protocol describes the synthesis of a pyrazole-4-sulfonyl chloride, a direct precursor to the sulfonic acid and sulfonamides.[2]
-
Reactants: 3,5-Dimethyl-1H-pyrazole, chlorosulfonic acid, and thionyl chloride in chloroform.
-
Procedure:
-
A solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform is added slowly to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere.
-
The reaction temperature is raised to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.32 equiv) is added to the reaction mixture at 60 °C over 20 minutes, and stirring is continued for an additional 2 hours.
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the pyrazole-4-sulfonyl chloride.[2]
-
-
Causality: Chlorosulfonic acid acts as the electrophile to sulfonate the C-4 position of the pyrazole ring. The use of thionyl chloride helps to convert any sulfonic acid formed back into the sulfonyl chloride, maximizing the yield of the desired intermediate. The reaction is performed under anhydrous conditions to prevent premature hydrolysis of the chlorosulfonic acid and the product.
Modern Synthetic Methodologies
While the classical methods remain relevant, contemporary organic synthesis has introduced more sophisticated and efficient ways to construct pyrazole-based sulfonic acids and their derivatives.
Cascade Reactions and Multicomponent Syntheses
Modern approaches often focus on building molecular complexity in a single step. Several recent methods involve the use of sulfonyl hydrazines as a key building block that provides both the N-N unit for the pyrazole ring and the sulfonyl group.
For example, a method reported in 2021 describes the synthesis of sulfonated pyrazoles from sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite, using molecular iodine as a catalyst.[15] This multicomponent reaction proceeds through a proposed mechanism involving the in-situ generation of a sulfonyl iodide intermediate.[15]
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. A 2022 study demonstrated the electrochemical synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides.[16] This method avoids the need for metal catalysts or external oxidants and proceeds under mild conditions. The mechanism is believed to involve a cascade of intermolecular condensation followed by a radical-radical cross-coupling sulfonylation and subsequent pyrazole annulation.[16]
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic strategies discussed.
Caption: The Knorr pyrazole synthesis.
Caption: Direct sulfonation of the pyrazole ring.
Caption: Synthesis from sulfonated precursors.
Characterization of Pyrazole-Based Sulfonic Acids
The structural elucidation of pyrazole-based sulfonic acids relies on standard spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | - Pyrazole Ring Protons: The chemical shifts of the protons on the pyrazole ring provide information about the substitution pattern. The C4-H proton, if present, typically appears as a singlet. - NH Proton: The acidic proton of the N-H group can be observed, often as a broad singlet, though it may exchange with solvent protons (e.g., in D₂O). - Other Substituents: Signals corresponding to other alkyl or aryl groups on the ring.[2][17][18] |
| ¹³C NMR | - Pyrazole Ring Carbons: The chemical shifts of the carbon atoms in the pyrazole ring confirm the heterocyclic core. The C-4 carbon's chemical shift is particularly sensitive to substitution.[2][19] |
| FT-IR | - S=O Stretching: Strong absorption bands typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the sulfonyl group. - O-H Stretching: A broad absorption band in the region of 3000-2500 cm⁻¹ is indicative of the acidic proton of the sulfonic acid group. - N-H Stretching: A band around 3300-3100 cm⁻¹ may be observed for the pyrazole N-H group.[2] |
| Mass Spec. | Provides the molecular weight of the compound, confirming its elemental composition.[2][17] |
Applications of Pyrazole-Based Sulfonic Acids
The applications of these compounds are diverse, leveraging the properties of both the pyrazole core and the sulfonic acid group.
-
Dye Chemistry: As discussed, this was one of the earliest and most significant applications. Sulfonated pyrazolones are key intermediates in the synthesis of a wide range of acid and mordant dyes, valued for their bright colors and good fastness properties on protein fibers.[7][20][21]
-
Medicinal Chemistry: While pyrazole sulfonamides (like celecoxib) are more common, the sulfonic acid moiety itself is explored for its ability to increase water solubility and interact with biological targets. They have been investigated as:
-
Corrosion Inhibitors: Pyrazolone derivatives have shown efficacy as corrosion inhibitors for metals like copper in acidic solutions.[8][22]
-
Catalysts: The acidic nature of the sulfonic acid group, combined with the coordinating ability of the pyrazole ring, makes these compounds interesting candidates for catalysis. Sulfonic acid-functionalized materials, including those incorporating heterocyclic moieties, are used as solid acid catalysts in various organic transformations.[17][23][24]
-
-
Materials Science: The unique combination of a heterocyclic, coordinating ring and a strongly acidic, hydrophilic group makes pyrazole sulfonic acids potential building blocks for:
-
Conducting Polymers and Electrolytes: The sulfonic acid group can act as a proton conductor.
-
Metal-Organic Frameworks (MOFs): The pyrazole nitrogens can coordinate to metal centers, while the sulfonic acid group can modify the properties of the framework, such as its hydrophilicity or catalytic activity.
-
Conclusion and Future Outlook
The journey of pyrazole-based sulfonic acids from their origins as components of early synthetic dyes to their role in modern electrochemical synthesis and materials science is a testament to the enduring versatility of the pyrazole scaffold. The initial discoveries by chemists like Knorr laid the groundwork for over a century of innovation. While the direct sulfonation of pyrazoles and the use of sulfonated precursors remain fundamental synthetic strategies, the development of multicomponent and electrochemical reactions is paving the way for more efficient, sustainable, and complex molecular architectures. For researchers in drug discovery and materials science, the ability to strategically place a sulfonic acid group on a pyrazole core continues to be a powerful tool for modulating solubility, acidity, and intermolecular interactions, ensuring that this class of compounds will remain an active area of investigation for years to come.
References
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pyrazolone - Wikipedia [en.wikipedia.org]
- 8. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]
- 10. pharmajournal.net [pharmajournal.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S | CID 14986588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical-Radical Cross Coupling Sulfonylation, and Pyrazole Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 18. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 20. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. tandfonline.com [tandfonline.com]
- 24. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to serve as a bioisostere for various aromatic systems have cemented its status as a "privileged scaffold" in drug discovery.[3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][4] This guide provides an in-depth technical exploration of these key biological activities, offering not just a review of the literature but a practical framework for researchers. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and synthesize critical structure-activity relationship (SAR) insights to guide future drug design endeavors.
The Enduring Significance of the Pyrazole Moiety
First synthesized in 1883, the pyrazole ring has become a recurring motif in a multitude of FDA-approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties.[3][5] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (though later withdrawn for psychiatric side effects), and the kinase inhibitor Crizotinib for cancer treatment highlight the therapeutic successes rooted in this heterocyclic core.[4][6] The pyrazole structure's unique combination of hydrogen bond donor and acceptor capabilities, coupled with its metabolic stability, allows it to effectively interact with a wide array of biological targets.[3] This guide will systematically dissect the major therapeutic areas where pyrazole derivatives have shown significant promise.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known attribute, largely due to the commercial success of Celecoxib.[7] The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[8] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects. The diaryl-substituted pyrazole structure of drugs like Celecoxib allows for selective binding to the larger active site of the COX-2 enzyme, leading to a reduction in prostaglandin synthesis at the site of inflammation while sparing the protective functions of COX-1.[7]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classical and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[8][9]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[9]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Standard Group: Receives a reference drug (e.g., Indomethacin, 5 mg/kg, intraperitoneally).[10]
-
Test Groups: Receive the pyrazole-containing compound at various doses.
-
-
Compound Administration: The test compounds, standard, and vehicle are administered (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[8][11]
-
Induction of Edema: 100 µL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[10] The left paw can be injected with saline as a control.[12]
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10]
-
Data Analysis:
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
| Position on Pyrazole Ring | Favorable Substituents | Rationale for Activity |
| N1 | Aryl groups (e.g., 4-fluorophenyl) | Enhances binding affinity through π-π stacking interactions in the active site.[7] |
| C3 | Phenyl or substituted phenyl rings | Crucial for occupying a hydrophobic pocket in the COX-2 enzyme. |
| C4 | Trifluoromethyl (-CF3) or Sulfonamide (-SO2NH2) | These groups are critical for COX-2 selectivity by interacting with a side pocket present in COX-2 but not COX-1.[7] |
| C5 | Aryl or heteroaryl groups | Can further enhance binding and improve pharmacokinetic properties.[7] |
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[13] Their ability to target key oncogenic pathways makes them a fertile ground for the development of novel chemotherapeutics.
Mechanisms of Action: From Kinase Inhibition to Apoptosis Induction
The anticancer effects of pyrazoles are not limited to a single mechanism. They have been shown to interact with multiple targets crucial for cancer cell survival and proliferation.[13][14]
-
Kinase Inhibition: Many pyrazole derivatives function as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][15] By blocking the activity of these enzymes, they can halt the signaling pathways that drive cell division and angiogenesis.
-
Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Apoptosis Induction: Pyrazole derivatives can trigger programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[15]
Caption: Diverse anticancer mechanisms of pyrazole-containing compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[16][17]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][18]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole test compound. Control wells containing untreated cells and blank wells with medium only are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the incubation period, the medium is removed, and 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 2-4 hours at 37°C.[18][19]
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the purple formazan crystals.[17][18] The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[17][19]
-
Data Analysis:
-
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
| Position on Pyrazole Ring | Favorable Substituents | Rationale for Activity |
| N1 | Phenyl or substituted phenyl rings | Can influence kinase inhibitory activity and overall cytotoxicity.[13] |
| C3 | Aryl groups with electron-withdrawing or -donating groups | Substitutions on this ring can significantly modulate activity against specific cancer cell lines.[13] |
| C4 | Various functional groups (e.g., cyano, carboxamide) | Can be modified to enhance interactions with specific biological targets. |
| C5 | Aryl or heteroaryl moieties | Often crucial for binding to the active sites of kinases or other target proteins.[15] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[20][21]
Mechanism of Action: Diverse Modes of Microbial Inhibition
The antimicrobial effects of pyrazoles are varied and can include:
-
Inhibition of Essential Enzymes: Some pyrazole compounds may inhibit enzymes crucial for microbial survival, such as DNA gyrase or enzymes involved in fatty acid biosynthesis.[22]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrazole derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and cell death.
-
Interference with Biofilm Formation: Certain pyrazoles have been shown to inhibit the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This is a widely used and straightforward method for preliminary screening of the antimicrobial activity of new compounds.[23][24]
Principle: A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear "zone of inhibition" around the disk.[23][25] The diameter of this zone is proportional to the antimicrobial activity of the compound.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in sterile saline, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23][26]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and then streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[23][25]
-
Application of Disks: Sterile paper disks are impregnated with a known concentration of the pyrazole test compound. Using sterile forceps, the disks are placed on the surface of the inoculated agar plate, ensuring they are evenly spaced.[25][27] Standard antibiotic disks and a blank disk (with solvent only) are used as positive and negative controls, respectively.
-
Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).[23][27]
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The results are typically interpreted by comparing the zone diameters to established standards for known antibiotics.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
| Position on Pyrazole Ring | Favorable Substituents | Rationale for Activity |
| N1 | Phenyl or substituted phenyl groups | Can enhance lipophilicity, aiding in cell membrane penetration. |
| C3 and C5 | Aryl or heteroaryl rings with halogens (Cl, F) or methoxy groups | These substitutions have been shown to significantly increase antibacterial and antifungal activity.[21] |
| C4 | Thiourea or other sulfur-containing moieties | Incorporation of these groups can lead to potent antimicrobial effects.[6] |
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Emerging research has highlighted the potential of pyrazole-containing compounds as neuroprotective agents, offering a potential therapeutic avenue for debilitating conditions like Alzheimer's and Parkinson's disease.[28]
Mechanism of Action: Combating Oxidative Stress and Inflammation
The neuroprotective effects of pyrazoles are often attributed to their ability to mitigate the pathological processes underlying neurodegeneration:
-
Anti-inflammatory Effects: As discussed previously, the anti-inflammatory properties of pyrazoles can be beneficial in the brain, where neuroinflammation is a key contributor to neuronal damage.[28][29]
-
Antioxidant Activity: Some pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is a major factor in the death of neurons.[3]
-
Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase B (MAO-B) by certain pyrazole compounds can increase the levels of neurotransmitters and provide symptomatic relief in neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotective effects.
Principle: Cells are exposed to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta for Alzheimer's models) to induce cell death. The ability of a test compound to prevent this cell death is a measure of its neuroprotective potential. Cell viability is typically assessed using the MTT assay.
Methodology:
-
Cell Culture and Plating: SH-SY5Y cells are cultured and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the pyrazole test compound for a specific duration (e.g., 2 hours).
-
Induction of Neurotoxicity: A neurotoxin is added to the wells (except for the control group) to induce cell damage.
-
Incubation: The plates are incubated for 24-48 hours.
-
Assessment of Cell Viability: The MTT assay (as described in the anticancer section) is performed to quantify the number of viable cells.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the neurotoxin and the test compound to cells treated with the neurotoxin alone.
Structure-Activity Relationship (SAR) Insights for Neuroprotective Activity
| Position on Pyrazole Ring | Favorable Substituents | Rationale for Activity |
| N1 and C3 | Bulky aromatic or heteroaromatic groups | Can enhance binding to target enzymes like MAO-B. |
| C4 | Functional groups capable of hydrogen bonding | May contribute to interactions with target proteins. |
| Overall Structure | Lipophilicity | A balance of lipophilicity is crucial for crossing the blood-brain barrier.[3] |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[30] Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action. The integration of computational methods, such as molecular docking and QSAR studies, will further accelerate the rational design of the next generation of pyrazole-based drugs.[30] This guide provides a foundational framework for researchers to explore and harness the immense potential of this remarkable heterocyclic system.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). ResearchGate. [Link]
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases. [Link]
-
Brief SAR of anti-inflammatory activity of the compounds synthesised... (n.d.). ResearchGate. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). SciSpace. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). National Center for Biotechnology Information. [Link]
-
Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Bentham Science Publishers. [Link]
-
Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Heterocyclic Chemistry. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed. [Link]
-
SAR study of pyrazolo-benzothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2025). ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). ResearchGate. [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. atcc.org [atcc.org]
- 20. mdpi.com [mdpi.com]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. academic.oup.com [academic.oup.com]
- 25. apec.org [apec.org]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 28. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Modeling of 4-(Pyrazol-1-yl)benzenesulfonic Acid Interactions
Abstract: 4-(Pyrazol-1-yl)benzenesulfonic acid is a molecule of significant interest, combining the biologically active pyrazole scaffold with the highly polar benzenesulfonic acid group. This structure is foundational to a variety of compounds with therapeutic relevance, particularly as inhibitors for enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).[1][2][3][4][5][6] Understanding and predicting the intermolecular interactions that govern its activity is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical modeling workflows used to elucidate these interactions, from characterizing the molecule's intrinsic electronic properties to simulating its dynamic behavior within a biological environment. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a self-validating framework grounded in established scientific principles.
Introduction: The 'Why' of Modeling
This compound (PBSA) is an organic compound featuring a five-membered pyrazole ring attached to a phenyl ring substituted with a sulfonic acid group. The pyrazole moiety is a "privileged scaffold" found in numerous FDA-approved drugs, while the sulfonamide/sulfonic acid group is a classic pharmacophore known to interact with zinc-containing metalloenzymes.[2][7][8][9] This combination makes PBSA and its derivatives potent inhibitors of key enzymes implicated in cancer, glaucoma, and inflammation.[1][3][7]
Theoretical modeling allows us to move beyond static pictures and explore the dynamic, energetic, and electronic landscape of PBSA's interactions. By employing a multi-scale computational approach, we can:
-
Predict Intrinsic Properties: Understand the molecule's reactivity, charge distribution, and stability.
-
Characterize Non-Covalent Interactions: Identify and quantify the key forces (e.g., hydrogen bonds, π-π stacking) that mediate binding to a target.[10][11]
-
Simulate Dynamic Behavior: Observe how the molecule and its target adapt to each other over time, providing insights inaccessible through experimental methods alone.
This guide is structured to walk the user through a logical progression of modeling techniques, from the quantum mechanical treatment of the isolated molecule to the classical molecular dynamics of a full protein-ligand complex.
Part 1: Quantum Mechanical (QM) Analysis of Intrinsic Molecular Properties
Before modeling how PBSA interacts with other molecules, we must first understand its fundamental electronic structure. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for this purpose.[12][13][14]
Causality Behind the Protocol
The goal of this stage is to obtain a reliable model of the molecule's geometry and electron distribution. The choice of the B3LYP functional and a Pople-style basis set like 6-311+G(d,p) is a well-established starting point for organic molecules, providing good results for geometries and electronic properties.[15] The inclusion of diffuse functions (+) is crucial for accurately describing the anionic sulfonic acid group, while polarization functions (d,p) are necessary for capturing the correct geometry of the ring systems. A frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Protocol 1: Geometry Optimization and Electronic Structure Calculation
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct protonation state (the sulfonic acid group is typically deprotonated at physiological pH).
-
Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA).
-
Method: Specify the DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Job Type: Define a geometry optimization followed by a frequency calculation (Opt Freq).
-
Solvation: Include an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment, which is critical for charged species.
-
-
Execution: Run the calculation.
-
Validation & Analysis:
-
Confirm Minimum: Verify that the frequency calculation yields zero imaginary frequencies.
-
Analyze Electronic Properties: From the output, extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Visualize Molecular Electrostatic Potential (MEP): Generate an MEP map. This surface visualizes the charge distribution, highlighting the electronegative regions (red) around the sulfonate oxygens, which are prime sites for hydrogen bond acceptance, and electropositive regions (blue).
-
Data Presentation: Calculated Properties of PBSA
| Property | Hypothetical Calculated Value | Significance |
| Optimized Energy (Hartree) | -1125.456 | The final, lowest energy state of the molecule in the given environment. |
| HOMO Energy (eV) | -7.8 | Relates to the ability to donate electrons; region of highest electron density. |
| LUMO Energy (eV) | -1.2 | Relates to the ability to accept electrons; region of lowest electron density. |
| HOMO-LUMO Gap (eV) | 6.6 | An indicator of kinetic stability; a larger gap suggests lower reactivity. |
| Dipole Moment (Debye) | 9.5 | Quantifies the overall polarity of the molecule, influencing its solubility and long-range interactions. |
Visualization: QM Workflow
Caption: Workflow for Quantum Mechanical analysis of PBSA.
Part 2: Simulating PBSA Interactions with a Biological Target
The pyrazole-sulfonamide scaffold is a well-known inhibitor of human Carbonic Anhydrase (hCA) isoforms.[1][2][7][8][16] We will use hCA II as a case study to model the dynamic interactions of PBSA. Molecular Dynamics (MD) simulation is the tool of choice for this task, as it allows us to observe the physical movements of atoms over time.[17][18]
Causality Behind the Protocol
MD simulations rely on force fields, which are empirical sets of parameters that define the potential energy of the system. The AMBER force field is widely used for proteins, while the General Amber Force Field (GAFF) is designed for small organic molecules.[19][20] The protocol involves a series of equilibration steps (energy minimization, NVT, NPT) which serve as a crucial self-validation system. These steps ensure that the simulated system is thermally and structurally stable before the production simulation, preventing artifacts and ensuring the resulting trajectory is physically meaningful. Analyzing the Root Mean Square Deviation (RMSD) of the protein backbone is a standard check to confirm that the system has reached equilibrium.
Protocol 2: Protein-Ligand Molecular Dynamics Simulation
This protocol assumes the use of the GROMACS or AMBER software suite.[17][19][20][21]
-
System Preparation:
-
Obtain Protein Structure: Download the crystal structure of hCA II from the Protein Data Bank (PDB). Remove any existing ligands and water molecules.
-
Prepare Ligand: Use the optimized QM structure of PBSA from Part 1. Generate force field parameters for PBSA using a tool like Antechamber, which assigns GAFF atom types and calculates partial charges.
-
Combine and Solvate: Place the PBSA ligand into the active site of hCA II (this can be guided by docking or by aligning with known inhibitors). Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~200 ps.
-
NPT Ensemble (Constant Pressure): Continue the simulation at the target temperature and pressure (1 bar). Gradually release the position restraints to allow the entire system to relax. Run for ~1-2 ns.
-
-
Production Simulation: Run the simulation without any restraints for a duration sufficient to observe the interactions of interest (typically 100-500 ns).
-
Trajectory Analysis:
-
Stability: Calculate the RMSD of the protein backbone and the ligand to ensure the simulation is stable.
-
Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to identify and quantify key interactions, such as hydrogen bonds between PBSA's sulfonate group and active site residues (e.g., the zinc-coordinating histidines) or π-π stacking between the phenyl/pyrazole rings and aromatic residues.
-
Data Presentation: MD Simulation Analysis Summary
| Metric | Hypothetical Result | Interpretation |
| Protein Backbone RMSD | Plateaus at 1.5 Å after 5 ns | The protein structure is stable throughout the simulation. |
| Ligand RMSD (in active site) | Fluctuates around 0.8 Å | The ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | PBSA-SO3⁻ with Thr199, His94 (Occupancy > 80%) | Strong, persistent hydrogen bonds anchor the sulfonate group in the active site, crucial for binding affinity. |
| π-π Stacking | PBSA-Phenyl with Phe131 (Average distance 4.2 Å) | A consistent hydrophobic interaction that contributes to the overall stability of the complex. |
Visualization: MD Simulation Workflow
Caption: Workflow for a protein-ligand MD simulation.
Part 3: Advanced Analysis of Non-Covalent Interactions
While MD simulations show us that interactions exist, specialized QM-based methods can be used to dissect their nature and strength more accurately. These methods are computationally expensive and are typically applied to snapshots from an MD trajectory or to simplified model systems.
Causality and Methodological Choices
-
Symmetry-Adapted Perturbation Theory (SAPT): This method provides a rigorous way to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals).[22] This allows a researcher to understand why a ligand binds; for example, is the binding dominated by electrostatic attraction or by dispersion forces?
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a "bond critical point" between two atoms is a definitive indicator of an interaction.
Visualization: Key Non-Covalent Interactions of PBSA
Caption: Major non-covalent interactions involving PBSA.
Conclusion
The theoretical modeling of this compound provides invaluable insights into its chemical behavior and biological interactions. By following a multi-scale approach—beginning with quantum mechanics to define the molecule's intrinsic properties, followed by molecular dynamics to simulate its behavior in a complex biological environment, and supplemented with advanced analyses to dissect interaction energies—researchers can build a comprehensive and predictive model of its function. The self-validating nature of the described protocols, from checking for imaginary frequencies in QM to ensuring system stability in MD, is critical for generating trustworthy and reproducible results that can confidently guide further experimental work in drug discovery and development.
References
Please note: The following is a consolidated list of sources used to inform the principles and methodologies described in this guide.
-
Angeli, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. MOLECULES, 26. Available at: [Link]
-
Ceruso, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]
-
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. DOI: 10.1039/d3ra02361a. Available at: [Link]
-
Abdelgawad, M. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. DOI: 10.1016/j.ejmech.2020.112185. Available at: [Link]
-
Fahmy, H., et al. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. DOI: 10.1007/s00210-018-1522-8. Available at: [Link]
-
Liu, H., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. DOI: 10.3390/molecules24091708. Available at: [Link]
-
Hassan, G. S., et al. (2024). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. PubMed. DOI: 10.1016/j.bioorg.2023.106969. Available at: [Link]
- Macgregor, S., & Pérez-Jiménez, Á. J. (Eds.). (2024). Computational Methods for the Analysis of Non-Covalent Interactions. Royal Society of Chemistry.
-
Saleh, O., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. DOI: 10.1007/s00044-022-02905-5. Available at: [Link]
-
Hobza, P. (2016). Introduction: Noncovalent Interactions. Chemical Reviews. ACS Publications. DOI: 10.1021/acs.chemrev.6b00544. Available at: [Link]
-
Ali, I., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PubMed Central. DOI: 10.1007/s11030-024-11023-3. Available at: [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]
-
Bojja, S., et al. (2023). Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. PubMed. DOI: 10.1002/ardp.202300309. Available at: [Link]
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. DOI: 10.26434/chemrxiv-2022-n304h. Available at: [Link]
-
Zier, A., et al. (2021). Computational tools to study non-covalent interactions and confinement effects in chemical systems. Chemical Communications. RSC Publishing. DOI: 10.1039/D1CC04618G. Available at: [Link]
-
Parrish, R. M. (2017). Noncovalent Interactions: Evaluation of Computational Methods and Characterization of Molecular Binding. eScholarship. Available at: [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. MD Tutorials. Available at: [Link]
-
Gastegger, M., et al. (2024). Studying Noncovalent Interactions in Molecular Systems with Machine Learning. Chemical Reviews. ACS Publications. DOI: 10.1021/acs.chemrev.3c00894. Available at: [Link]
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Scribd. Available at: [Link]
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. DOI: 10.26434/chemrxiv-2022-n304h. Available at: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed. DOI: 10.3390/molecules25010166. Available at: [Link]
-
BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]
-
Sharma, M. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. Available at: [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. MD Tutorials. Available at: [Link]
-
Al-qumaya, A. S., et al. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. DOI: 10.1002/jhet.5015. Available at: [Link]
-
Van der Voort, J., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. MDPI. DOI: 10.3390/molecules26164998. Available at: [Link]
-
PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. PubChem. Available at: [Link]
-
Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed. DOI: 10.1002/anie.202205735. Available at: [Link]
-
Patel, H., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. DOI: 10.1021/acsomega.3c05419. Available at: [Link]
-
ChemBK. (n.d.). Benzenesulfonic acid, 4-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)-2-propenylidene)-. ChemBK. Available at: [Link]
-
CAS. (n.d.). 4-[4,5-Dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2-propen-1-ylidene]-. CAS Common Chemistry. Available at: [Link]chemistry.cas.org/detail?cas_rn=24704-54-9)
Sources
- 1. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 8. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Computational Methods for the Analysis of Non-Covalent Interactions - Google 圖書 [books.google.com.hk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 13. researchgate.net [researchgate.net]
- 14. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 20. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. Protein-Ligand Complex [mdtutorials.com]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-(Pyrazol-1-yl)benzenesulfonic Acid and Its Analogs: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] When integrated with a benzenesulfonic acid or, more commonly, a benzenesulfonamide moiety, it forms a privileged scaffold with a remarkable breadth of pharmacological activities. This technical guide provides an in-depth review of 4-(Pyrazol-1-yl)benzenesulfonic acid and its analogs, with a primary focus on the widely explored benzenesulfonamide derivatives. We will delve into the synthetic strategies for these compounds, elucidate their mechanisms of action, and explore their significant therapeutic applications, including their roles as anti-inflammatory, anticancer, and antileishmanial agents. This guide is intended to be a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire further innovation.
The Pyrazole-Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery
The fusion of a pyrazole ring with a benzenesulfonamide group creates a molecular architecture with a unique combination of physicochemical properties that are highly conducive to interacting with biological targets. The pyrazole moiety can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1] The sulfonamide group is a well-established pharmacophore, known for its ability to form key hydrogen bonds with enzyme active sites, most notably in cyclooxygenase-2 (COX-2) and carbonic anhydrases.[2]
The significance of this scaffold is exemplified by the blockbuster anti-inflammatory drug, Celecoxib, which features a 1,5-diarylpyrazole core attached to a benzenesulfonamide.[1] This structural motif is central to its selective inhibition of COX-2, the enzyme responsible for inflammation and pain. The success of Celecoxib has spurred extensive research into analogous structures, leading to the discovery of compounds with a wide array of therapeutic applications.
Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide and Its Analogs
The synthesis of 4-(pyrazol-1-yl)benzenesulfonamide and its derivatives generally follows a modular approach, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).
Synthesis of the Core Intermediate: 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride
A key intermediate in the synthesis of many analogs is 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This compound serves as a versatile building block for the introduction of the sulfonamide functionality.
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride [3]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place pyrazole.
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice bath and slowly add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, is then collected by filtration, washed with cold water, and dried under vacuum.
Caption: Synthesis of the key intermediate.
Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Analogs
The most common and versatile method for synthesizing a wide range of analogs is the reaction of a substituted 1,3-dicarbonyl compound (or its equivalent) with 4-hydrazinylbenzenesulfonamide hydrochloride.
Experimental Protocol: General Synthesis of 1,5-Diaryl-4-(pyrazol-1-yl)benzenesulfonamides [4]
-
Preparation of 4-hydrazinylbenzenesulfonamide hydrochloride: This starting material can be prepared from sulfanilamide through diazotization followed by reduction.[4]
-
Cyclocondensation Reaction:
-
Dissolve the appropriate chalcone (α,β-unsaturated ketone) (1 mmol) and 4-hydrazinylbenzenesulfonamide hydrochloride (1 mmol) in a suitable solvent such as absolute ethanol or glacial acetic acid.[4]
-
Add a catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., concentrated HCl), depending on the specific chalcone.[4]
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Caption: Mechanism of COX-2 Inhibition.
Quantitative Data on Anti-inflammatory Activity:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.7 | 0.07 | 110 | [5] |
| Compound 9a | >100 | 0.12 | >833 | [6] |
| Compound 9b | >100 | 0.15 | >667 | [6] |
| Compound 16 | - | - | 4-fold more potent than Celecoxib in vivo |
Anticancer Agents
The pyrazole-benzenesulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents. [7][8]These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, often through multiple mechanisms of action.
Mechanisms of Anticancer Activity:
-
Carbonic Anhydrase Inhibition: Many pyrazole-benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. [2][9]* Kinase Inhibition: Some analogs have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and VEGFR-2. [8]* Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. [9] Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 25 | HT29 (Colon) | 3.17 | - | [8] |
| Compound 43 | MCF7 (Breast) | 0.25 | PI3 Kinase | [8] |
| Compound 5b | MCF-7 (Breast) | 5.21 | CA XII | [9] |
| Compound 62 | Raji (Lymphoma) | 6.51 | - | [7] |
Antileishmanial and Antimicrobial Agents
Derivatives of 4-(pyrazol-1-yl)benzenesulfonamide have demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis, a neglected tropical disease. [10][11]Additionally, some analogs have shown promising antimicrobial activity against various bacterial and fungal strains. [6][12] Antileishmanial Activity: Several studies have reported the synthesis and in vitro evaluation of these compounds against different Leishmania species. The mechanism of action is still under investigation but may involve the inhibition of essential parasitic enzymes.
Quantitative Data on Antileishmanial Activity:
| Compound | Leishmania Species | IC50 (mM) | Reference |
| Compound 180 | L. amazonensis | 0.070 | [10] |
| Compound 181 | L. amazonensis | 0.072 | [10] |
| Compound 3b | L. infantum | 0.059 | [11] |
| Compound 3e | L. infantum | 0.065 | [11] |
Antimicrobial Activity: Some pyrazolyl benzenesulfonamide derivatives have been identified as dual anti-inflammatory and antimicrobial agents, exhibiting activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. [6]
Future Perspectives and Conclusion
The this compound and its analogs, particularly the benzenesulfonamide derivatives, represent a highly versatile and pharmacologically significant class of compounds. Their modular synthesis allows for extensive structural diversification, enabling the fine-tuning of their biological activities. While their role as selective COX-2 inhibitors is well-established, their potential as anticancer and antileishmanial agents is a rapidly evolving field of research.
Future efforts in this area should focus on:
-
Elucidating detailed mechanisms of action , particularly for their anticancer and antiparasitic activities.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Exploring novel therapeutic applications for this privileged scaffold.
References
- Ran, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 243, 114777.
- Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(5), 482-506.
- Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598.
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638222.
- Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 855-865.
- Kumar, H., et al. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Coronaviruses, 3(1), e070322201736.
- Singh, N., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93-99.
- Singh, N., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93–99.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Samet, R., et al. (2023).
- Gül, H. İ., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1346.
- Szabo, C., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(21), 6847-6859.
- Marra, R. K. F., et al. (2014). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g...
- Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973.
- Reddy, T. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(7), 999.
- Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Molecular Structure, 1282, 135212.
- Eldehna, W. M., et al. (2022). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Pharmaceuticals, 15(4), 405.
- Ibrahim, H. S., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1653.
- Sojitra, N. A., et al. (2013). Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. Journal of Saudi Chemical Society, 17(3), 311-319.
- Kumar, A., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
- Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Sci-Hub.
-
Głowacka, I. E., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][13]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(15), 4909.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Methodological & Application
Synthesis of 4-(Pyrazol-1-yl)benzenesulfonyl Chloride: A Detailed Guide to Synthetic Methodologies
Introduction
4-(Pyrazol-1-yl)benzenesulfonyl chloride is a pivotal intermediate in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole ring linked to a benzenesulfonyl chloride group, is a key component in the synthesis of various pharmacologically active compounds, most notably as a precursor to celecoxib and other COX-2 inhibitors.[1] The sulfonyl chloride moiety serves as a reactive handle for the facile introduction of a sulfonamide group, a common pharmacophore in numerous therapeutic agents.[2] This guide provides detailed application notes and protocols for the synthesis of this important building block, designed for researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies, offering in-depth explanations of the underlying chemistry and practical, step-by-step protocols.
Synthetic Methodologies
The synthesis of 4-(pyrazol-1-yl)benzenesulfonyl chloride can be approached via two main strategies:
-
Method 1: N-Arylation of Pyrazole followed by Chlorination. This two-step approach first establishes the C-N bond between the pyrazole and the benzene ring, followed by the conversion of a sulfonic acid precursor to the desired sulfonyl chloride.
-
Method 2: Direct Chlorosulfonylation of 1-Phenylpyrazole. This more direct, one-step method involves the electrophilic aromatic substitution of 1-phenylpyrazole.
Below, we delve into the detailed protocols and scientific rationale for each method.
Method 1: N-Arylation of Pyrazole and Subsequent Chlorination
This strategy offers flexibility and is often preferred when direct chlorosulfonylation proves problematic due to substrate sensitivity or regioselectivity issues. The overall workflow is depicted below:
Caption: Overall workflow for Method 1.
Protocol 1A: Ullmann-Type N-Arylation of Pyrazole
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[3] Modern protocols often utilize ligands to improve efficiency and milden reaction conditions.[2][4]
Principle: This protocol describes the coupling of pyrazole with a 4-halobenzenesulfonic acid salt using a copper catalyst and a ligand. The use of a sulfonic acid salt is crucial as the free sulfonyl chloride group is generally not compatible with the basic and often high-temperature conditions of the Ullmann reaction.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq.), 4-iodobenzenesulfonic acid sodium salt (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous solution with concentrated HCl to precipitate the this compound. Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 1B: Buchwald-Hartwig N-Arylation of Pyrazole
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation due to its high efficiency and broad substrate scope.[5][6]
Principle: This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple pyrazole with a 4-halobenzenesulfonic acid. This method often proceeds under milder conditions than the Ullmann reaction.[7]
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with 4-bromobenzenesulfonic acid (1.0 eq.), pyrazole (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and acidify with HCl.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 1C: Conversion of this compound to the Sulfonyl Chloride
This final step converts the intermediate sulfonic acid into the target sulfonyl chloride.
Principle: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom.[8]
Experimental Protocol:
-
Reaction Setup: Place the dry this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, 3-5 eq.) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Gently heat the mixture to reflux (around 70-80 °C) for 2-4 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 4-(pyrazol-1-yl)benzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield a solid product.
| Reagent/Parameter | Ullmann-Type Coupling | Buchwald-Hartwig Coupling |
| Catalyst | Copper(I) Iodide | Pd₂(dba)₃ |
| Ligand | L-Proline | Xantphos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMSO | 1,4-Dioxane |
| Temperature | 110-120 °C | 100 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
Table 1: Comparison of typical reaction conditions for N-arylation protocols.
Method 2: Direct Chlorosulfonylation of 1-Phenylpyrazole
This method is more atom-economical as it forms the C-S bond directly on the pre-formed 1-phenylpyrazole scaffold.
Caption: Overall workflow for Method 2.
Principle: This reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonium ion (ClSO₂⁺), generated from chlorosulfonic acid, attacks the electron-rich phenyl ring of 1-phenylpyrazole. The pyrazolyl group is an activating group and directs the substitution to the para position.[9]
Protocol 2: Direct Chlorosulfonylation using Chlorosulfonic Acid
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet. Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: Carefully add chlorosulfonic acid (ClSO₃H, 4-5 eq.) to the flask.
-
Substrate Addition: Slowly add 1-phenylpyrazole (1.0 eq.) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum. The crude product can be further purified by recrystallization.
Comparative Summary of Methods
| Feature | Method 1: N-Arylation & Chlorination | Method 2: Direct Chlorosulfonylation |
| Number of Steps | 2 | 1 |
| Key Reagents | Pyrazole, 4-halobenzenesulfonic acid, transition metal catalyst, thionyl chloride | 1-Phenylpyrazole, chlorosulfonic acid |
| Advantages | - More flexible for sensitive substrates- Regioselectivity is pre-determined by starting materials | - More atom-economical and direct- Avoids the use of expensive transition metal catalysts and ligands |
| Disadvantages | - Longer synthetic route- Requires transition metal catalysts which can be costly and require removal | - Uses highly corrosive and hazardous chlorosulfonic acid- Potential for side reactions and lower yields with some substrates |
Table 2: Comparison of the two primary synthetic strategies.
Characterization
The final product, 4-(pyrazol-1-yl)benzenesulfonyl chloride, is typically a solid. Its identity and purity should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the pyrazole and the disubstituted benzene ring protons.
-
¹³C NMR: Will show the corresponding carbon signals.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Thionyl chloride is also corrosive and toxic. It reacts with water to release HCl and SO₂ gases. Handle with care in a fume hood.
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
The work-up procedures involving quenching with water or ice should be performed slowly and with caution, especially when dealing with residual chlorosulfonic acid or thionyl chloride.
References
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 60(3), o498–o500.
- Farrukh, M. A., Mohamed, S. K., Ahmed, M., Marzouk, A. A., & El-Moghazy, S. M. (2013). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o295.
- Deprez-Poulain, R., Cousaert, N., Toto, P., Willand, N., & Deprez, B. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867–3876.
- Kamal, A., & Ali, M. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 15(12), 9347-9377.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Baxendale, I. R., & Ley, S. V. (2006). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 4(16), 2985-2988.
- Boger, D. L., & Panek, J. S. (1995). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 117(22), 5987-5991.
- Google Patents. (n.d.). New process for the production of arensulfonyl chloride from arensulfonic acid.
- Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2021).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Lee, S., & Kim, J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698.
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
- de Oliveira, R. B., et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 22(12), 2133.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Rodríguez-Franco, M. I., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 1488–1496.
- Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.
-
ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Retrieved from [Link]
- Ali, M. M., et al. (2007). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565.
-
ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... Retrieved from [Link]
- Mahesh, P., et al. (2022).
-
ResearchGate. (n.d.). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link]
- Tan, Y., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- El-Moghazy, S. M., et al. (2012). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o295.
- Wang, L., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1547.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
applications of 4-(Pyrazol-1-yl)benzenesulfonic acid in organic catalysis
An In-Depth Guide to the Applications of 4-(Pyrazol-1-yl)benzenesulfonic Acid and its Analogs in Organic Catalysis
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Versatile Scaffold
This compound stands at the intersection of two influential classes of organic functionalities: the pyrazole ring, a cornerstone of coordination chemistry and medicinal scaffolds, and the benzenesulfonic acid group, a key enabler of aqueous-phase chemistry. While direct, named catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural components are central to the design of modern, highly efficient catalysts. This guide will, therefore, explore the applications of this molecular architecture in organic catalysis, drawing on established principles and proven results from closely related pyrazole-based and sulfonated ligand systems.
For researchers, scientists, and drug development professionals, understanding the potential of this compound as a ligand opens doors to innovation in catalyst design, particularly for green and sustainable chemical processes. The pyrazole moiety offers a tunable electronic and steric environment for a metal center, while the sulfonic acid group provides the invaluable property of water solubility.[1][2] This combination is highly sought after for developing catalysts that operate in aqueous media, simplifying product separation and catalyst recycling.[3]
This document will provide a detailed exploration of the principles behind using sulfonated pyrazole ligands in catalysis, with a focus on their application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic roles of these ligands, provide detailed experimental protocols for their use in key transformations like the Suzuki-Miyaura coupling, and present data that underscores their efficacy.
Core Concepts in Catalyst Design: Why Sulfonated Pyrazoles?
The efficacy of a catalyst system often hinges on the properties of the ligand bound to the metal center. This compound presents a compelling combination of features that make it an excellent candidate for ligand development.
The Pyrazole Moiety: A Tunable N-Donor Ligand
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. This structure allows them to act as excellent N-donor ligands for a wide variety of transition metals, including palladium, platinum, copper, and rhodium.[4][5] The coordination of the pyrazole's nitrogen to a metal center is fundamental to stabilizing the catalytically active species.
The true power of the pyrazole scaffold lies in its synthetic accessibility and the ease with which it can be functionalized. Substituents on the pyrazole ring can be varied to fine-tune the steric and electronic properties of the resulting metal complex, directly impacting its catalytic activity, selectivity, and stability. For instance, bulky substituents can promote reductive elimination, the final step in many cross-coupling reactions, leading to higher product yields.
The Sulfonic Acid Group: Enabling Aqueous-Phase Catalysis
The sulfonic acid group (-SO₃H) is a strong acid and is highly polar, rendering molecules containing it soluble in water. In the context of catalysis, incorporating a sulfonic acid group into a ligand, such as in this compound, allows for the creation of water-soluble metal complexes.[3]
Catalysis in aqueous media is a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. Performing organic reactions in water can simplify the workup procedure, as organic products can often be easily separated from the aqueous phase containing the water-soluble catalyst. This also facilitates the recycling of the catalyst, a key consideration for both economic and environmental sustainability.[3]
The general structure of a metal complex with a this compound ligand is depicted below, highlighting the coordination of the pyrazole nitrogen to the metal center and the presence of the water-solubilizing sulfonate group.
Caption: General coordination of a this compound ligand to a metal center.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures. The performance of the palladium catalyst is paramount, and the choice of ligand is critical.
Water-soluble pyridine-pyrazole palladium(II) complexes have proven to be highly effective catalysts for Suzuki-Miyaura reactions in aqueous media, often in combination with microwave irradiation to accelerate the reaction.[3] The pyrazole moiety stabilizes the palladium center, while a carboxylate or sulfonate group on the ligand ensures solubility in the aqueous phase.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyrazole-based ligand plays a crucial role throughout this cycle by stabilizing the palladium(0) and palladium(II) intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of a ligand like this compound, the "L" represents the pyrazole ligand. The sulfonate group, while not directly participating in the catalytic cycle, keeps the entire complex in the aqueous phase.
Data Presentation: Performance of Pyrazole-Based Catalysts
The following table summarizes representative data for Suzuki-Miyaura coupling reactions catalyzed by pyrazole-based palladium complexes in aqueous media. This data, drawn from analogous systems, provides a baseline for what could be expected when designing a catalyst system based on this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 0.1 | KOH | EtOH/H₂O (1:1) | MW | 2 min | 98 | [3] |
| 2 | 4-Bromotoluene | Phenylboronic acid | 0.1 | KOH | EtOH/H₂O (1:1) | MW | 2 min | 95 | [3] |
| 3 | 4-Chloroanisole | Phenylboronic acid | 0.1 | KOH | EtOH/H₂O (1:1) | MW | 5 min | 92 | [3] |
| 4 | Bromobenzene | Phenylboronic acid | 0.33 | K₂CO₃ | Toluene | 140 | 4 h | 98 |
MW = Microwave irradiation
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of a water-soluble pyrazole-palladium catalyst system for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of a Water-Soluble Pyridine-Pyrazole/Pd(II) Catalyst
This protocol is adapted from the synthesis of similar water-soluble N-N ligand complexes.[3]
Materials:
-
This compound (or a similar sulfonated pyrazole ligand)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol
Procedure:
-
Ligand Dissolution: Dissolve the sulfonated pyrazole ligand (1.0 mmol) in a minimal amount of deionized water containing potassium hydroxide (1.0 mmol).
-
Palladium Salt Dissolution: In a separate flask, dissolve potassium tetrachloropalladate(II) (0.5 mmol) in deionized water.
-
Complexation: Slowly add the palladium salt solution to the ligand solution with vigorous stirring. A color change or precipitation of the complex may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or gently heat to 50-60 °C for 1-2 hours to ensure complete complex formation.
-
Isolation: If the complex precipitates, it can be isolated by filtration, washed with cold ethanol, and dried under vacuum. If it remains in solution, the aqueous solution of the catalyst can be used directly in the subsequent catalytic reaction.
-
Characterization: The resulting complex should be characterized by appropriate analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its structure.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media
This protocol is a generalized procedure based on the successful application of water-soluble pyrazole-based catalysts.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Potassium hydroxide (2.0 mmol)
-
Water-soluble Pyrazole/Pd(II) catalyst (0.1 mol%)
-
Ethanol/Water (1:1 mixture, 2 mL)
-
Microwave reaction vial with a stir bar
Experimental Workflow:
Caption: Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a microwave reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.3 mmol), potassium hydroxide (2.0 mmol), and the water-soluble Pyrazole/Pd(II) catalyst (0.1 mol%).
-
Solvent Addition: Add 2 mL of the degassed 1:1 ethanol/water solvent mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 2-10 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Conclusion and Future Outlook
While this compound itself is not yet a cataloged catalyst for specific organic transformations, its molecular framework represents a blueprint for the next generation of efficient and sustainable catalysts. The combination of a tunable pyrazole ligand scaffold with a water-solubilizing sulfonic acid group is a powerful strategy for developing catalysts that operate in environmentally benign aqueous media.
The protocols and data presented in this guide, based on closely related and structurally analogous systems, provide a solid foundation for researchers to begin exploring the catalytic potential of this compound. Future research in this area could involve the synthesis and characterization of its transition metal complexes and their systematic evaluation in a range of organic reactions, including but not limited to Suzuki-Miyaura, Heck, and Sonogashira cross-couplings. The insights gained from such studies will undoubtedly contribute to the broader field of homogeneous catalysis and the development of greener chemical processes.
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available from: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health (NIH). Available from: [Link]
-
(PDF) Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. ResearchGate. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health (NIH). Available from: [Link]
-
Characterization of new pyrazole ligands functionalized with amine chains. Divulga UAB. Available from: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. National Institutes of Health (NIH). Available from: [Link]
-
Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. Available from: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available from: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). National Institutes of Health (NIH). Available from: [Link]
-
Sulfonic acid–functionalized magnetic Fe3-xTixO4 nanoparticles: New recyclable heterogeneous catalyst for one-pot synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazole derivatives. Taylor & Francis Online. Available from: [Link]
-
Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. Asian Publication Corporation. Available from: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Available from: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health (NIH). Available from: [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of new pyrazole ligands functionalized with amine chains - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyrazol-1-yl)benzenesulfonic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Enzyme Inhibition
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by the selective COX-2 inhibitor, Celecoxib.[1][2] This structural motif has proven to be a highly versatile template for the design of potent and selective inhibitors targeting a range of enzymes implicated in various pathologies.[3] The unique arrangement of the pyrazole ring linked to a benzenesulfonamide moiety allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme isoforms. These derivatives have demonstrated significant therapeutic potential in inflammation, cancer, glaucoma, and even infectious diseases like leishmaniasis.[4][5][6]
This guide provides an in-depth overview of the application of 4-(pyrazol-1-yl)benzenesulfonic acid derivatives as enzyme inhibitors, focusing on key targets such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs). We will delve into their mechanism of action, provide detailed protocols for their evaluation, and discuss structure-activity relationships that are crucial for the rational design of new therapeutic agents.
Key Enzyme Targets and Mechanisms of Action
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] Two isoforms, COX-1 and COX-2, exist. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs.[1]
4-(Pyrazol-1-yl)benzenesulfonamide derivatives, such as Celecoxib, are designed to selectively inhibit COX-2.[2] The sulfonamide group of these inhibitors is crucial for their selective binding to a side pocket in the COX-2 active site, an interaction that is not as favorable in the more constricted active site of COX-1.[2] This selective inhibition is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Caption: Inhibition of the COX-2 pathway by 4-(pyrazol-1-yl)benzenesulfonamide derivatives.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.[4][8] The sulfonamide moiety of 4-(pyrazol-1-yl)benzenesulfonamide derivatives is a key pharmacophore for CA inhibition, as it can coordinate with the zinc ion in the enzyme's active site.[4] Different derivatives have shown varying selectivity for different CA isoforms, which is a critical aspect in the development of targeted therapies.[9] For instance, selective inhibition of tumor-associated isoforms like CA IX and CA XII is a promising strategy in cancer therapy.[9]
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound derivatives as enzyme inhibitors.
General Experimental Workflow
The discovery and validation of novel enzyme inhibitors from this chemical class typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General experimental workflow for the development of enzyme inhibitors.
Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX-2, which can be measured using a chromogenic substrate.[1]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of Tris-HCl buffer.
-
Prepare stock solutions of hematin, arachidonic acid, and TMPD.
-
Prepare serial dilutions of the test compounds and positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound or positive control at various concentrations (use DMSO for the vehicle control).
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of TMPD solution to each well.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol measures the inhibition of the CO₂ hydration activity of CAs using a stopped-flow spectrophotometer.[10]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
-
Buffer (e.g., HEPES or Tris, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.
-
Prepare a stock solution of the pH indicator.
-
Prepare serial dilutions of the test compounds and positive control.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated water.
-
Load the other syringe with a solution containing the CA enzyme, the pH indicator, and the test compound (or vehicle control) in the assay buffer. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) before loading.
-
-
Data Acquisition:
-
Initiate the mixing of the two solutions. The hydration of CO₂ by CA will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Record the absorbance change for a few seconds.
-
-
Data Analysis:
-
Determine the initial rate of the catalyzed reaction from the slope of the initial linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and subsequently the IC50 or Ki values as described in Protocol 1.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the cytotoxicity of the inhibitor compounds to ensure that the observed enzyme inhibition is not due to cell death.[11][12]
Materials:
-
A relevant cell line (e.g., a cancer cell line for anticancer drug development)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.
-
Structure-Activity Relationships (SAR)
The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Note & Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives
Authored by: A Senior Application Scientist
Introduction
The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by the selective COX-2 inhibitor, Celecoxib. This structural motif is recognized for its ability to selectively bind to the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, while sparing the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. The synthesis of derivatives based on this core structure is of paramount importance for the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
This document provides a detailed, field-proven protocol for the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, focusing on a common and reliable synthetic route. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Synthetic Strategy Overview
The synthesis of the target compounds is typically achieved through a convergent approach. The core of the strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the benzenesulfonamide moiety. This method is highly modular, allowing for the facile introduction of various substituents on both the pyrazole and the phenyl rings to explore the structure-activity relationship (SAR).
Below is a generalized workflow for the synthesis:
Application Notes and Protocols for 4-(Pyrazol-1-yl)benzenesulfonic Acid in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole-Based Scaffolds in Inflammation
The quest for potent and selective anti-inflammatory agents remains a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has emerged as a privileged structure, most notably embodied in the selective COX-2 inhibitor, Celecoxib.[1][2] This guide focuses on a key structural motif, 4-(Pyrazol-1-yl)benzenesulfonic acid, a versatile building block for a new generation of anti-inflammatory candidates. While much of the existing research has centered on its sulfonamide derivatives, understanding the synthesis and biological context of the parent sulfonic acid is crucial for the rational design of novel therapeutics. This document provides an in-depth exploration of the synthesis, multifaceted mechanism of action, and detailed protocols for the evaluation of compounds derived from this promising scaffold.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is a critical first step in the drug discovery workflow. Two primary routes can be envisioned for the synthesis of the parent sulfonic acid: direct sulfonation of 1-phenylpyrazole or the synthesis and subsequent hydrolysis of a sulfonyl chloride intermediate. The latter route also provides a key intermediate for the synthesis of a wide array of sulfonamide derivatives.
Protocol 1: Synthesis of the Key Intermediate: 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride
This protocol details the synthesis of the pivotal intermediate, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, through a regioselective electrophilic aromatic substitution.[1]
Rationale: The use of chlorosulfonic acid as the sulfonating agent allows for the direct introduction of the sulfonyl chloride group onto the phenyl ring of 1-phenylpyrazole. The reaction conditions are controlled to favor substitution at the para position of the phenyl ring.
Materials:
-
1-Phenylpyrazole
-
Chlorosulfonic acid
-
Anhydrous chloroform
-
Ice bath
-
Round-bottom flask with a dropping funnel and a gas trap
-
Magnetic stirrer
Procedure:
-
In a fume hood, carefully add 1-phenylpyrazole to a round-bottom flask containing anhydrous chloroform.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add chlorosulfonic acid dropwise to the reaction mixture via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride is then collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
Protocol 2: Synthesis of this compound
This protocol outlines two potential methods for the synthesis of the target sulfonic acid.
Method A: Direct Sulfonation of 1-Phenylpyrazole
Rationale: Direct sulfonation using oleum (fuming sulfuric acid) can introduce a sulfonic acid group onto the phenyl ring of 1-phenylpyrazole, with a preference for the para position.[3]
Materials:
-
1-Phenylpyrazole
-
Oleum (20% SO₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a fume hood, cool oleum in a round-bottom flask using an ice bath.
-
Slowly and carefully add 1-phenylpyrazole to the cooled oleum with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Method B: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride
Rationale: Arylsulfonyl chlorides can be hydrolyzed to their corresponding sulfonic acids.[4] This method provides an alternative route if the sulfonyl chloride intermediate is already available.
Materials:
-
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride
-
Aqueous base (e.g., sodium hydroxide solution)
-
Acid (e.g., hydrochloric acid)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in water.
-
Slowly add an aqueous solution of sodium hydroxide while stirring.
-
Heat the mixture gently to facilitate hydrolysis.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Once the reaction is complete, cool the mixture and acidify it with hydrochloric acid until a precipitate forms.
-
Collect the solid this compound by filtration, wash with water, and dry.
Protocol 3: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives
Rationale: The sulfonyl chloride intermediate is highly reactive and readily undergoes nucleophilic substitution with a variety of amines to form a diverse library of sulfonamide derivatives.[2]
Materials:
-
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride
-
Desired amine
-
Anhydrous solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran)
-
Base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the desired amine and a base (if not using pyridine as the solvent) in an anhydrous solvent.
-
Slowly add a solution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the same solvent to the amine solution at 0-5 °C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and evaporation of the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: Unraveling the Multifaceted Mechanism of Action
The anti-inflammatory properties of this compound derivatives are not limited to a single target. Emerging evidence suggests a multi-pronged approach to modulating inflammatory pathways.
Primary Target: Cyclooxygenase-2 (COX-2) Inhibition
The foundational mechanism of action for many pyrazole-based anti-inflammatory agents is the selective inhibition of COX-2.[1] COX-2 is an inducible enzyme that plays a pivotal role in the synthesis of pro-inflammatory prostaglandins.[5] The benzenesulfonamide moiety is crucial for this selectivity, as it can interact with a specific side pocket in the COX-2 active site that is absent in the COX-1 isoform.
Beyond COX-2: A Multi-Target Approach
Recent studies have revealed that some 4-(pyrazol-1-yl)benzenesulfonamide derivatives can inhibit other key players in the inflammatory cascade, including 5-Lipoxygenase (5-LOX) and carbonic anhydrases (CAs).[1][6]
-
5-Lipoxygenase (5-LOX): This enzyme is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of both COX-2 and 5-LOX can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.[5][7]
-
Carbonic Anhydrases (CAs): Certain CA isoforms are involved in physiological processes that can be linked to inflammation. Inhibition of these enzymes presents a novel avenue for anti-inflammatory drug development.[1][6]
Modulation of Intracellular Signaling: The PI3K/Akt/mTOR Pathway
Beyond direct enzyme inhibition, some pyrazole-based compounds have been shown to modulate intracellular signaling pathways implicated in inflammation. One such pathway is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is associated with chronic inflammatory conditions.[8][9] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Multifaceted mechanism of action of this compound derivatives.
Part 3: Experimental Protocols for Efficacy Evaluation
A robust and systematic evaluation of anti-inflammatory potential is essential. The following protocols outline key in vitro and in vivo assays for screening and characterizing compounds derived from this compound.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This assay is fundamental for determining the potency and selectivity of the test compounds against the COX isoforms. A colorimetric or fluorometric assay is commonly used for high-throughput screening.[6][10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and a reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (arachidonic acid) and the probe.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
Protocol 5: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Rationale: Macrophages play a crucial role in inflammation, and their activation by lipopolysaccharide (LPS) leads to the production of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of test compounds to inhibit NO production.[5][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compounds
-
96-well cell culture plate
-
Cell incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant in a new 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC₅₀ value.
Protocol 6: In Vivo Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and well-established animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[2][8][12]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compound and a reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or the reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle and carrageenan.
Part 4: Data Presentation and Workflow Visualization
Quantitative Data Summary
The following table provides a hypothetical summary of in vitro activity for a series of 4-(pyrazol-1-yl)benzenesulfonamide derivatives to illustrate structure-activity relationships.
| Compound | R Group on Sulfonamide | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | CA-II Kᵢ (nM) |
| 1 | -H | >10 | >20 | >1000 |
| 2a | -NH₂ | 0.52 | 5.1 | 58.2 |
| 2b | -NH-CH₃ | 0.45 | 4.8 | 45.7 |
| 2c | -NH-Phenyl | 0.12 | 2.3 | 15.3 |
| Celecoxib | (Reference) | 0.05 | >10 | 250 |
Data is hypothetical and for illustrative purposes only.
Caption: A typical workflow for the development of anti-inflammatory agents.
References
-
Al-Karmalawy, A. A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 250, 115180. [Link]
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
-
Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]
-
Nayak, S. P. R., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Ghasemzadeh, I., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 303-308. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Elguero, J., et al. (1968). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic, 1120-1122. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 15-25. [Link]
-
Kim, J. Y., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(18), 4258. [Link]
-
Su, J.-H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(11), 5746-5757. [Link]
-
Bower, R. H., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 38(6), 725-731. [Link]
- Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
-
Al-Karmalawy, A. A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. [Link]
-
Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. OUCI. [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035-26045. [Link]
-
Arslan, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]
-
Wu, Y.-C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4646. [Link]
-
Moody, T. S., & Zafrani, Y. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 900-904. [Link]
-
Moody, T. S., & Zafrani, Y. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Zamri, A., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1), 49-56. [Link]
- Google Patents. (n.d.). KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid.
-
Onysko, M. Y., et al. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][2][6][12]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Current Medicinal Chemistry. [Link]
-
Perera, D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1117. [Link]
Sources
- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives in Antimicrobial Research: A Technical Guide
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising scaffold in the design of new antimicrobials.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole derivatives in antimicrobial research, detailing synthetic strategies, robust screening protocols, and insights into their structure-activity relationships.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its metabolic stability and versatile chemical reactivity.[4] This scaffold is present in several clinically approved drugs, demonstrating its pharmacological acceptability.[4] In the realm of antimicrobial research, the structural diversity achievable through substitution on the pyrazole nucleus allows for the fine-tuning of biological activity against a wide spectrum of pathogens, including drug-resistant strains.[5][6]
Mechanisms of Antimicrobial Action
While the precise mechanism can vary between different derivatives, several key biological targets for pyrazole-based antimicrobials have been identified. Understanding these mechanisms is crucial for rational drug design and optimization.
-
Enzyme Inhibition: A significant number of pyrazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes.
-
DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, and their inhibition leads to cell death. Several studies have shown that pyrazole-thiazole hybrids and other derivatives are potent inhibitors of these topoisomerases.[5][7][8]
-
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids. Pyrazole derivatives have been designed to inhibit bacterial DHFR, demonstrating broad-spectrum antibacterial activity.[5][9]
-
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to a loss of structural integrity and subsequent cell lysis.[5]
-
Global Transcriptional Factor Regulation: Certain pyrazole derivatives have been found to modulate global transcriptional factors like MgrA in Staphylococcus aureus, which is involved in virulence and antibiotic resistance.[5]
Synthetic Strategies for Antimicrobial Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Multi-component reactions have also gained prominence for their efficiency and ability to generate diverse libraries of compounds.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel pyrazole derivatives.
Caption: General workflow for antimicrobial pyrazole derivative development.
Protocol: Synthesis of a Pyrazole-Carbothiohydrazide Derivative
This protocol describes the synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, a versatile intermediate for creating more complex antimicrobial pyrazoles.[10]
Materials:
-
Thiocarbohydrazide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
Procedure:
-
Dissolve 10.6 g (0.1 mol) of thiocarbohydrazide in a mixture of 20 mL of ethanol and 1 mL of HCl.
-
Add 13 mL (0.1 mol) of ethyl acetoacetate to the solution.
-
Reflux the mixture for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting white precipitate, wash it with ethanol, and dry it under reduced pressure to obtain the final product.
Antimicrobial Susceptibility Testing
Determining the antimicrobial efficacy of newly synthesized pyrazole derivatives is a critical step. The following are standard protocols for in vitro evaluation.
Protocol: Agar Well-Diffusion Method for Primary Screening
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or appropriate growth medium
-
Sterile petri dishes
-
Synthesized pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the growth medium and pour it into petri dishes. Allow the agar to solidify.
-
Inoculate the agar surface uniformly with the test microorganism.
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the dissolved pyrazole compound, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[8][10]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal inoculum prepared to a standard concentration
-
Mueller-Hinton Broth (MHB) or appropriate liquid growth medium
-
Synthesized pyrazole compounds at known concentrations
-
Positive and negative controls
Procedure:
-
Dispense the liquid growth medium into all wells of the 96-well plate.
-
Create a serial two-fold dilution of the pyrazole compound across the wells of the plate.
-
Add the standardized microbial inoculum to each well (except for the sterility control).
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][11]
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing the antimicrobial potency of pyrazole derivatives. Key findings from various studies include:
-
Substitution at the N1 and C3 positions: The nature of the substituents at these positions significantly influences activity. Bulky aromatic or heteroaromatic groups can enhance potency.
-
Hybridization with other heterocycles: Fusing the pyrazole ring with other heterocyclic systems like thiazole, thiadiazine, or pyrimidine has been a successful strategy to develop potent antimicrobial agents.[10][12][13]
-
Presence of specific functional groups: The incorporation of moieties like carbothiohydrazide, sulfonamides, and halogens on the phenyl rings can drastically impact the antimicrobial spectrum and efficacy.[9][10] For instance, halogenation of the phenyl ring has been shown to significantly augment activity against Acinetobacter baumannii.[9]
The following diagram illustrates the key positions on the pyrazole ring where modifications can influence antimicrobial activity.
Caption: Key positions on the pyrazole scaffold for SAR studies.
Summary of Antimicrobial Activity
The table below summarizes the reported antimicrobial activity of selected pyrazole derivatives against various pathogens.
| Compound Type | Target Organism(s) | Reported MIC Range (µg/mL) | Reference |
| Pyrazole-carbothiohydrazides | A. niger, S. aureus, B. subtilis, K. pneumoniae | Equal to or better than standard drugs | [10] |
| Pyrazole-thiazole hybrids | Methicillin-resistant S. aureus (MRSA) | As low as 4 | [5] |
| Dihydrotriazine substituted pyrazoles | MRSA, E. coli | As low as 1 | [5] |
| Pyrazole-imine hybrids | A. baumannii | 1.56 - 12.5 | [9] |
| Thiazol-4-one/thiophene pyrazoles | Various MDR pathogens | As low as 0.78 | [9] |
| Pyranopyrazole derivatives | K. pneumoniae, L. monocytogenes | 6.25 - 50 | [11] |
Conclusion and Future Perspectives
Pyrazole derivatives represent a highly versatile and promising class of compounds in the ongoing search for novel antimicrobial agents. Their synthetic tractability, coupled with the ability to modulate their biological activity through structural modifications, makes them an attractive scaffold for further investigation. Future research should focus on exploring novel synthetic methodologies to expand the chemical space of pyrazole derivatives, elucidating their mechanisms of action against a broader range of pathogens, and leveraging computational tools for the rational design of next-generation antimicrobial pyrazoles with improved potency and reduced toxicity.
References
-
Al-Abdullah, E. S., El-Gazzar, M. G., & Al-Omair, M. A. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(15), 4993. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2334-2342. [Link]
-
Kumar, A., Sharma, S., & Sharma, A. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(8), 1999. [Link]
-
Patel, P. D., & Shah, V. H. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(1), 235-241. [Link]
-
Patel, P., & Shinde, R. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 39-44. [Link]
-
Singh, R., & Singh, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-221. [Link]
-
Khan, A. U., & Al-Thaqafi, A. H. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists, 6(1), 1-13. [Link]
-
IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 657-669. [Link]
-
Kumar, A., & Sharma, S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Kamal, A., & Husain, A. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6), 444-467. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Journal of the Iranian Chemical Society, 16(10), 2235-2246. [Link]
-
Kamal, A., & Husain, A. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6), 444-467. [Link]
-
Yilmaz, M., & Ceylan, S. (2019). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 16(9), 1011-1020. [Link]
-
Popa, M., & Nitulescu, G. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10989. [Link]
-
Ali, A. M., Ammar, Y. A., & Mohamed, S. A. (2021). Clinical antimicrobial drugs containing pyrazole and sulfonamide fragments, and the DNA gyrase inhibitor from our previous work, as well as the design of the three‐component hybrid compounds. Archiv der Pharmazie, 354(9), 2100142. [Link]
-
Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3467-3481. [Link]
-
Ali, A. M., Ammar, Y. A., & Mohamed, S. A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5187-5203. [Link]
-
Nitulescu, G. M., & Olaru, O. T. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Online, 5(1), 1-13. [Link]
-
Pinto, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. [Link]
-
Abdelatty, M. M., et al. (2023). Synthesis, characterization, in vitro antibacterial, and molecular modeling study of some pyrazole and pyranopyrazole derivatives. Fayoum Journal of Agricultural Research and Development, 37(3), 478-493. [Link]
-
Singh, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2026. [Link]
-
El-Sawy, E. R., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Journal of the Korean Chemical Society, 56(2), 238-245. [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. jchr.org [jchr.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. probiologists.com [probiologists.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for the Quantitative Analysis of 4-(Pyrazol-1-yl)benzenesulfonic Acid
Introduction
4-(Pyrazol-1-yl)benzenesulfonic acid is a key organic intermediate and a potential process-related impurity in the synthesis of various pharmaceuticals. Its core structure is foundational to several active pharmaceutical ingredients (APIs), including the selective COX-2 inhibitor Celecoxib, where a similar sulfonamide moiety is present.[1] The accurate and precise quantification of this compound is critical for ensuring the purity, safety, and efficacy of final drug products.[2] Regulatory bodies mandate strict control over impurities, making robust analytical methods essential for process optimization, quality control (QC) of bulk drugs, and stability studies.[3][4]
This guide provides detailed protocols and expert insights into three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The selection of a method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the quintessential technique for routine quality control of this compound. Its strength lies in its ability to separate the analyte from other impurities and matrix components before quantification, ensuring specificity.[5] The method relies on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] The presence of aromatic rings (benzene and pyrazole) in the molecule allows for sensitive detection using a UV detector.
Causality in Experimental Design
-
Column Choice: A C18 reversed-phase column is selected due to its versatility and effectiveness in retaining and separating moderately polar aromatic compounds like benzenesulfonic acid derivatives.[6][7]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 3.5) and acetonitrile is used. The acidic pH suppresses the ionization of the sulfonic acid group, leading to better retention and improved peak shape on the C18 column.[6][8] Acetonitrile serves as the organic modifier to control the elution time.
-
Detection Wavelength: The detection wavelength is set to approximately 250 nm to maximize the absorbance signal, corresponding to the π-π* electronic transitions within the aromatic systems of the analyte.[6]
Experimental Workflow: HPLC-UV Analysis
Sources
- 1. benchchem.com [benchchem.com]
- 2. particle.dk [particle.dk]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Catalytic Activity of Benzenesulfonic Acids
For: Researchers, scientists, and drug development professionals.
Abstract
Benzenesulfonic acids and their derivatives are potent organocatalysts widely employed in organic synthesis, most notably in esterification, alkylation, and dehydration reactions.[1][2][3] Their strong acidic nature, comparable to mineral acids, coupled with their organic solubility and reduced corrosiveness, makes them a versatile and often preferred alternative to traditional acid catalysts like sulfuric acid.[2] This document provides a comprehensive guide to designing and executing experiments to evaluate the catalytic activity of benzenesulfonic acids. We will focus on a representative Fischer-Speier esterification reaction, detailing the experimental setup, kinetic monitoring, and data interpretation, while emphasizing the rationale behind each procedural step to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Benzenesulfonic Acid Catalysis
Benzenesulfonic acid (BSA), with a pKa of -2.8, is a strong organic acid that serves as an effective Brønsted acid catalyst.[1] Its catalytic efficacy stems from its ability to donate a proton to a substrate, thereby increasing its electrophilicity and facilitating nucleophilic attack.[4] In the context of esterification, BSA protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more susceptible to attack by the alcohol.[4]
Compared to mineral acids like sulfuric acid, benzenesulfonic acids offer several advantages:
-
Reduced Corrosiveness: They are generally less corrosive to metallic reactors and equipment.[2]
-
Improved Solubility: Their organic nature often leads to better solubility in nonpolar and moderately polar organic solvents, promoting homogeneous reaction conditions.
-
Milder Reaction Conditions: Reactions catalyzed by BSA and its derivatives can often be conducted under milder temperature and pressure conditions.
-
Potential for Tunability: The benzene ring can be functionalized to modify the catalyst's steric and electronic properties, allowing for fine-tuning of its activity and selectivity.
This application note will use the esterification of acetic acid with n-propanol to n-propyl acetate as a model system to explore the experimental workflow for assessing the catalytic performance of benzenesulfonic acid.
Safety First: Handling Benzenesulfonic Acids
Benzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][5] Inhalation of its vapors, although it has low volatility, may irritate the respiratory system.[1]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1][5]
-
Storage: Store benzenesulfonic acid in a cool, dry, well-ventilated area away from incompatible substances such as bases and oxidizing agents.[1][5] Use tightly sealed containers made of glass or high-density polyethylene (HDPE).[1]
-
Spill Response: In case of a spill, neutralize with a weak base like sodium bicarbonate solution, absorb the residue with an inert material (e.g., sand or vermiculite), and dispose of it as hazardous waste according to local regulations.[1][7]
Experimental Design: A Step-by-Step Guide
Materials and Apparatus
Materials:
-
Benzenesulfonic acid (catalyst)
-
Acetic acid (reactant)
-
n-Propanol (reactant)
-
Toluene (solvent, optional, and for azeotropic removal of water)
-
Anhydrous sodium sulfate (drying agent)
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
-
Deionized water
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (for azeotropic water removal)
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Glassware for titration (burette, flasks)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
Catalyst Preparation and Characterization
Benzenesulfonic acid is commercially available. However, if synthesizing or functionalizing the catalyst, characterization is crucial. Techniques like Infrared (IR) spectroscopy can confirm the presence of the sulfonic acid group (-SO3H), and X-ray diffraction (XRD) can be used for solid catalysts.[8][9]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for studying the catalytic esterification reaction.
Caption: General workflow for an acid-catalyzed esterification experiment.
Protocol: Esterification of Acetic Acid with n-Propanol
This protocol details a batch reaction process. The quantities can be scaled as needed.
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer. If azeotropic removal of water is desired, a Dean-Stark trap can be placed between the flask and the condenser.
-
Charging Reactants: To the flask, add acetic acid (e.g., 0.5 mol), n-propanol (e.g., 0.5 mol), and benzenesulfonic acid (e.g., 1-5 mol% relative to the limiting reactant). The catalyst loading can be varied to study its effect on the reaction rate.
-
Initiating the Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-100°C) using a heating mantle. The choice of temperature is a critical parameter that influences the reaction rate and equilibrium position.
-
Reaction Monitoring: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 0.1-0.5 mL) of the reaction mixture.[10] It is crucial to quench the reaction in the aliquot immediately by cooling it in an ice bath to prevent further reaction.[11]
-
Sample Analysis: Analyze the quenched aliquots to determine the concentration of reactants and products. Several analytical techniques can be employed:
-
Titrimetry: The total acid concentration (benzenesulfonic acid + unreacted acetic acid) can be determined by titration with a standardized solution of sodium hydroxide. The progress of the reaction is followed by the increase in the total acid content.
-
Gas Chromatography (GC) or HPLC: These are more precise methods for quantifying the concentrations of the reactants (acetic acid, n-propanol) and the product (n-propyl acetate).[12]
-
Thin-Layer Chromatography (TLC): A rapid and qualitative method to monitor the disappearance of reactants and the appearance of the product.[13]
-
-
Reaction Termination: Once the reaction has reached equilibrium (i.e., no further change in reactant/product concentration) or the desired conversion, stop the heating and allow the mixture to cool to room temperature.
-
Product Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining acetic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation and Characterization: The final product, n-propyl acetate, can be purified by distillation. The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[12]
Data Analysis and Interpretation
The primary goal of the experiment is to determine the catalytic activity of benzenesulfonic acid. This can be quantified by calculating the reaction rate and the turnover number (TON) or turnover frequency (TOF).
Kinetic Studies
The reaction rate can be determined by plotting the concentration of the limiting reactant versus time. For many acid-catalyzed esterifications, the reaction follows pseudo-first-order kinetics if one reactant is in large excess. The rate constant (k) can be determined from the slope of the line in a plot of ln[Reactant] versus time.
Quantitative Data Summary
The following table provides an example of how to summarize the experimental data for different catalytic runs.
| Run | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | Benzenesulfonic Acid | 1 | 80 | 2 | 65 |
| 2 | Benzenesulfonic Acid | 2 | 80 | 2 | 80 |
| 3 | Benzenesulfonic Acid | 1 | 100 | 2 | 78 |
| 4 | p-Toluenesulfonic Acid | 1 | 80 | 2 | 68 |
| 5 | Sulfuric Acid | 1 | 80 | 2 | 75 |
This is example data and does not represent actual experimental results.
Catalyst Reusability
For heterogeneous or recoverable homogeneous catalysts, studying reusability is crucial. After the first reaction cycle, the catalyst is recovered, washed, dried, and used in a subsequent reaction under identical conditions. A decrease in catalytic activity over several cycles may indicate catalyst deactivation or leaching.[14]
Mechanistic Insights
The generally accepted mechanism for acid-catalyzed esterification is the Fischer-Speier mechanism.[4] A more detailed understanding of the reaction mechanism involving benzenesulfonic acid can be elucidated through computational studies, such as Density Functional Theory (DFT), which can model the reaction pathway and transition states.[15][16]
The following diagram illustrates the key steps in the catalytic cycle.
Sources
- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. Cas 98-11-3,Benzenesulfonic acid | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. BENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Pyrazol-1-yl)benzenesulfonic Acid Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of the 4-(Pyrazol-1-yl)benzenesulfonamide Scaffold in Oncology
The 4-(pyrazol-1-yl)benzenesulfonamide core is a privileged scaffold in medicinal chemistry, most notably embodied by the selective COX-2 inhibitor, Celecoxib.[1] Beyond its anti-inflammatory applications, this structural motif has garnered significant attention in anticancer drug discovery.[2] Its rigid, planar pyrazole ring linked to a flexible benzenesulfonamide moiety provides a unique three-dimensional architecture for potent and selective interactions with various biological targets implicated in tumorigenesis.[3]
These derivatives have demonstrated a remarkable breadth of anticancer activities, attributable to their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] Key mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and tumor-associated carbonic anhydrases (CAs).[4][5] The benzenesulfonamide group is a classic zinc-binding moiety, making it an effective pharmacophore for targeting metalloenzymes like carbonic anhydrases, which are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment.[3][6]
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of 4-(pyrazol-1-yl)benzenesulfonic acid derivatives as potential anticancer agents. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Part 1: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives
A common and effective method for the synthesis of 4-(pyrazol-1-yl)benzenesulfonamide derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4] The synthesis of Celecoxib serves as an excellent template for this class of compounds.[7][8]
Protocol 1: Two-Step Synthesis of a Celecoxib Analogue
This protocol outlines the synthesis of a representative 4-(pyrazol-1-yl)benzenesulfonamide derivative, modeled after the synthesis of Celecoxib.
Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate
This step involves the formation of a 1,3-diketone from an acetophenone and a trifluoroacetate ester.
-
Reagents and Materials:
-
Substituted acetophenone (e.g., 4'-methylacetophenone)
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add the substituted acetophenone (1 equivalent) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add ethyl trifluoroacetate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction with 1N HCl until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1,3-diketone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Step 2: Cyclocondensation with 4-Sulfamidophenylhydrazine Hydrochloride
This step forms the pyrazole ring.
-
Reagents and Materials:
-
1,3-Diketone from Step 1
-
4-Sulfamidophenylhydrazine hydrochloride
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of the 1,3-diketone (1 equivalent) in ethanol, add 4-sulfamidophenylhydrazine hydrochloride (1.1 equivalents).
-
Heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final 4-(pyrazol-1-yl)benzenesulfonamide derivative.[1]
-
Part 2: In Vitro Evaluation of Anticancer Activity
Initial screening of novel compounds involves assessing their cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.[9][10][11]
Protocol 2: MTT Cell Proliferation and Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a method based on the measurement of cellular protein content.[4][11]
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-5 of the MTT assay protocol for cell seeding and compound treatment.
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
Wash the plates four to five times with slow-running tap water and allow them to air-dry.
-
Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm or 540 nm using a microplate reader.[4][9]
-
Calculate the percentage of cell growth and determine the IC₅₀ value.
-
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric (absorbance of formazan) | High throughput, widely used. | Can be affected by metabolic state of cells. |
| SRB | Binding of SRB dye to basic amino acids of cellular proteins. | Colorimetric (absorbance of bound dye) | Less affected by metabolic state, stable endpoint. | Requires a fixation step. |
Part 3: Mechanism of Action Studies
Understanding how a compound exerts its anticancer effects is crucial. For 4-(pyrazol-1-yl)benzenesulfonamide derivatives, key targets include COX-2, CDKs, and CAs.
Protocol 4: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][13]
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound at various concentrations to the wells. Include a positive control (Celecoxib) and a no-inhibitor control.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the reaction rate and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
-
Protocol 5: CDK2/Cyclin A2 Kinase Assay (Luminescent)
This assay measures the inhibition of CDK2 kinase activity by quantifying the amount of ADP produced.[7][14][15]
-
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compound and a known CDK2 inhibitor
-
96-well white plate
-
Luminometer
-
-
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and CDK substrate peptide.
-
Add the test compound at various concentrations to the wells.
-
Add the diluted CDK2/Cyclin A2 enzyme to initiate the reaction.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Protocol 6: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow)
This method measures the inhibition of the CO₂ hydration activity of CA IX.[16]
-
Materials:
-
Recombinant human CA IX enzyme
-
Test compound (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5) with a pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the buffer.
-
In one syringe of the stopped-flow instrument, load the CA IX enzyme solution mixed with the test compound or vehicle control.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator as the CO₂ is hydrated, causing a pH change.
-
Record the initial rate of the reaction.
-
Calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
-
Part 4: In Vivo Efficacy Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and tolerability in a physiological setting. The subcutaneous xenograft model is a standard preclinical model.
Protocol 7: Subcutaneous Tumor Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line known to be sensitive to the test compound
-
Sterile PBS and Matrigel® (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthetic
-
-
Procedure:
-
Cell Preparation: Culture the selected cancer cells, harvest them, and resuspend in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of approximately 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
| Parameter | Description |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. |
| Body Weight | Monitored as an indicator of systemic toxicity. |
| Histology/Immunohistochemistry | Analysis of tumor tissue to assess cell death, proliferation (e.g., Ki-67 staining), and target engagement. |
Part 5: Signaling Pathways and Visualization
Many 4-(pyrazol-1-yl)benzenesulfonamide derivatives exert their effects through complex signaling networks. The Hippo-YAP pathway is an emerging target in cancer therapy that regulates organ size and cell proliferation. Dysregulation of this pathway, leading to the nuclear translocation and activation of the transcriptional co-activator YAP, is common in many cancers.[2]
The Hippo-YAP Signaling Pathway in Cancer
In its "on" state, the Hippo pathway kinase cascade (MST1/2 and LATS1/2) phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and drives the expression of genes that promote cell proliferation and inhibit apoptosis.[2] Some anticancer compounds can modulate this pathway, promoting YAP phosphorylation and thus inhibiting its oncogenic activity.
Caption: The Hippo-YAP signaling pathway and potential modulation by anticancer compounds.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
References
-
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2020). Recent advances in the development of pyrazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(13), 1215-1236. [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. [Link]
-
Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond. (2025). Wiley Online Library. [Link]
-
Hippo/YAP signaling's multifaceted crosstalk in cancer. (n.d.). Frontiers. [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (n.d.). PubMed Central. [Link]
-
Hippo Signaling at the Hallmarks of Cancer and Drug Resistance. (n.d.). MDPI. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
-
Marra, A., D'Atri, V., Grancini, G., Santagostino, M., Sputore, S., Lazzari, S., ... & Ganesan, A. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(12), 14389-14401. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... Retrieved from [Link]
- Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides. (n.d.).
-
Antitumor Efficacy Testing in Rodents. (2008). JNCI: Journal of the National Cancer Institute. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PubMed Central. [Link]
-
Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (2022). PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]
- 15. mdpi.com [mdpi.com]
- 16. 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Pyrazole Scaffold: A Versatile Probe for Illuminating Biological Systems
Introduction: The Privileged Pyrazole in Molecular Probing
The pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of non-covalent interactions make it an ideal core for the design of highly specific and potent molecular probes.[1][2] These probes are instrumental in dissecting complex biological processes, from the intricacies of signal transduction to the real-time visualization of cellular dynamics.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging pyrazole derivatives as powerful tools in molecular biology. We will delve into their application as kinase inhibitors, fluorescent probes for bioimaging, and modulators of G protein-coupled receptors (GPCRs), offering not just step-by-step instructions but also the critical rationale behind experimental choices to ensure robust and reproducible results.
I. Pyrazole Derivatives as Kinase Inhibitors: Dissecting Signaling Cascades
Protein kinases are pivotal regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with the 3-aminopyrazole moiety frequently serving as a "hinge-binder" that mimics the adenine ring of ATP, forming crucial hydrogen bonds within the kinase active site.[5] This provides a strong foundation for developing potent and selective inhibitors.
Application Note: Profiling Kinase Inhibition with Pyrazole-Based Compounds
The initial evaluation of a novel pyrazole-based kinase inhibitor involves determining its potency and selectivity. This is typically achieved through in vitro kinase assays followed by cell-based assays to confirm on-target activity and assess cellular consequences.
Workflow for Evaluating Pyrazole-Based Kinase Inhibitors
Figure 1. A systematic workflow for the initial screening and validation of pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of a pyrazole inhibitor's IC50 value against a specific kinase. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the kinase in a controlled, cell-free environment. The luminescent readout offers high sensitivity and a broad dynamic range.
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate
-
ATP
-
Pyrazole inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in kinase buffer. The final DMSO concentration should not exceed 1% to avoid solvent-induced inhibition.[6]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the serially diluted pyrazole inhibitor or vehicle control (DMSO).
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.[7]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | |
| Compound 2 | Akt1 | 1.3 | HCT116 (colon) | 0.95 | [3] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [3] |
| AT7519 | CDK1, CDK2, CDK5, CDK9 | 40 - 940 (nmol/L) | HCT116 (Colon) | - | |
| Ruxolitinib | JAK1, JAK2 | - | HEL (Erythroleukemia) | >1 | [5] |
| Compound 1b | Haspin | 57 | - | - | [8] |
| Compound 2c | Haspin | 62 | - | - | [8] |
Protocol 2: Analysis of Target Phosphorylation by Western Blot
This protocol confirms that the pyrazole inhibitor engages its target kinase within a cellular context by assessing the phosphorylation status of a known downstream substrate.
Rationale: A decrease in the phosphorylation of a kinase's substrate upon treatment with the inhibitor provides strong evidence of on-target activity within the complex cellular environment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Pyrazole inhibitor
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[5]
-
Protein Extraction: Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Clarify the lysate by centrifugation.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[5] To normalize, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein. Densitometry analysis can be used to quantify the change in phosphorylation.[9]
Interpreting the Results: A dose-dependent decrease in the signal from the phospho-specific antibody, relative to the total protein and loading control, indicates successful target inhibition by the pyrazole compound.[9]
II. Pyrazole-Based Fluorescent Probes: Visualizing the Invisible
The inherent photophysical properties and synthetic versatility of the pyrazole scaffold make it an excellent foundation for the development of fluorescent probes.[4] These probes enable the real-time visualization of ions, molecules, and cellular structures, providing invaluable insights into dynamic biological processes.[4][9]
Application Note: Live-Cell Imaging with Pyrazole Fluorescent Probes
Successful live-cell imaging hinges on the ability of the probe to specifically label the target of interest with high signal-to-noise while maintaining cell viability.[10] Pyrazole-based probes often exhibit good membrane permeability and biocompatibility.[4]
Optimizing Live-Cell Imaging with Pyrazole Probes
Figure 2. A workflow for optimizing live-cell imaging experiments using pyrazole-based fluorescent probes.
Protocol 3: Live-Cell Staining and Fluorescence Microscopy
This protocol provides a general framework for staining live cells with a pyrazole-based fluorescent probe and subsequent imaging.
Rationale: This method allows for the direct visualization of the probe's localization and dynamics within living cells, providing spatial and temporal information about the target.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Pyrazole fluorescent probe stock solution (in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
-
Appropriate filter sets for the probe's excitation and emission wavelengths
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish.
-
Probe Loading:
-
Prepare a working solution of the pyrazole probe in pre-warmed live-cell imaging medium. The optimal concentration needs to be determined empirically but often ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed medium.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The incubation time will vary depending on the probe's cell permeability and target binding kinetics.
-
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging:
-
Data Analysis: Analyze the images to determine the probe's subcellular localization. Co-staining with organelle-specific markers can be used for confirmation.
Table 2: Photophysical Properties of Selected Pyrazole-Based Fluorescent Dyes
| Pyrazole Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole | Toluene | - | - | 0.90 | [12] |
| Pyrazole Oxadiazole Derivative | - | - | 410-450 | up to 0.69 | [13] |
| Fused Pyrazole 78 | - | 325, 372 | 476 | 0.38 | [4] |
| BODIPY-Pyrazoline 4 | - | 499 | 511 | 0.30 | [4] |
III. Pyrazole Derivatives as GPCR Modulators: Targeting Cell Surface Receptors
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[14] Pyrazole derivatives have been successfully developed as potent and selective antagonists for various GPCRs.[14]
Application Note: Characterizing GPCR Antagonists with Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[15][16] In a competition binding assay, a pyrazole-based antagonist is used to displace a known radiolabeled ligand, allowing for the determination of its inhibitory constant (Ki).
Protocol 4: GPCR Competition Radioligand Binding Assay
This protocol describes how to determine the binding affinity of an unlabeled pyrazole antagonist.
Rationale: This assay provides a quantitative measure of the antagonist's affinity (Ki) for the receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd)
-
Unlabeled pyrazole antagonist
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of the unlabeled pyrazole antagonist.
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold assay buffer to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
IV. Advanced Applications: Pyrazoles in Click Chemistry and PET Imaging
The versatility of the pyrazole scaffold extends to cutting-edge applications in chemical biology and molecular imaging.
Click Chemistry with Pyrazole Reagents
"Click chemistry" refers to a set of biocompatible reactions that are rapid, selective, and high-yielding.[17] Pyrazole derivatives, particularly 4H-pyrazoles, can act as dienes in Diels-Alder "click" reactions, enabling their use in bioorthogonal labeling of molecules in living systems.[17]
Pyrazole-Based Radiotracers for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[2] The pyrazole core is present in several radiotracers labeled with positron-emitting radionuclides like ¹⁸F, enabling the imaging of targets such as cannabinoid receptors and translocator proteins in the brain.[2]
Workflow for PET Imaging with a Pyrazole-Based Radiotracer
Figure 3. A simplified workflow for a PET imaging study using a pyrazole-based radiotracer.
Conclusion: The Enduring Utility of the Pyrazole Scaffold
The pyrazole scaffold has proven to be an exceptionally versatile and powerful tool in the molecular biologist's arsenal. Its adaptability allows for the creation of highly specific probes for a wide array of biological targets and applications. From elucidating complex signaling pathways with kinase inhibitors to visualizing cellular dynamics with fluorescent probes and quantifying receptor occupancy with PET radiotracers, pyrazole derivatives continue to illuminate the intricate workings of biological systems. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of these remarkable molecules in their own investigations, driving forward our understanding of biology and the development of new therapeutics.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.).
- Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. (n.d.).
- IC 50 values and selectivity index of pyrazolines 1-5. (n.d.).
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Flow cytometry analyses of apoptosis induction in triple-neg
- Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Deriv
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.).
- Bioorthogonal 4H-pyrazole “click” reagents. (n.d.).
- Fluorescence emission spectra of pyrazole-tethered.... (n.d.).
- Live-cell fluorescence imaging. (n.d.).
- Radioligand binding assays and their analysis. (n.d.).
- GPCR-radioligand binding assays. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (n.d.).
-
New Fluorescence Probes for Live-Cell Imaging. (2014, October 30). Wiley Analytical Science. [Link]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.).
- I am having problems in getting results in MTT assay. How do I rectify it?. (n.d.).
- Fluorescence quantum yields and absorption and emission ranges of the.... (n.d.).
- Light-Triggered Click Chemistry. (n.d.).
- Bioorthogonal 4H-pyrazole “click” reagents. (n.d.).
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10).
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.).
- (PDF)
- Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12).
-
9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio. [Link]
- TROUBLESHOOTING GUIDE FOR ENZYM
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2020, February 21).
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore.
-
Click Reaction Looking Weird?. (2024, January 22). Reddit. [Link]
- IMMUNOFLUORESCENCE STAINING. (n.d.). Proteintech.
- How to analyze the western blotting data for investigation activity of the signaling p
-
Optimizing Signal to Noise Ratio. (2023, May 8). YouTube. [Link]
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.).
- Tips for Immunofluorescence Protocols. (n.d.). Sigma-Aldrich.
- Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. (2022, January 26).
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH.
- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.).
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.).
Sources
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, photoluminescence properties and theoretical insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Pyrazol-1-yl)benzenesulfonic Acid
Welcome to the technical support center for the synthesis of 4-(Pyrazol-1-yl)benzenesulfonic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to improve the yield and purity of this valuable chemical intermediate. As a key building block in the development of various pharmaceuticals, including potential antileishmanial agents and enzyme inhibitors, mastering its synthesis is crucial.[1][2]
This document moves beyond a simple recitation of steps. It provides a causal analysis of common experimental pitfalls and offers field-proven solutions, grounded in established chemical principles.
Synthesis Overview: The Two-Step Pathway
The most common and cost-effective route to this compound is a two-step process. First, the key intermediate, 4-hydrazinobenzenesulfonic acid, is synthesized from p-aminobenzenesulfonic acid (sulfanilic acid). Second, this intermediate undergoes a cyclization reaction with a 1,3-dicarbonyl equivalent to form the target pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during synthesis in a question-and-answer format.
Q1: My yield of 4-hydrazinobenzenesulfonic acid (Step 1) is disappointingly low. What are the likely causes?
Low yield in this initial step is a very common problem and almost always traces back to one of three critical areas.
-
Potential Cause A: Decomposition of the Diazonium Salt The diazonium salt formed from sulfanilic acid is notoriously unstable at ambient temperatures.[3] It readily decomposes, releasing nitrogen gas and forming undesired phenolic byproducts, which can complicate purification and drastically reduce yield.
Solution:
-
Strict Temperature Control: All equipment and solutions must be pre-chilled. The diazotization reaction must be maintained between 0-5°C using an ice-salt bath.[4]
-
Procedural Efficiency: Do not isolate the diazonium salt unless absolutely necessary. A "one-pot" method, where the reducing agent is added directly to the cold diazonium salt solution, is highly recommended to minimize decomposition.[3]
-
-
Potential Cause B: Inefficient Reduction or Incorrect pH The conversion of the diazonium salt to the hydrazine is a reduction reaction. The efficiency of this step is highly dependent on the reducing agent and the pH of the reaction medium.
Solution:
-
Choice of Reducing Agent: Sodium sulfite or sodium metabisulfite are commonly used.[4][5] Ensure you are using the correct stoichiometry as specified in the protocol.
-
pH Management: The reduction is typically carried out under slightly basic or controlled pH conditions (pH 6.2-6.7 has been cited as optimal for some procedures) to facilitate the reaction.[4] After the initial reduction, the product is often isolated by acidification.[6]
-
Temperature for Reduction: Unlike the diazotization, the reduction step often requires heating (e.g., to 80-100°C) to proceed to completion.[3][4]
-
-
Potential Cause C: Suboptimal Reagent Addition The rate and manner of reagent addition can significantly impact the formation of side products.
Solution:
Q2: The pyrazole ring formation (Step 2) is failing or giving a low yield. Why?
If you have successfully synthesized the hydrazine intermediate, failure at this stage is often related to the reactivity of the carbonyl partner or the reaction conditions.
-
Potential Cause A: Inactive or Degraded 1,3-Dicarbonyl Reagent Malondialdehyde, the simplest 1,3-dicarbonyl for this reaction, is prone to polymerization and is often not used directly.[7][8]
Solution:
-
Use a Stable Precursor: The most reliable approach is to use a stable synthetic equivalent, such as malondialdehyde tetraethyl acetal or 1,1,3,3-tetramethoxypropane . These compounds hydrolyze in situ under the acidic reaction conditions to generate the reactive malondialdehyde needed for cyclization.
-
-
Potential Cause B: Incorrect Catalysis or pH The cyclocondensation reaction between the hydrazine and the dicarbonyl compound is typically acid-catalyzed.[2]
Solution:
-
Catalytic Acid: Add a catalytic amount of a suitable acid, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.[2] This protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Avoid Strong Base: While some pyrazole syntheses use base, the reaction of a hydrazine with a 1,3-dicarbonyl is generally favored by acidic or neutral conditions.[9]
-
Q3: My final product is an impure, dark-colored solid or oil. How can I improve its purity?
Product purity is a direct reflection of reaction control. Impurities often arise from side reactions that can be minimized by optimizing the steps above.
-
Potential Cause: Formation of Tars and Polymeric Byproducts Decomposition of the diazonium salt in Step 1 or polymerization of the aldehyde in Step 2 are primary culprits.
Solution:
-
Re-optimize Reaction Conditions: First, ensure your reaction conditions are optimal by following the advice in Q1 and Q2. A cleaner reaction leads to a cleaner product.
-
Purify the Intermediate: Ensure the 4-hydrazinobenzenesulfonic acid intermediate is of high purity before proceeding to Step 2. It can be recrystallized from boiling water.[5]
-
Robust Purification Protocol:
-
Decolorization: Dissolve the crude product in a minimum amount of hot water and treat with a small amount of activated carbon to remove colored impurities.[4] Filter the hot solution through celite to remove the carbon.
-
Recrystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the product. The product should precipitate as light yellow or white crystals.[4][5]
-
Washing: Wash the filtered crystals with a small amount of cold water or ethanol to remove soluble impurities.
-
-
Caption: Troubleshooting decision tree for low yield or purity issues.
Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to control throughout the synthesis? A: For Step 1, the single most critical parameter is temperature control (0-5°C) during the diazotization.[3] For Step 2, the most critical factor is the use of a stable 1,3-dicarbonyl equivalent and appropriate acid catalysis .
-
Q: How can I monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is the most effective method. Use a polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, to monitor the disappearance of starting materials and the appearance of the product spot. Visualize the spots under a UV lamp (254 nm).
-
Q: What analytical techniques should I use to confirm my final product? A: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the characteristic peaks for the pyrazole ring protons and the substituted benzene ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the strong, characteristic stretching bands for the SO₂ group of the sulfonic acid, typically in the 1330–1630 cm⁻¹ range.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: The melting point should be sharp and consistent with literature values (approx. 285°C for the related 4-hydrazinobenzenesulfonic acid).[5]
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All appropriate safety precautions should be taken.
Protocol 1: Optimized Synthesis of 4-Hydrazinobenzenesulfonic Acid
This one-pot protocol is adapted from methodologies that prioritize yield and safety by avoiding the isolation of the unstable diazonium salt.[3][4]
| Reagent | M.W. | Amount | Moles |
| p-Aminobenzenesulfonic acid | 173.19 | 17.3 g | 0.10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.10 |
| Hydrochloric Acid (conc.) | 36.46 | ~25 mL | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 26.5 g | 0.21 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a slurry of p-aminobenzenesulfonic acid (17.3 g) in 100 mL of water.
-
Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated HCl (25 mL).
-
In a separate beaker, dissolve sodium nitrite (7.0 g) in 30 mL of water and chill the solution in an ice bath.
-
Add the chilled sodium nitrite solution dropwise to the flask over 30 minutes, ensuring the internal temperature does not rise above 5°C. Stir for an additional 20 minutes at 0-5°C after the addition is complete. You have now formed the diazonium salt in situ.
-
In a separate 1 L beaker, prepare the reducing solution by dissolving sodium sulfite (26.5 g) in 200 mL of water. Adjust the pH to ~7.5 with NaOH and cool to 10°C.
-
Slowly add the cold diazonium salt slurry from the flask to the stirred sodium sulfite solution. The temperature may rise; use an ice bath to maintain it below 20°C during the addition.
-
Once the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 1 hour. The solution should become lighter in color.
-
Cool the reaction mixture to room temperature. Slowly acidify with concentrated HCl until the pH is ~1-2. A white or off-white precipitate should form.
-
Cool the mixture in an ice bath for 1 hour to complete precipitation.
-
Filter the solid product, wash with a small amount of cold water, and dry under vacuum. This yields 4-hydrazinobenzenesulfonic acid.
Protocol 2: Synthesis of this compound
This protocol uses a stable acetal precursor for the pyrazole ring formation.
| Reagent | M.W. | Amount | Moles |
| 4-Hydrazinobenzenesulfonic acid | 188.21 | 18.8 g | 0.10 |
| Malondialdehyde tetraethyl acetal | 220.30 | 23.1 g | 0.105 |
| Ethanol (95%) | - | 250 mL | - |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-hydrazinobenzenesulfonic acid (18.8 g), ethanol (250 mL), and glacial acetic acid (5 mL).
-
Add the malondialdehyde tetraethyl acetal (23.1 g) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain reflux for 6-12 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the hydrazine starting material), allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product should precipitate.
-
Filter the solid, wash with a small amount of cold ethanol, and dry. For higher purity, proceed to Protocol 3.
Protocol 3: Purification by Recrystallization
-
Transfer the crude this compound to a beaker.
-
Add a minimum amount of deionized water required to dissolve the solid at boiling.
-
Add a spatula-tip of activated carbon, and gently boil for 5 minutes.
-
While hot, filter the solution through a fluted filter paper or a celite pad to remove the carbon.
-
Cover the beaker and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the beaker in an ice bath for at least 1 hour to maximize recovery.
-
Filter the purified crystals and dry them in a vacuum oven.
References
-
Preparation of 4-hydrazinobenzenesulfonic acid. PrepChem.com. [Link]
-
Marra, M. D. C. et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]
-
Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... ResearchGate. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845-853. [Link]
-
Gökçe, B. et al. (2018). Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1453-1460. [Link]
-
Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate. [Link]
-
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. ResearchGate. [Link]
-
Reddy, M. R. et al. (2019). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 24(14), 2577. [Link]
-
El-Mekkawy, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Vairagroundar, R., & Marnett, L. J. (2002). Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA. Chemical Research in Toxicology, 15(3), 312-318. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Reaction of MDA with different derivatization reagents... ResearchGate. [Link]
-
Wang, C. et al. (2019). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ChemistrySelect, 4(28), 8345-8348. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. [Link]
-
Liu, Q. et al. (2022). Lipid peroxidation in osteoarthritis: focusing on 4-hydroxynonenal, malondialdehyde, and ferroptosis. Journal of Orthopaedic Translation, 36, 127-137. [Link]
-
Time courses of the reactions of malonaldehyde and 4-hydroxynonenal with 1-methyl-2-phenylindole... ResearchGate. [Link]
-
Biondi, R. et al. (2019). Free and Total Malondialdehyde Measured as 2,4-dinitrophenylhydrazine Adduct by HPLC-UV in Hemodialysis Patient Serum. Journal of Clinical Chemistry and Laboratory Medicine, 2(125). [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
Sources
- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid peroxidation in osteoarthritis: focusing on 4-hydroxynonenal, malondialdehyde, and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 4-(Pyrazol-1-yl)benzenesulfonic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Pyrazol-1-yl)benzenesulfonic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
I. Understanding the Molecule: Key Physicochemical Characteristics
This compound is a bifunctional molecule possessing both a weakly basic pyrazole ring and a strongly acidic sulfonic acid group. This amphiphilic nature dictates its solubility and reactivity, which are critical considerations for developing effective purification strategies.
| Property | Value (Estimated) | Implication for Purification |
| pKa (Sulfonic Acid) | < 1 | The sulfonic acid group is highly acidic and will be deprotonated (as a sulfonate) under most aqueous conditions (pH > 1). This high polarity makes it very water-soluble and generally insoluble in nonpolar organic solvents. |
| pKa (Pyrazole Ring) | ~2.5 | The pyrazole ring is weakly basic and can be protonated under strongly acidic conditions. This property can be exploited for purification techniques such as ion-exchange chromatography or pH-mediated extractions. |
| Solubility | High in water and polar protic solvents (e.g., ethanol, methanol). Low in nonpolar organic solvents (e.g., hexane, toluene). | Recrystallization from polar solvents like ethanol or ethanol/water mixtures is a primary purification method. Extraction protocols will rely on significant pH adjustments to alter its partitioning between aqueous and organic phases. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My final product of this compound is off-white or yellowish, even after recrystallization. How can I decolorize it?
Answer:
Discoloration in the final product often arises from residual starting materials, byproducts from side reactions, or thermal degradation.
-
Likely Causes:
-
Incomplete reaction: Unreacted starting materials, such as 4-hydrazinobenzenesulfonic acid, can be colored or degrade to colored impurities.
-
Oxidation: The pyrazole ring or other aromatic impurities can be susceptible to oxidation, leading to colored byproducts.
-
Charring: Overheating during the reaction or solvent removal can cause decomposition and charring.
-
-
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.
-
Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored impurity molecules.
-
Caution: Adding activated carbon to a boiling solution can cause bumping. Always cool the solution slightly before adding the carbon. Do not use an excessive amount of activated carbon, as it can also adsorb the desired product, leading to a lower yield.
-
-
Hot Filtration: After stirring with activated carbon for 5-10 minutes, perform a hot filtration to remove the carbon. This is a critical step to prevent the impurities from re-dissolving as the solution cools.
-
Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, colorless this compound.
-
Question 2: I am getting a low yield after recrystallizing my this compound from ethanol. What can I do to improve it?
Answer:
Low recovery from recrystallization is typically due to the high solubility of the product in the chosen solvent, even at low temperatures, or premature crystallization during hot filtration.
-
Likely Causes:
-
Solvent Choice: Ethanol may be too good of a solvent for this compound, meaning a significant amount remains dissolved even after cooling.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Add an Anti-Solvent: Since this compound is highly polar, adding a less polar "anti-solvent" to the ethanol solution can reduce its solubility and improve the yield. A common choice is to use an ethanol/water mixture. The optimal ratio should be determined empirically, starting with a higher proportion of ethanol and gradually adding water.
-
Rationale: The addition of water, a more polar solvent in which the compound is also soluble, can surprisingly decrease the solubility of the sulfonic acid at lower temperatures compared to pure ethanol, leading to better crystal formation and yield.
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing the recovery of the crystalline product.
-
Prevent Premature Crystallization:
-
Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
-
Keep the solution hot during filtration.
-
If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
-
Cooling Process: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization before collecting the product by filtration.
-
Question 3: My purified this compound contains inorganic salt impurities (e.g., NaCl, Na₂SO₄). How can I remove them?
Answer:
Inorganic salts are common impurities, especially if the synthesis involves neutralization steps or the use of salt-based reagents. Their high polarity can make them co-crystallize with the highly polar sulfonic acid.
-
Likely Causes:
-
Reaction Byproducts: Neutralization of acidic or basic reagents can produce inorganic salts.
-
Carryover from Synthesis: Salts used as catalysts or reagents in the preceding synthetic steps may not have been fully removed.
-
-
Troubleshooting Steps:
-
Recrystallization from a Different Solvent System: While the product and inorganic salts are both soluble in water, their solubilities differ significantly in alcohols. Recrystallizing from anhydrous ethanol can be effective, as most inorganic salts have very low solubility in ethanol and will precipitate out of the hot solution or can be removed by filtration of the dissolved crude product.
-
Ion-Exchange Chromatography: This is a highly effective method for separating ionic organic compounds from inorganic salts.
-
Principle: A cation-exchange resin in its acidic form (H⁺) can be used. An aqueous solution of the impure product is passed through the column. The inorganic cations (e.g., Na⁺) will be retained by the resin, while the anionic sulfonate and the neutral pyrazole (at appropriate pH) will pass through. Alternatively, an anion-exchange resin can be used to bind the sulfonate, which is then eluted with a salt or pH gradient.
-
-
Dialysis/Size Exclusion Chromatography: For larger-scale purifications, these techniques can separate the smaller inorganic salt molecules from the larger organic product.
-
III. Frequently Asked Questions (FAQs)
-
What is the best way to store purified this compound?
-
It should be stored in a tightly sealed container in a cool, dry place, away from moisture, as sulfonic acids can be hygroscopic.
-
-
Is this compound stable?
-
It is generally stable under normal storage conditions. However, like many sulfonic acids, it can undergo desulfonation at high temperatures in the presence of aqueous acid.[1] It is also advisable to protect it from strong oxidizing agents.
-
-
How can I confirm the purity of my final product?
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing the purity of the compound. The presence of impurity peaks will indicate the level of purity.
-
Melting Point: A sharp melting point is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the sample, which can be compared to the theoretical values to confirm purity.
-
HPLC: High-performance liquid chromatography can be used to determine the purity by separating the main compound from any impurities.
-
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
This is the most common and straightforward method for purifying this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask for 5-10 minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.
-
Induce Crystallization: Add deionized water dropwise to the hot ethanol solution until a slight cloudiness persists. Add a few drops of ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification by Ion-Exchange Chromatography
This method is particularly useful for removing inorganic salt impurities.
-
Resin Preparation: Prepare a column with a strong acid cation-exchange resin in the H⁺ form. Wash the resin thoroughly with deionized water.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of deionized water. Adjust the pH to be slightly acidic (e.g., pH 3-4) if necessary, to ensure the pyrazole nitrogen is not significantly protonated.
-
Loading: Carefully load the sample solution onto the top of the resin bed.
-
Elution: Elute the column with deionized water. The this compound will pass through the column, while the inorganic cations (e.g., Na⁺) will be retained by the resin.
-
Fraction Collection: Collect the fractions containing the product. The presence of the product can be monitored by UV spectroscopy or thin-layer chromatography (TLC).
-
Product Recovery: Combine the product-containing fractions and remove the water by lyophilization (freeze-drying) or rotary evaporation under reduced pressure.
V. Visualization of Purification Workflow
Diagram 1: General Purification Workflow
Caption: Recrystallization workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
VI. References
-
Wright, J. B., Dulin, W. E., & Markillie, J. H. (1964). The Anti-diabetic Activity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Journal of Medicinal Chemistry, 7(1), 102–105.
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 39(3), 249–255.
-
da Silva, E. T., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(5), 8847–8863.
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
-
Gordon, A. J., & Ford, R. A. (1972). The Chemist's Companion: A Handbook of Practical Data, Techniques, and References. John Wiley & Sons.
-
PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (1982). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1067-1087.
-
Hamilton Company. (n.d.). Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed Phase HPLC. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Pyrazole Compounds
Welcome to the technical support center for the sulfonation of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. The introduction of a sulfonic acid or sulfonyl group onto a pyrazole ring is a critical step in the synthesis of numerous pharmacologically active molecules and advanced materials.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.
The Core Reaction: Mechanistic Insights
The sulfonation of pyrazole is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] Understanding the mechanism is paramount to controlling the reaction's outcome, particularly regarding regioselectivity. The pyrazole ring is an electron-rich heterocycle, but the two nitrogen atoms influence the electron density distribution. The C-4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack.[4][5][6][7]
The reaction proceeds in several key steps:
-
Formation of the Electrophile : A strong electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), is generated from the sulfonating agent (e.g., fuming sulfuric acid).[8][9][10]
-
Nucleophilic Attack : The π-electron system of the pyrazole ring attacks the electrophilic sulfur atom. This attack preferentially occurs at the C-4 position to form a resonance-stabilized carbocation intermediate, often called a sigma complex.[8][9]
-
Deprotonation : A base (often HSO₄⁻) removes the proton from the C-4 carbon, restoring the aromaticity of the pyrazole ring and yielding the pyrazole-4-sulfonic acid.[9]
Caption: General mechanism for the sulfonation of pyrazole at the C-4 position.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Question 1: My reaction shows low or no conversion to the desired sulfonated pyrazole. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that typically points to insufficient reactivity or deactivation of the sulfonating agent.
Probable Causes & Suggested Solutions:
-
Insufficiently Strong Sulfonating Agent:
-
Explanation: Your pyrazole substrate may be deactivated by electron-withdrawing groups (EWGs), requiring a more potent sulfonating agent. Concentrated sulfuric acid alone may not be sufficient.
-
Solution: Switch to a stronger agent. Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is a common choice.[10][11][12] The concentration of free SO₃ is critical; 10-20% oleum is a good starting point.[13][14] For highly sensitive substrates, a milder but effective option is a sulfur trioxide-pyridine complex.[15][16]
-
-
Reaction Temperature is Too Low:
-
Explanation: Electrophilic aromatic substitutions are often activation-energy-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature. For many pyrazole sulfonations with oleum, temperatures between 25°C and 100°C are effective.[17] Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.
-
-
Moisture Contamination:
-
Explanation: Sulfonating agents like SO₃ and chlorosulfonic acid are highly hygroscopic and react violently with water.[16][18] Water will quench the active electrophile, forming sulfuric acid and reducing the reaction's efficiency.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. A drying tube on the condenser can prevent moisture ingress.[19]
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Sulfonating Agent | Switch from H₂SO₄ to Oleum (10-20% SO₃) or Chlorosulfonic Acid. | Increases the concentration of the active electrophile (SO₃).[10] |
| Temperature | Increase temperature incrementally (e.g., from RT to 60-80°C). | Provides the necessary activation energy for the substitution.[17] |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) and oven-dried glassware. | Prevents quenching of the sulfonating agent by atmospheric moisture.[19] |
Question 2: I am observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity for the C-4 position?
Answer:
Poor regioselectivity can be a significant challenge, especially with highly substituted or N-phenyl pyrazoles.
Probable Causes & Suggested Solutions:
-
Harsh Reaction Conditions:
-
Explanation: Very high temperatures or excessively strong sulfonating agents (e.g., high-concentration oleum) can sometimes overcome the innate selectivity of the pyrazole ring, leading to sulfonation at other positions or on other aromatic rings present in the molecule (e.g., an N-phenyl group).[20]
-
Solution: Opt for milder conditions. Chlorosulfonic acid in a non-polar solvent like chloroform at lower temperatures (e.g., 0°C to RT) has been shown to favor sulfonation on the pyrazole ring itself rather than an N-phenyl substituent.[17][20] This is because the SO₃ electrophile is generated in situ at a controlled rate.
-
-
Substituent Effects:
-
Explanation: The electronic nature of substituents on your pyrazole ring dictates the position of attack. While C-4 is generally favored, strong activating or deactivating groups can influence the outcome.
-
Solution: Analyze the directing effects of your substituents. If you have an N-phenyl group, using oleum may preferentially sulfonate the phenyl ring at the para position.[20] To direct sulfonation to the pyrazole C-4, a less aggressive agent like chlorosulfonic acid is a better choice.[20]
-
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 3: The work-up of my reaction is difficult, resulting in a low isolated yield of the sulfonic acid product.
Answer:
Isolating highly polar sulfonic acids from aqueous media can be challenging. The work-up procedure is as critical as the reaction itself.
Probable Causes & Suggested Solutions:
-
Product is Too Soluble in Water:
-
Explanation: Pyrazole sulfonic acids are often highly water-soluble, making extraction with organic solvents inefficient.
-
Solution: Use a "salting out" procedure. After carefully quenching the reaction mixture on crushed ice, saturate the aqueous solution with sodium chloride (NaCl).[19] This decreases the solubility of the sulfonic acid, often causing it to precipitate. The product can then be collected by filtration.
-
-
Exothermic Quenching:
-
Explanation: Quenching concentrated or fuming sulfuric acid on water is extremely exothermic and can lead to product decomposition or the formation of byproducts.
-
Solution: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[19] This ensures the temperature is controlled throughout the quench. Never add water to the reaction mixture.
-
-
Conversion to a More Easily Isolated Derivative:
-
Explanation: If isolating the sulfonic acid is proving intractable, consider converting it in situ to a less polar, more easily purified derivative like a sulfonyl chloride or sulfonamide.
-
Solution: After the initial sulfonation, agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be added to the reaction mixture to convert the sulfonic acid to the corresponding sulfonyl chloride.[17] This derivative is typically much less polar and can be extracted into an organic solvent (e.g., DCM, Chloroform) and purified by chromatography. The sulfonyl chloride can then be hydrolyzed back to the sulfonic acid or used to synthesize sulfonamides.[1][17]
-
Standard Experimental Protocol (Starting Point)
This protocol describes a general procedure for the C-4 sulfonation of a substituted pyrazole using chlorosulfonic acid, which is often a good starting point for optimization.
Synthesis of a Pyrazole-4-sulfonyl Chloride[17]
-
Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube. Place the flask in an ice-water bath (0°C).
-
Reagents: Charge the flask with the pyrazole substrate (1.0 equiv) dissolved in an anhydrous solvent such as chloroform (approx. 3 mL per 1 g of pyrazole).
-
Addition: Slowly add chlorosulfonic acid (approx. 5.0 equiv) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a moderate temperature (e.g., 60°C) and stir for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Conversion to Sulfonyl Chloride: To convert the intermediate sulfonic acid to the sulfonyl chloride, cool the mixture slightly and carefully add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equiv). Stir at 60°C for an additional 2 hours.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice. Transfer the mixture to a separatory funnel and extract with dichloromethane or chloroform.
-
Purification: Wash the combined organic layers with cold water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonyl chloride can then be purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Which sulfonating agent should I choose for my pyrazole?
-
A: The choice depends on the reactivity of your substrate. For electron-rich or sensitive pyrazoles, a mild agent like the SO₃-pyridine complex is recommended to avoid side reactions.[15] For simple or moderately deactivated pyrazoles, chlorosulfonic acid in chloroform offers good reactivity and control.[17][20] For highly deactivated pyrazoles, fuming sulfuric acid (oleum) is the most powerful option, but requires careful temperature control.[10][11]
Q2: How can I be sure that sulfonation occurred at the C-4 position?
-
A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of a C-4 sulfonated pyrazole, you will observe the disappearance of the C-4 proton signal. For a simple 1H-pyrazole, the C-4 proton typically appears as a triplet; its absence is a strong indicator of successful substitution at that position. ¹³C NMR and 2D NMR techniques (HSQC, HMBC) can provide further structural confirmation.
Q3: Is the sulfonation of pyrazole reversible?
-
A: Yes, like the sulfonation of many aromatic compounds, the reaction is reversible.[10][12][21] Heating a pyrazole sulfonic acid in dilute aqueous acid can cause desulfonation, removing the sulfonic acid group and reverting to the starting pyrazole.[10][12] This property can be exploited to use the sulfonic acid group as a temporary blocking group to direct other electrophiles to different positions on the ring.[10]
Q4: What are the primary safety concerns when performing sulfonation reactions?
-
A: Sulfonating agents are highly corrosive and reactive.
-
Chlorosulfonic acid and oleum react violently with water, releasing large amounts of heat and toxic fumes (HCl and SO₃, respectively).[18]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Be prepared for a highly exothermic reaction, especially during the quenching step. Always add the acid mixture to ice, never the other way around.
-
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. (2011). Organic Letters. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]
-
Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. (2025). Structural Chemistry. Available at: [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Available at: [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Available at: [Link]
-
Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. (1967). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Available at: [Link]
-
Sulfur trioxide pyridine complex. (n.d.). Wikipedia. Available at: [Link]
-
Optimization on reaction conditionsa. (n.d.). ResearchGate. Available at: [Link]
-
Several synthetic methods for sulfonated pyrazoles. (n.d.). ResearchGate. Available at: [Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Chemistry Steps. Available at: [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
Pyrazole. (n.d.). Scribd. Available at: [Link]
-
Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. (2025). Chemistry & Biodiversity. Available at: [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. Available at: [Link]
-
Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. (2017). Quora. Available at: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. (2025). ACS Omega. Available at: [Link]
-
2,5-dihalothiophenes in the reaction with chlorosulfonic acid. (2007). ResearchGate. Available at: [Link]
-
Sulfonation and Sulfation Processes. (n.d.). Chemithon. Available at: [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2010). Organic Letters. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2017). Organic & Biomolecular Chemistry. Available at: [Link]
- Oleum sulphonation process. (1989). Google Patents.
-
Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety. (2000). Ultrasonics Sonochemistry. Available at: [Link]
-
Reaction: Sulfonation. (n.d.). Saskatchewan Open Educational Resources. Available at: [Link]
-
Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. Available at: [Link]
-
Sulfonation of Benzene. (n.d.). Chemistry Steps. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Chlorosulfonic acid. (n.d.). Univar Solutions. Available at: [Link]
-
Chlorosulfuric acid. (n.d.). Wikipedia. Available at: [Link]
-
Unit 4 Pyrazole. (n.d.). Slideshare. Available at: [Link]
-
Optimized reaction of sulphonated pyrazoles. (n.d.). ResearchGate. Available at: [Link]
-
Aromatic sulfonation. (n.d.). Wikipedia. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfur trioxide-pyridine complex (26412-87-3) at Nordmann - nordmann.global [nordmann.global]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. quora.com [quora.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 17. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macro.lsu.edu [macro.lsu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 21. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamides
Welcome to the technical support guide for the synthesis of 4-(Pyrazol-1-yl)benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.
Knorr Synthesis Route Issues
The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a cornerstone for constructing the pyrazole ring.[1][2] However, its apparent simplicity can be deceptive.
Question 1: My reaction has produced a mixture of products that are proving difficult to separate by column chromatography. What is the likely cause and how can I resolve this?
Answer: The most probable cause is the formation of regioisomers . This is a classic side reaction in the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as 4-sulfamoylphenylhydrazine.[1][3] The hydrazine can attack either of the two distinct carbonyl groups, leading to two different pyrazole isomers which often have very similar polarities, making chromatographic separation challenging.[3]
Causality and Strategic Solutions:
The regiochemical outcome is a delicate balance of electronic, steric, and reaction condition-dependent factors.[3]
-
Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked by the hydrazine. Electron-withdrawing groups on the dicarbonyl substrate can activate a nearby carbonyl group, directing the initial nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[3]
-
Reaction Conditions (pH and Solvent): This is your most powerful tool for control.
-
pH Control: Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the hydrazine can be modulated, potentially reversing the selectivity observed under neutral or basic conditions.[3]
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer compared to standard solvents like ethanol.[4] This is attributed to the unique solvent properties influencing the stability of the reaction intermediates.
-
Troubleshooting Steps:
-
Analyze the Mixture: Use high-resolution NMR (¹H, ¹³C, and NOESY) to confirm the presence and ratio of regioisomers.[1]
-
Modify Reaction Conditions:
-
Systematically vary the pH of the reaction medium (e.g., catalytic acetic acid vs. neutral conditions).
-
Switch the solvent to TFE or HFIP to enhance selectivity.[4]
-
-
Re-evaluate Starting Material Design: If possible, consider if a symmetrical 1,3-dicarbonyl compound could be used to circumvent the issue of regioselectivity entirely.
Diagram 1: Knorr Synthesis - The Regioisomer Problem This diagram illustrates how an unsymmetrical 1,3-dicarbonyl leads to two possible regioisomeric products.
Caption: Knorr synthesis pathways leading to regioisomers.
Question 2: My reaction yield is low, and I've isolated a stable, non-aromatic byproduct. What might this be?
Answer: You have likely isolated a pyrazoline intermediate . This occurs due to incomplete cyclization or, more commonly, incomplete aromatization (dehydration) of the cyclic hemiaminal intermediate formed after the initial condensation and cyclization steps.[1] These pyrazoline byproducts are often stable enough to be isolated, especially if the final dehydration step is slow or reversible under the reaction conditions.
Troubleshooting Steps:
-
Confirm the Structure: Use spectroscopic methods (NMR, MS) to confirm the pyrazoline structure. You will observe aliphatic protons in the ¹H NMR that are absent in the final aromatic pyrazole product.
-
Promote Dehydration:
-
Increase Temperature: Refluxing for a longer duration can often provide the energy needed for the final dehydration step.
-
Add a Dehydrating Agent: Introduce a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Acid Catalysis: Ensure sufficient acid catalyst (e.g., a few drops of concentrated H₂SO₄ or acetic acid) is present, as the dehydration step is acid-catalyzed.
-
Question 3: My reaction mixture has developed a strong yellow or red color, and the crude product is difficult to purify. What causes this?
Answer: The coloration is often due to side reactions involving the hydrazine starting material.[1] Hydrazines can be susceptible to oxidation, forming colored diazo compounds or other degradation products, especially at elevated temperatures or in the presence of air (oxygen).
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the hydrazine.
-
Purification Strategy:
-
Activated Charcoal: Treat a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization or chromatography.
-
Recrystallization: This is often highly effective for removing colored impurities from the crystalline product.[5]
-
Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble can remove highly colored, soluble impurities.
-
N-Arylation Route Issues
Modern cross-coupling methods like the Buchwald-Hartwig amination and Ullmann condensation provide powerful alternatives for forming the N-aryl bond between a pre-formed pyrazole and a benzenesulfonamide moiety.[6][7]
Question 4: My Buchwald-Hartwig amination is sluggish, or the conversion is incomplete. What factors should I investigate?
Answer: The Buchwald-Hartwig amination is a complex catalytic cycle, and its efficiency is highly dependent on several factors.[8]
Key Parameters to Optimize:
-
Ligand Choice: This is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] If one ligand is not performing well, screen others from the Buchwald ligand family.
-
Base: The choice of base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic. Common bases include NaOtBu, KOtBu, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using pre-catalysts that are more readily reduced to the active Pd(0) species can sometimes improve results.
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard. The reaction's performance can be solvent-dependent.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[9]
Troubleshooting Flowchart:
Diagram 2: Troubleshooting Buchwald-Hartwig Amination
Caption: Stepwise troubleshooting for Buchwald-Hartwig amination.
Question 5: I am observing decomposition of my starting materials under Ullmann condensation conditions. How can I mitigate this?
Answer: Traditional Ullmann condensations are notorious for requiring harsh reaction conditions, including very high temperatures (>200 °C) and polar aprotic solvents (e.g., DMF, NMP), which can lead to substrate decomposition.[6]
Mitigation Strategies:
-
Use a Modern Catalytic System: The field has evolved significantly from using stoichiometric copper powder. Modern Ullmann-type reactions use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand.[10] Ligands such as phenanthroline or various diamines can accelerate the reaction, allowing for significantly lower reaction temperatures (often 110-130 °C).[6]
-
Substrate Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[6] If you are using a less reactive aryl halide, you may need more forcing conditions. If decomposition is an issue, switching to a more reactive halide (if synthetically feasible) can allow for milder conditions.
-
Base Selection: A non-nucleophilic base like K₂CO₃ or K₃PO₄ is typically used. Ensure the base is not promoting undesired side reactions with other functional groups in your molecule.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 4-(Pyrazol-1-yl)benzenesulfonamides?
There are two main retrosynthetic approaches:
-
Knorr Pyrazole Synthesis: This is a convergent approach where the pyrazole ring is constructed from two acyclic precursors. The key step is the condensation of 4-sulfamoylphenylhydrazine (or its hydrochloride salt) with a suitable 1,3-dicarbonyl compound.[1][2][11] This method is robust and widely used.
-
N-Arylation of a Pre-formed Pyrazole: This is a linear approach where you start with an existing pyrazole ring and form the N-aryl bond. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Palladium-catalyzed Buchwald-Hartwig amination or the Copper-catalyzed Ullmann condensation, by reacting the pyrazole with a 4-halobenzenesulfonamide derivative.[6][9]
Diagram 3: Overview of Synthetic Routes
Caption: Main synthetic strategies for 4-(Pyrazol-1-yl)benzenesulfonamides.
Q2: How do the Knorr synthesis and N-arylation methods compare?
| Feature | Knorr Pyrazole Synthesis | N-Arylation (Buchwald-Hartwig/Ullmann) |
| Key Challenge | Regioselectivity with unsymmetrical dicarbonyls.[3] | Catalyst/ligand sensitivity, inert conditions required. |
| Starting Materials | 4-sulfamoylphenylhydrazine, 1,3-dicarbonyls.[2] | Pyrazole, 4-halobenzenesulfonamides. |
| Atom Economy | Generally higher. | Can be lower due to ligands and catalysts. |
| Conditions | Often acid or base-catalyzed in alcoholic solvents.[4] | Requires transition metal catalyst, ligand, base, and anhydrous/anaerobic conditions.[6][8] |
| Versatility | Excellent for creating diverse pyrazole substitution patterns from various dicarbonyls. | Excellent for coupling a specific pyrazole with various aryl partners. |
Q3: What are the best practices for purifying the final 4-(Pyrazol-1-yl)benzenesulfonamide product?
These compounds are typically stable, crystalline solids.[5]
-
Aqueous Workup: After the reaction, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is the most effective method for obtaining high-purity material.[5] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is insufficient (e.g., to separate regioisomers), silica gel column chromatography is used. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.
-
Trituration: For crude products that are mostly pure but contain soluble impurities, suspending the solid in a suitable solvent (e.g., diethyl ether or hexanes), stirring, and filtering can be a quick and effective purification step.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride
This protocol is adapted from established procedures for the diazotization of a sulfonamide followed by reduction.[12]
-
Dissolution: Dissolve p-aminobenzenesulfonamide in dilute hydrochloric acid. This forms the amine salt, which is soluble and ready for diazotization.
-
Diazotization: Prepare a solution of sodium nitrite in water. Cool the amine solution to 0-5 °C in an ice bath. Slowly add the sodium nitrite solution dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.
-
Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also cooled in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution. Maintain the temperature below 10 °C. A precipitate should form.
-
Isolation: Stir the reaction mixture for a few hours at low temperature, then allow it to warm to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid product with a small amount of cold water, followed by a non-aqueous solvent like ethanol or diethyl ether to remove residual starting materials and impurities.[13]
-
Drying: Dry the product, 4-sulfamoylphenylhydrazine hydrochloride, under vacuum.
Protocol 2: General Procedure for Knorr Pyrazole Synthesis
This procedure outlines the condensation of 4-sulfamoylphenylhydrazine hydrochloride with a 1,3-dicarbonyl compound.[11]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.1 eq).
-
Solvent Selection: Add a suitable solvent. For standard synthesis, ethanol is common. For enhanced regioselectivity with unsymmetrical dicarbonyls, use 2,2,2-trifluoroethanol (TFE). [4]
-
Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid to promote the condensation and dehydration steps.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the crude product.[11]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
Bravo, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method for 4-sulfonamidophenylhydrazine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-sulfonamidophenylhydrazine hydrochloride.
- Google Patents. (n.d.). Process for 4-sulfonamidophenyl hydrazines.
-
da Silva, A. B. F., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PLoS ONE. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling. Retrieved from [Link]
-
Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Acta Crystallographica Section E. (2008). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis method for 4-sulfonamidophenylhydrazine hydrochloride (2018) | Ren Jiqiu | 1 Citations [scispace.com]
- 13. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
stability issues of 4-(Pyrazol-1-yl)benzenesulfonic acid in solution
Beginning Data Collection
I've started gathering initial data. Comprehensive Google searches are underway to explore the stability of 4-(Pyrazol-1-yl)benzenesulfonic acid in different solutions. My focus is currently on understanding its chemical properties, identifying potential degradation pathways, and noting influential factors.
Exploring Stability Issues
My Google searches are giving me a good starting point. I'm seeing common stability issues pop up, along with potential degradation products. I'm also starting to think about how to structure this into a helpful resource, perhaps as a troubleshooting guide with FAQs. It seems like a Q&A format will work nicely here. Now I'm preparing to structure the technical support content around potential user problems.
Structuring the Technical Guide
I'm now diving into the Q&A format. It's really starting to take shape as a comprehensive troubleshooting guide. I'm focusing on common stability problems and building out clear answers, incorporating my understanding of chemical kinetics and degradation mechanisms. I'm also preparing to create Graphviz diagrams to illustrate key processes and pathways.
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of pyrazole derivatives in biological assays. Pyrazole-based compounds are a cornerstone of modern drug discovery, exhibiting a vast range of biological activities.[1] However, their often hydrophobic nature presents significant hurdles in obtaining reliable and reproducible data in aqueous assay environments.[2][3] Low solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR), ultimately compromising drug development programs.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, structured in a question-and-answer format, to troubleshoot and overcome these critical solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with pyrazole derivatives.
Q1: My pyrazole derivative won't dissolve in my aqueous assay buffer after diluting it from a DMSO stock. What is happening?
A: This is a very common phenomenon known as "crashing out" or precipitation.[7] Pyrazole scaffolds are often non-polar and thus exhibit limited solubility in water.[8] While they may readily dissolve in a 100% DMSO stock solution, this is often a state of supersaturation. When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly becomes highly polar. The compound's solubility limit in this new environment is exceeded, causing it to precipitate out of the solution. This leads to an unknown and reduced effective concentration of your compound in the assay, which can severely impact your results.[4][5]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A: Understanding this distinction is critical for experimental design and data interpretation.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then serially diluting it into an aqueous buffer until precipitation is observed.[9][10] It measures the concentration at which a compound falls out of a supersaturated solution and is highly relevant for plate-based assays and high-throughput screening (HTS) where compounds are introduced from a DMSO stock.[11]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent (at a specific temperature and pH) when the solution is in equilibrium with an excess of the solid compound.[11][12] This "gold standard" measurement is crucial for later-stage lead optimization and formulation development.[7]
For initial screening, you are primarily concerned with kinetic solubility. If a compound has poor kinetic solubility, it will precipitate in your assay, rendering the results unreliable.[4]
Q3: Can multiple freeze-thaw cycles of my DMSO stock plates cause solubility problems?
A: Yes, absolutely. While some studies have shown minimal effect under ideal conditions, repeated freeze-thaw cycles are a significant risk in practice.[13][14] Two primary mechanisms are at play:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air each time a plate is thawed.[13][15] The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation within the stock solution itself.[13]
-
Phase Transformation: The freeze-thaw process can provide the energy needed for a compound to convert from a more soluble amorphous state to a less soluble, more stable crystalline form.[4][13] This can result in compound loss even before it is diluted into the assay buffer.
Best practice is to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[15]
Q4: My compound seems to cause aggregation in my biochemical assay. Is this related to solubility?
A: Yes, this is a major consequence of poor aqueous solubility. When screened at concentrations above their solubility limit, many compounds form aggregates or colloids.[4] These aggregates can non-specifically inhibit enzymes by adsorbing the protein to their surface, leading to false-positive results that are not related to specific binding at the active site.[4] This is a notorious mechanism for "promiscuous inhibitors" that appear as hits in numerous unrelated screens.
Part 2: Troubleshooting Guides & Advanced Solubilization Strategies
When basic dissolution fails, a systematic approach is needed to identify a viable solubilization strategy. This section provides detailed troubleshooting workflows and protocols.
Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
This is the most frequent challenge. The goal is to modify the final assay buffer to increase the compound's kinetic solubility.
Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing compound precipitation in your assay.
Caption: Troubleshooting flowchart for addressing compound precipitation.
Detailed Strategies & Protocols
Causality: Co-solvents like Polyethylene Glycol 400 (PEG400) or Propylene Glycol (PG) are water-miscible organic solvents that can reduce the overall polarity of the aqueous buffer.[16] This "softens" the transition from the DMSO stock, creating a more favorable environment for hydrophobic pyrazole derivatives and increasing their solubility.
Protocol: Co-solvent Screening
-
Prepare several versions of your final assay buffer, each containing a different co-solvent (e.g., PEG400, PG) at varying concentrations (e.g., 1%, 2%, 5% v/v).
-
Prepare a high-concentration stock of your pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the appropriate volume of each co-solvent buffer.
-
Add a small, fixed volume of the DMSO stock (e.g., 1 µL) to each well to achieve the desired final compound concentration.
-
Mix thoroughly and let the plate equilibrate at the assay temperature for 30-60 minutes.
-
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound doesn't absorb (e.g., >600 nm).[17]
-
Crucially , run vehicle controls containing the same co-solvent concentrations to ensure they do not interfere with your assay's readout.
Causality: Surfactants (detergents) like Tween-20 or Triton X-100 are amphipathic molecules. At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic compounds in their non-polar core, effectively shielding them from the aqueous environment and increasing their apparent solubility.
Considerations:
-
Assay Type: Surfactants are generally well-tolerated in biochemical/enzymatic assays but can be cytotoxic in cell-based assays by disrupting cell membranes.
-
Concentration: Use the lowest effective concentration, typically in the range of 0.01% to 0.1%.
Protocol: Follow the same screening procedure as for co-solvents, but use surfactants at concentrations like 0.01%, 0.05%, and 0.1%. Be especially rigorous with vehicle controls, as surfactants can inhibit enzymes or affect cell viability on their own.[18]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form non-covalent "inclusion complexes" by encapsulating the hydrophobic pyrazole derivative within their cavity.[20][21] This complex is highly water-soluble, significantly enhancing the compound's concentration in aqueous solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[20]
Protocol: Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Prepare a concentrated stock of your pyrazole derivative in 100% DMSO.
-
To formulate, slowly add the DMSO stock to the HP-β-CD solution while vortexing vigorously.[16] This promotes the formation of the inclusion complex.
-
Allow the solution to equilibrate (e.g., 1-2 hours at room temperature).
-
Use this formulated stock for serial dilutions in the assay buffer (which should also contain the same final concentration of HP-β-CD to maintain equilibrium).
-
As always, validate that HP-β-CD at the final concentration does not interfere with the assay.
Data Summary: Solubilization Approaches
| Strategy | Mechanism | Pros | Cons | Typical Concentration |
| Co-solvents | Reduces solvent polarity | Simple, inexpensive | May affect protein conformation or cell health at high % | 1-5% (v/v) |
| Surfactants | Micellar encapsulation | Very effective for highly insoluble compounds | Often cytotoxic, can interfere with biochemical assays | 0.01-0.1% (v/v) |
| Cyclodextrins | Inclusion complex formation | High solubilizing capacity, low toxicity | More expensive, can sometimes extract lipids from cell membranes | 1-20 mM |
Issue 2: Compound Solubility is Inconsistent or Decreases Over Time in Stock Plates
This points to issues with compound management and storage protocols.[22]
Troubleshooting Workflow
Caption: Workflow for troubleshooting DMSO stock solution instability.
Best Practices for Compound Storage & Handling
-
Solvent Quality: Always use anhydrous, high-purity DMSO stored in tightly sealed containers to prevent water absorption.[15]
-
Initial Dissolution: Ensure the compound is fully dissolved when making the stock solution. Gentle warming (to 37°C) or brief sonication can help break up aggregates and dissolve the solid.[15][17] However, be aware that sonication can sometimes induce precipitation of less stable forms.[13]
-
Concentration Limits: Be realistic about stock concentrations. While 10 mM is standard, some pyrazole derivatives may not be soluble at this level in DMSO.[4][23] If a compound consistently precipitates, try preparing the stock at a lower concentration (e.g., 1-5 mM).
-
Aliquoting: The single most effective way to prevent issues from freeze-thaw cycles and water contamination is to prepare single-use aliquots or small daughter plates from the master stock plate.[15][24] This preserves the integrity of the master stock.
Part 3: Essential Experimental Protocols
Protocol 1: Kinetic Solubility Measurement by Turbidimetry
This assay provides a quantitative measure of a compound's kinetic solubility in your specific assay buffer, allowing you to rank compounds and identify potential problems early.[25]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well clear-bottom plate (the "DMSO plate"), perform a 2-fold serial dilution of the DMSO stock solution across a row.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing the aqueous assay buffer of interest (e.g., 98 µL). This creates a range of final compound concentrations.
-
Equilibration: Mix the plate thoroughly and incubate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
Analysis: The kinetic solubility limit is the concentration at which the turbidity signal significantly increases above the background of the vehicle control wells, indicating the formation of a precipitate.[7]
Protocol 2: Thermodynamic Solubility Measurement by "Shake-Flask" Method
This method measures the true equilibrium solubility and is considered the gold standard for lead optimization.[7]
Methodology:
-
Compound Addition: Add an excess amount of the solid pyrazole compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid at the bottom.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is critically important and can be done by centrifugation at high speed or by filtration through a fine filter (e.g., 0.22 µm) that does not bind the compound.
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the pyrazole derivative in the supernatant using a suitable, validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7] This measured concentration represents the thermodynamic solubility.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Lipinski, C. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]
- Lima, C. H. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(15), 4485.
-
ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Request PDF. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
- Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe.
-
ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 127-136.
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Compound management. Retrieved from [Link]
- PubMed. (2006).
- Gavan, A., et al. (2020).
-
BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Retrieved from [Link]
- Alfei, S., et al. (2022).
-
ResearchGate. (2025, August 9). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
MDPI. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. RSC Publishing. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents [unige.iris.cineca.it]
- 3. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ziath.com [ziath.com]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Compound management - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
troubleshooting guide for the synthesis of substituted pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyrazoles. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, it is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions, but the reasoning behind them.
FAQ 1: My reaction yield is low or non-existent. What are the likely causes and how can I improve it?
Plausible Causes & Troubleshooting Strategies
Low product yield is one of the most frequent frustrations in synthesis. The root cause often lies in one of three areas: starting material integrity, reaction conditions, or the reaction mechanism itself.
-
Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[1]
-
Actionable Advice: Always verify the purity of your starting materials by techniques like NMR or melting point analysis before beginning the reaction. If purity is questionable, consider purification (e.g., distillation or recrystallization). Sourcing high-purity reagents from reputable suppliers is a critical first step.[1]
-
-
Reaction Conditions: The classic Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl with a hydrazine, is sensitive to several parameters.[2][3][4]
-
Solvent Choice: The polarity of the solvent can significantly influence reaction rates. While alcohols like ethanol are common, for some substrates, particularly aryl hydrazines, aprotic dipolar solvents may offer better results.[1]
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to degradation of starting materials or the final pyrazole product.[5] If you suspect degradation, try running the reaction at a lower temperature for a longer period.
-
Catalyst: The condensation is typically acid-catalyzed.[2][3] The amount and type of acid can be crucial. A few drops of glacial acetic acid are often sufficient.[6] If the reaction is sluggish, a slightly stronger acid like p-toluenesulfonic acid (TsOH) could be beneficial, though it should be used judiciously to avoid side reactions.[7]
-
-
Mechanistic Hurdles: The reaction proceeds via a hydrazone intermediate followed by cyclization and dehydration.[6][8] If any of these steps are inefficient, the overall yield will suffer.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A systematic approach to troubleshooting low yields in pyrazole synthesis.
FAQ 2: My synthesis produces a mixture of regioisomers. How can I control the regioselectivity?
Understanding and Controlling Regiochemistry
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different pyrazole regioisomers can be formed.[8][9][10] This is a classic challenge in pyrazole synthesis, and controlling the outcome is crucial for developing specific drug candidates. The regioselectivity is primarily governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]
-
Electronic and Steric Effects:
-
The initial nucleophilic attack can occur at either of the two carbonyl carbons.[9] A more electrophilic (electron-poor) carbonyl group is generally favored for attack. For instance, a trifluoromethyl group (CF₃) will make the adjacent carbonyl much more electrophilic than a carbonyl next to an alkyl group.
-
Steric bulk on either the dicarbonyl compound or the hydrazine can block attack at the more hindered carbonyl, directing the reaction towards the less hindered site.[9][11]
-
-
Influence of Reaction Conditions:
-
pH/Catalyst: The acidity of the reaction medium is a powerful tool. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be modulated. This can sometimes reverse the selectivity compared to neutral or basic conditions.[9]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[10]
-
Table 1: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | The hydrazine's substituted nitrogen atom preferentially attacks the more electrophilic carbonyl carbon. | In a diketone with a methyl and a trifluoromethyl group, attack is favored at the carbonyl adjacent to the electron-withdrawing CF₃ group. |
| Steric Hindrance | The hydrazine will preferentially attack the less sterically hindered carbonyl group. | A bulky substituent on the dicarbonyl or hydrazine will direct the reaction pathway.[9] |
| Solvent | Fluorinated alcohols (TFE, HFIP) can enhance the formation of a single regioisomer.[10] | Switching from ethanol to HFIP can dramatically improve the ratio of the desired regioisomer.[10] |
| pH (Catalyst) | Can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity.[9] | Shifting from neutral to acidic conditions can change the major product formed. |
FAQ 3: I'm having difficulty purifying my substituted pyrazole. What are the best practices?
Strategies for Effective Purification
Purification can be challenging due to the similar polarities of regioisomers, unreacted starting materials, and side products.
-
Crystallization: This is often the most effective method for obtaining highly pure pyrazole products, especially if the product is a solid.
-
Solvent Screening: Experiment with a range of solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures.
-
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice.
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation (a ΔRf of >0.2 is ideal) between your product and impurities. Common systems include mixtures of hexanes and ethyl acetate.
-
Silica Gel: Standard silica gel is typically effective for the purification of pyrazole derivatives.[11]
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[12] This property can sometimes be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to extract the basic pyrazole into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure pyrazole re-extracted with an organic solvent. Caution: This method is not suitable for acid-sensitive compounds. A patented method involves forming and crystallizing acid addition salts for purification.[13]
-
FAQ 4: My reaction is not initiating or appears to stall. What steps should I take?
Diagnosing and Overcoming Reaction Inertia
A reaction that fails to start or stalls before completion often points to issues with activation energy, reagent stability, or the formation of unreactive intermediates.
-
Insufficient Activation:
-
Temperature: The reaction may simply require more thermal energy. Gradually increase the reaction temperature while monitoring by TLC. Refluxing in a suitable solvent like ethanol or propanol is a common practice.[6][7]
-
Catalyst: Ensure your acid catalyst has been added and is active. If you used a solid catalyst like TsOH, ensure it has dissolved.
-
-
Reagent Stability:
-
Hydrazine Degradation: Hydrazine and its derivatives can be unstable. Use freshly opened bottles or reagents that have been stored properly under an inert atmosphere.
-
Dicarbonyl Tautomerization: 1,3-Dicarbonyl compounds exist as a mixture of keto and enol tautomers. While this is a natural equilibrium, factors that overwhelmingly favor a less reactive tautomer could slow the initial condensation step.
-
-
Intermediate Formation:
-
In some cases, a stable, non-cyclizing intermediate, such as a hydroxylpyrazolidine, may form.[8] Pushing the reaction to completion by increasing the temperature or adding more acid catalyst can help drive the dehydration to the final aromatic pyrazole.
-
Protocol: General Procedure for the Synthesis of a 3,5-Disubstituted Pyrazole
This protocol is a representative example of the Knorr pyrazole synthesis.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol (approximately 5-10 mL per mmol of dicarbonyl).
-
Hydrazine Addition: Add the substituted hydrazine or hydrazine hydrate (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the progress by TLC.
-
Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or removal of the solvent. If not, add cold water to induce precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water or a suitable solvent. The crude product can then be purified by recrystallization or column chromatography as needed.
Reaction Mechanism: Knorr Pyrazole Synthesis
The following diagram illustrates the widely accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Selectivity of 4-(Pyrazol-1-yl)benzenesulfonic Acid Catalysts
Welcome to the technical support center for 4-(Pyrazol-1-yl)benzenesulfonic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of these versatile catalysts in their synthetic applications. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and properties of this compound catalysts.
Q1: What makes this compound an attractive catalyst?
A1: this compound is a unique organocatalyst that combines the acidic nature of the sulfonic acid group with the structural and electronic properties of the pyrazole ring. The pyrazole moiety, a five-membered heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] This combination allows for a broad range of catalytic activities, often with tunable selectivity based on the substitution pattern of the pyrazole and phenyl rings.[2][3][4]
Q2: What types of reactions are commonly catalyzed by this class of compounds?
A2: While the specific catalytic applications of this compound are an active area of research, sulfonic acid catalysts, in general, are widely used in various Brønsted acid-catalyzed reactions. These include esterification, etherification, Prins cyclization, and cycloaddition reactions.[5][6][7] The pyrazole-benzenesulfonamide core has also been extensively studied for its diverse biological activities, including as an anti-inflammatory, antimicrobial, and antileishmanial agent, which speaks to its versatile chemical nature.[2][3][4][8][9]
Q3: What are the primary challenges in achieving high selectivity with these catalysts?
A3: A significant challenge in heterogeneous and homogeneous catalysis is controlling selectivity, particularly regioselectivity and chemoselectivity.[5][7] For pyrazole-containing compounds, the formation of regioisomeric mixtures during synthesis can be a hurdle.[10][11] In catalytic applications, side reactions such as dimerization or the formation of undesired byproducts can lower the yield of the target molecule.[7] The catalyst's local environment, including solvent effects and interactions with the support material (if heterogeneous), plays a crucial role in directing the reaction pathway towards the desired product.
Section 2: Troubleshooting Guide to Enhancing Selectivity
This section provides a structured, question-and-answer-based approach to resolving specific selectivity issues you may encounter during your experiments.
Problem 1: Poor Regioselectivity in Pyrazole Ring Formation During Catalyst Synthesis
Q: I'm synthesizing a substituted this compound catalyst, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
A: This is a common issue in pyrazole synthesis. The regioselectivity is highly dependent on the reaction conditions. Here's a systematic approach to troubleshoot this problem:
Root Cause Analysis: The formation of regioisomers often stems from the similar reactivity of the two nitrogen atoms in the hydrazine starting material and the two electrophilic centers in the 1,3-dicarbonyl compound.
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity enhancement of silica-supported sulfonic acid catalysts in water by coating of ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Benzenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, benzenesulfonic acid and its derivatives stand out as versatile and potent catalysts for a multitude of organic transformations, most notably esterification reactions. Their efficacy, however, is not uniform. The strategic placement of various functional groups on the benzene ring can profoundly influence the catalyst's performance by modulating its electronic, steric, and solubility properties. This guide provides an in-depth, objective comparison of the catalytic efficiency of benzenesulfonic acid derivatives, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic needs.
The Science of Catalysis by Benzenesulfonic Acids: A Mechanistic Overview
Benzenesulfonic acids are strong Brønsted acids, readily donating a proton to initiate catalytic cycles.[1] In the context of Fischer esterification, the quintessential application, the sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate and the elimination of water yield the desired ester and regenerate the catalyst.[2]
The efficiency of this process is intrinsically linked to the acidity of the catalyst—the more readily it donates a proton, the faster the reaction tends to proceed. The acidity, in turn, is governed by the electronic and steric environment of the sulfonic acid group.
Electronic Effects: The Hammett Relationship in Action
The electronic influence of substituents on the benzene ring can be quantitatively understood through the lens of the Hammett equation, which correlates reaction rates and equilibrium constants with the electronic properties of substituents.[3]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) attached to the benzene ring increase the acidity of the sulfonic acid. By pulling electron density away from the sulfonate group, they stabilize the resulting anion after proton donation, thus making the proton more available for catalysis.[4] For instance, 4-nitrobenzenesulfonic acid is a stronger acid than p-toluenesulfonic acid due to the potent electron-withdrawing nature of the nitro group.[4] This enhanced acidity generally translates to higher catalytic activity in esterification.[4]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. They donate electron density to the ring, destabilizing the sulfonate anion and thereby decreasing the acidity of the catalyst. Consequently, derivatives like p-toluenesulfonic acid (PTSA) are slightly weaker acids than unsubstituted benzenesulfonic acid (BSA).
The following diagram illustrates the general mechanism of acid-catalyzed esterification and the influence of substituents on the catalyst's acidity.
Caption: General mechanism of acid-catalyzed esterification and the effect of substituents on catalyst acidity.
Comparative Performance Data
The true measure of a catalyst's efficiency lies in its performance in specific reactions. The esterification of acetic acid with n-propanol serves as a valuable benchmark for comparing various benzenesulfonic acid derivatives.
| Catalyst | Substituent | Electronic Effect | Yield of n-propyl acetate (%)[5] |
| Sulfuric Acid (SA) | - | Strong Mineral Acid | ~70 |
| p-Phenolsulfonic Acid (PPSA) | p-OH | Electron-Donating | ~60 |
| p-Toluenesulfonic Acid (PTSA) | p-CH₃ | Electron-Donating | ~60 |
| Benzenesulfonic Acid (BSA) | H | Neutral | Slightly lower than PTSA |
| 2,4-Dimethylbenzenesulfonic Acid | 2,4-(CH₃)₂ | Electron-Donating | Lower than BSA |
| 4-Aminobenzenesulfonic Acid | p-NH₂ | Strongly Electron-Donating | 1.8 |
| Reaction Conditions: Acetic acid (0.80 mol), n-propanol (0.80 mol), catalyst (20 mmol), 50°C, 60 min.[5] |
As the data indicates, derivatives with electron-donating groups, such as the hydroxyl group in PPSA and the methyl group in PTSA, exhibit slightly lower but comparable activity to sulfuric acid in this batch process.[5][6] However, the strongly electron-donating amino group in 4-aminobenzenesulfonic acid drastically reduces catalytic activity.[5] This underscores the delicate balance of electronic effects on catalytic performance.
Beyond Electronic Effects: The Roles of Steric Hindrance and Hydrophobicity
While electronic effects are a primary determinant of catalytic efficiency, other factors, such as steric hindrance and the catalyst's interaction with the reaction medium, can play a significant role.
Steric Effects of Ortho-Substituents
Substituents in the ortho position to the sulfonic acid group can introduce steric hindrance, which may affect the catalyst's ability to interact with the substrates. This "ortho effect" can sometimes lead to unexpected changes in reactivity that are not solely predicted by electronic effects.[7] For instance, the presence of a bulky ortho-substituent might hinder the approach of the carboxylic acid and alcohol to the catalytic site, thereby reducing the reaction rate. In some cases, however, steric strain in the ground state of the catalyst can be relieved in the transition state, leading to rate enhancement.[8]
Hydrophobicity and Micellar Catalysis
In reactions involving nonpolar reactants, such as the esterification of long-chain fatty acids, the hydrophobicity of the catalyst becomes a crucial factor. Dodecylbenzenesulfonic acid (DBSA), an amphiphilic molecule with a long hydrophobic alkyl chain, has demonstrated superior catalytic activity compared to both p-toluenesulfonic acid and sulfuric acid in the esterification of oleic acid.[6][9]
This enhanced efficiency is attributed to its ability to act as a surfactant, forming inverse micelles in the organic medium.[10] These micelles can encapsulate the polar reactants (carboxylic acid and alcohol) and the catalyst within their hydrophilic cores, effectively increasing their local concentrations and facilitating the reaction.[11] This phenomenon, known as micellar catalysis, provides a significant rate enhancement, particularly in less polar solvent systems.[11][12]
Experimental Protocols for Evaluating Catalytic Efficiency
To ensure the trustworthiness and reproducibility of comparative studies, a well-defined and self-validating experimental protocol is essential. Below is a detailed methodology for the esterification of a fatty acid, which can be adapted to compare different benzenesulfonic acid derivatives.
General Workflow for Catalytic Efficiency Assessment
Caption: Experimental workflow for determining the catalytic efficiency of sulfonic acid catalysts.
Detailed Protocol: Esterification of Lauric Acid with Methanol
Materials:
-
Lauric Acid
-
Methanol (anhydrous)
-
Benzenesulfonic acid derivative (catalyst)
-
Dodecane (internal standard for GC-MS)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add lauric acid (e.g., 0.1 mol), methanol (e.g., 1.0 mol, 10-fold excess to drive the equilibrium), toluene (100 mL), and dodecane (internal standard, e.g., 1 g).
-
Equilibration: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 65°C) and stir the mixture until the lauric acid is completely dissolved.
-
Catalyst Addition and Sampling: Add a precisely weighed amount of the benzenesulfonic acid derivative (e.g., 1 mol% relative to lauric acid) to the reaction mixture. This marks the start of the reaction (t=0). Immediately withdraw the first aliquot (approx. 0.5 mL) and quench it by adding it to a vial containing a cold sodium bicarbonate solution.
-
Reaction Monitoring: Continue to withdraw aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) and quench them in the same manner.
-
Sample Preparation for GC-MS: For each quenched aliquot, separate the organic layer, dry it over anhydrous sodium sulfate, and dilute it with an appropriate solvent (e.g., dichloromethane) for GC-MS analysis.[13]
-
GC-MS Analysis: Inject the prepared samples into the GC-MS. The conversion of lauric acid can be determined by monitoring the disappearance of the lauric acid peak and the appearance of the methyl laurate peak relative to the internal standard.[14][15]
-
Data Analysis: Plot the concentration of methyl laurate versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve. The turnover frequency (TOF), a measure of the catalyst's intrinsic activity, can be calculated by dividing the initial rate by the moles of the catalyst used.[13][16]
Alternative Monitoring by Titration:
The progress of the reaction can also be monitored by determining the amount of unreacted carboxylic acid via titration.[17][18]
-
Quench the withdrawn aliquot in a known volume of cold deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized sodium hydroxide solution until a persistent pink color is observed.
-
The amount of unreacted acid at each time point can be calculated from the volume of NaOH solution used.
Conclusion
The catalytic efficiency of benzenesulfonic acid derivatives in esterification and other acid-catalyzed reactions is a multifaceted property governed by a delicate interplay of electronic, steric, and hydrophobic effects. While electron-withdrawing substituents generally enhance acidity and catalytic activity, the overall performance is also significantly influenced by the steric environment around the sulfonic acid group and the catalyst's interaction with the reaction medium. For reactions involving nonpolar substrates, amphiphilic derivatives like dodecylbenzenesulfonic acid offer a distinct advantage through micellar catalysis.
By understanding these fundamental principles and employing rigorous, self-validating experimental protocols, researchers can make informed decisions in selecting the most appropriate benzenesulfonic acid derivative to optimize their synthetic processes, leading to higher yields, faster reaction times, and improved overall efficiency.
References
- Wilson, K., et al. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Chen, L., et al. (2017). Highly Efficient Sulfonic/Carboxylic Dual-Acid Synergistic Catalysis for Esterification Enabled by Sulfur-Rich Graphene Oxide. ChemSusChem, 10(17), 3443-3449.
- Sharma, R. V., et al. (2011). Esterification of free fatty acids in oils for biodiesel production. Energy & Environmental Science, 4(5), 1698-1706.
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Otera, J. (2003).
- Okuhara, T. (2002). Water-Tolerant Solid Acid Catalysts. Chemical Reviews, 102(10), 3641-3666.
- Shimizu, K. I., et al. (2009). Esterification of fatty acids on solid acid catalysts.
- Zong, B., et al. (2007). Catalytic esterification of fatty acids to fatty acid methyl esters.
- Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis. The Oily Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Fendler, J. H., & Fendler, E. J. (1975). Catalysis in Micellar and Macromolecular Systems. Academic Press.
- Gui, J., et al. (2009). The catalytic properties and mechanism of cyclohexane/DBSA/water microemulsion system for esterification. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 339(1-3), 159-165.
- Melnyk, S. R., & Reutskyy, V. V. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS.
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
- Revista de Chimie. (2021).
- Dong, H., et al. (2009). The Effects of Chemical Substitution and Polymerization on the pKa Values of Sulfonic Acids. The Journal of Physical Chemistry B, 113(43), 14094-14101.
- Li, D., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7296.
- Wang, Y., et al. (2021).
- Xue, J., et al. (2019). Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P-toluenesulphonic acid. The Canadian Journal of Chemical Engineering, 97(4), 1195-1202.
- E3S Web of Conferences. (2024). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. E3S Web of Conferences, 503, 01003.
- Alba, M., et al. (2012). Esterification of oleic acid for biodiesel production catalyzed by 4-dodecylbenzenesulfonic acid. Applied Catalysis B: Environmental, 111-112, 505-512.
- National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PubMed Central.
-
Chemistry LibreTexts. (2024). 4.3: Kinetics. Retrieved from [Link]
-
ChemEd X. (2016). Titration of an Esterification Reaction to Determine Equilibrium Constant. Retrieved from [Link]
- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(11), 5898-5905.
- Google Patents. (n.d.). CN101177396A - Synthesis method of ester in dodecylbenzenesulfonic acid inverse microemulsion.
- Arizona State University. (2019). Benzenesulfonic acid functionalized hydrophobic mesoporous biochar as an efficient catalyst for the production of biofuel. ASU Digital Repository.
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The catalytic properties and mechanism of cyclohexane/DBSA/water microemulsion system for esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase. Retrieved from [Link]
- Bulletin of the Chemical Society of Japan. (1989). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 62(11), 3536-3543.
- Catalysis Science & Technology. (2015). p-Sulfonic acid calix[n]arenes: the most active and water tolerant organocatalysts in esterification reactions. Catalysis Science & Technology, 5(1), 226-233.
-
ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]
- Arizona State University. (2019). Highly Efficient Alkylation Using Hydrophobic Sulfonic Acid-Functionalized Biochar as a Catalyst for Synthesis of High-Density Biofuels. ASU Digital Repository.
- Journal of the American Chemical Society. (1955). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society, 77(17), 4577-4581.
Sources
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101177396A - Synthesis method of ester in dodecylbenzenesulfonic acid inverse microemulsion - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 18. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
A Researcher's Guide to the Structure-Activity Relationship of 4-(Pyrazol-1-yl)benzenesulfonamide Analogs
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by the selective anti-inflammatory drug Celecoxib. This guide provides an in-depth comparison of analogs within this class, focusing on their primary mechanism as Cyclooxygenase-2 (COX-2) inhibitors. We will dissect the molecular features governing their potency and selectivity, present comparative experimental data, and provide a detailed protocol for their evaluation. While this scaffold has shown promise against other targets, such as leishmanial parasites and carbonic anhydrases, the vast body of research and clinical significance of its anti-inflammatory properties makes COX-2 inhibition the central focus of this guide.[1][2][3][4]
The Rationale for Targeting COX-2
To understand the structure-activity relationship (SAR) of these compounds, we must first understand their target. The enzyme Cyclooxygenase (COX) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] However, two main isoforms of this enzyme exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[6][7][8]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[6][7][8]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin and ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[5] While this provides anti-inflammatory effects (via COX-2 inhibition), the concurrent inhibition of COX-1 leads to common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding.[5][9][10]
The development of selective COX-2 inhibitors, often called "coxibs," was a landmark achievement aimed at providing the therapeutic benefits of NSAIDs while minimizing gastrointestinal toxicity.[5][7] The 4-(pyrazol-1-yl)benzenesulfonamide scaffold proved to be an ideal template for achieving this selectivity.
Caption: The Arachidonic Acid Cascade and the selective action of COX-2 inhibitors.
The Core Pharmacophore: A Tale of Two Pockets
The selectivity of this class of compounds hinges on a key structural difference between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 20% larger and features a secondary, hydrophobic side-pocket that is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine in COX-1.[7]
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is perfectly tailored to exploit this difference. Its key pharmacophoric features are:
-
The Benzenesulfonamide Moiety: The sulfonamide (-SO2NH2) or a similar group (e.g., -SO2Me) is critical.[11] This polar group projects into and interacts with the hydrophilic secondary pocket of COX-2, an interaction that cannot occur in the smaller COX-1 active site. This is the primary determinant of COX-2 selectivity.
-
The Central 1,2-Diaryl Pyrazole Ring: This rigid heterocyclic core correctly orients the two aryl substituents.
-
Aryl Substituents (at C3 and C5): These groups fit into the main hydrophobic channel of the enzyme, mimicking the binding of the native substrate, arachidonic acid.
Caption: Key pharmacophoric elements of the 4-(Pyrazol-1-yl)benzenesulfonamide scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these analogs can be finely tuned by modifying the substituents at various positions. The most common metric for comparison is the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Selectivity Index (SI), calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.
The Critical Role of the Para-Sulfonamide Group
As established, the benzenesulfonamide group is the linchpin of COX-2 selectivity.
-
Celecoxib (1): Features a para-sulfonamide (-SO2NH2) group. This allows for hydrogen bonding interactions within the secondary pocket of COX-2, anchoring the molecule and conferring high selectivity.
-
Analogs with -SO2Me: Replacing the -SO2NH2 with a methylsulfonyl (-SO2Me) group often retains or even enhances COX-2 selectivity. This group can still fit into the side pocket. The non-pyrazole-containing drug Rofecoxib utilized this moiety.[12]
-
Shifting the Position: Moving the sulfonamide group from the para- to the meta- or ortho- position on the N1-phenyl ring drastically reduces or abolishes COX-2 selective inhibition. The geometry is no longer optimal for reaching the secondary pocket.
Influence of Substituents on the Pyrazole Ring
The groups at the C3 and C5 positions of the pyrazole ring have a profound impact on inhibitory potency.
-
Celecoxib (1): Possesses a p-tolyl (4-methylphenyl) group at C5 and a trifluoromethyl (-CF3) group at C3. The electron-withdrawing -CF3 group is crucial for potent inhibition.
-
Effect of C3 Substituent: Replacing the -CF3 group with less electron-withdrawing groups like -H or -CH3 generally leads to a significant decrease in COX-2 inhibitory activity.
-
Effect of C5 Aryl Substituent: The nature and substitution pattern on the C5-phenyl ring modulate potency.
-
Small, electron-donating groups at the para-position, such as the methyl group in Celecoxib, are favorable.
-
Introducing larger groups can lead to steric hindrance, reducing activity. For example, compounds with larger substituents on the aromatic ring may show decreased activity.[1]
-
A recent study synthesized a series of analogs where compound 7j (with a 4-fluorophenyl at C5) showed potent COX-2 inhibition (IC50 = 60 nM) and high selectivity (SI > 158).[13] In the same series, compound 7a (with a 4-chlorophenyl group) was the most potent with a COX-2 IC50 of 49 nM and an SI of >212.[13]
-
Comparative Performance of Key Analogs
The table below summarizes experimental data for Celecoxib and representative analogs from the literature, highlighting the impact of structural modifications on COX-1/COX-2 inhibition.
| Compound | N1-Phenyl Moiety | C3-Substituent | C5-Aryl Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (1) | 4-Sulfonamidophenyl | -CF3 | 4-Methylphenyl | 15 | 0.04 | 375 | [5] (Typical values) |
| Analog 7a | 4-Sulfonamidophenyl | -NH2 (core) | 4-Chlorophenyl (via hydrazone linker) | >10.4 | 0.049 | >212 | [13] |
| Analog 7b | 4-Sulfonamidophenyl | -NH2 (core) | 4-Bromophenyl (via hydrazone linker) | >12.5 | 0.060 | >208 | [13] |
| Analog 7j | 4-Sulfonamidophenyl | -NH2 (core) | 4-Fluorophenyl (via hydrazone linker) | >9.5 | 0.060 | >158 | [13] |
| Analog 15d | 4-Sulfonamidophenyl | -COCH3 | 4-Bromophenyl | 1.32 | 0.08 | 16.5 | [14] |
| Analog AD 532 | 4-Sulfonamidophenyl | 4-Methylphenyl | -CN | N/A | Less potent than Celecoxib in vitro | N/A | [15] |
Note: The core structure of analogs 7a, 7b, and 7j is 4-(5-amino-pyrazol-1-yl)benzenesulfonamide, with further modification via a hydrazone linker. This highlights that significant modification to the C3/C5 substituents is possible while retaining the core inhibitory mechanism.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Trustworthy SAR data relies on robust and reproducible experimental methods. The following is a generalized protocol for a colorimetric in vitro COX-2 enzyme assay, synthesized from established methodologies.[16][17][18] This assay measures the peroxidase activity of COX-2.
Principle of the Assay
COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The enzyme's peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity can be measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, producing a colored product that can be quantified by measuring the increase in absorbance at 590-620 nm.[16] The rate of color development is proportional to COX activity, and its reduction in the presence of a test compound indicates inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO and dilute in Assay Buffer to the final working concentration (e.g., 10-15 µM).
-
COX-2 Enzyme: Thaw recombinant human COX-2 enzyme on ice and dilute to the desired concentration in Assay Buffer.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
Chromogenic Substrate (TMPD): Prepare a 10 mM stock solution in DMSO.
-
Substrate (Arachidonic Acid): Prepare a 10 mM stock solution in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of Heme cofactor to each well.
-
Add 10 µL of diluted COX-2 enzyme solution to all wells except the "background" controls.
-
Add 10 µL of the test compound at various concentrations. For "100% activity" control wells, add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: To start the reaction, add 10 µL of TMPD followed immediately by 10 µL of arachidonic acid to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at 590 nm (or 620 nm) kinetically for 2-5 minutes.
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro COX-2 colorimetric inhibition assay.
Conclusion and Future Directions
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, primarily due to its remarkable success in generating potent and selective COX-2 inhibitors. The key to this selectivity is the sulfonamide (or bioisosteric) moiety that exploits a unique secondary pocket in the COX-2 enzyme. The SAR is well-defined:
-
A para-sulfonamide group on the N1-phenyl ring is essential for selectivity.
-
An electron-withdrawing group (e.g., -CF3) at the C3 position of the pyrazole is critical for high potency.
-
A substituted aryl group at the C5 position modulates potency, with small para-substituents often being optimal.
While the "coxib" class has faced challenges related to cardiovascular side effects, the chemical template remains highly valuable.[5][10] Current research continues to explore modifications of this scaffold to design multi-target agents, such as dual COX-2/5-LOX inhibitors or inhibitors of carbonic anhydrase, which could offer new therapeutic avenues for inflammatory diseases and cancer.[13][19] The foundational SAR principles discussed in this guide remain the critical starting point for these next-generation drug discovery efforts.
References
-
Title: 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity Source: PubMed URL: [Link]
-
Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) Source: PubMed Central (PMC) URL: [Link]
-
Title: 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments Source: PubMed URL: [Link]
-
Title: 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments Source: ResearchGate URL: [Link]
-
Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Brieflands URL: [Link]
-
Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Springer Protocols URL: [Link]
-
Title: A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: PubMed URL: [Link]
-
Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Scilit URL: [Link]
-
Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Semantic Scholar URL: [Link]
-
Title: 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease Source: PubMed URL: [Link]
-
Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]
-
Title: Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII Source: PubMed Central (PMC) URL: [Link]
-
Title: Structure–activity relationship summary of tested compounds. Source: ResearchGate URL: [Link]
-
Title: Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: ACS Publications URL: [Link]
-
Title: Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... Source: ResearchGate URL: [Link]
-
Title: Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study Source: ACS Publications URL: [Link]
-
Title: New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights Source: PubMed Central (PMC) URL: [Link]
-
Title: Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study Source: PubMed Central (PMC) URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: Chiral Pyrazolo[4,3-e][1][12][16]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations Source: MDPI URL: [Link]
-
Title: Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors Source: Globe Thesis URL: [Link]
- Title: PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM Source: Google Patents URL
Sources
- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. scilit.com [scilit.com]
- 10. metaphactory [semopenalex.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole and Triazole-Based Sulfonic Acids in Drug Discovery
This guide provides an in-depth comparative analysis of pyrazole and triazole-based sulfonic acids, two prominent heterocyclic scaffolds in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the nuanced interplay between chemical structure, physicochemical properties, and biological activity. We will delve into the causality behind experimental observations and provide actionable protocols to empower your research endeavors.
Introduction: The Strategic Value of Azole Sulfonamides
In the landscape of drug design, heterocyclic scaffolds are indispensable. Among them, the five-membered aromatic azoles—pyrazole and triazole—are particularly noteworthy for their versatile biological activities and favorable physicochemical properties.[1] Pyrazoles, with two adjacent nitrogen atoms, and triazoles, containing three nitrogen atoms, serve as the core of numerous approved drugs, including the anti-inflammatory Celecoxib (a pyrazole) and the antifungal Fluconazole (a triazole).[2]
The incorporation of a sulfonic acid or, more commonly, a sulfonamide moiety (-SO₂NHR) onto these scaffolds serves as a powerful strategic tool. This group is a strong hydrogen bond donor and acceptor, can significantly modulate acidity (pKa) and solubility, and often acts as a bioisostere for carboxylic acids or phenols, enabling critical interactions with biological targets. This guide will dissect the key differences and similarities between these two classes of compounds to inform rational drug design.
Structural and Physicochemical Showdown
The fundamental difference between a pyrazole and a triazole is the number of nitrogen heteroatoms in the five-membered ring. This seemingly minor structural change has profound implications for the molecule's electronic distribution, aromaticity, and ultimately, its behavior in a biological system.
Caption: Core structural differences between pyrazole and triazole isomers.
Acidity and Basicity (pKa): A Tale of Two Nitrogens (or Three)
The pKa is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In azole sulfonamides, we must consider the acidity of both the sulfonamide N-H and the basicity of the ring nitrogens.
-
Ring Acidity/Basicity: The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group via the inductive effect. This makes the remaining N-H proton on the triazole ring more acidic (lower pKa) compared to the corresponding proton on a pyrazole ring. Conversely, this inductive effect reduces the basicity of the pyridine-like nitrogen atoms in the triazole ring.[3][4] Pyrazoles are generally less basic than other azoles like imidazoles.[5]
-
Sulfonamide Acidity: The acidity of the sulfonamide proton itself is primarily governed by the electron-withdrawing strength of the sulfonyl group and any N-substituents. However, the nature of the attached azole ring also plays a role. The more electron-withdrawing triazole ring will slightly increase the acidity of the attached sulfonamide compared to a pyrazole ring.
The following table summarizes key pKa values, demonstrating these principles.
| Compound | pKa (NH Acidity of Ring) | pKa (Basicity of Ring) | Reference |
| Pyrazole | 14.2 | 2.5 | [3][6] |
| 1,2,4-Triazole | 10.26 | 2.19 | [2] |
| Imidazole (for comparison) | 14.5 | 7.0 | [6] |
Expert Insight: The ~4 pKa unit difference in ring acidity between pyrazole and 1,2,4-triazole is significant.[2][3][6] This means that at physiological pH (7.4), a triazole N-H is more likely to be deprotonated than a pyrazole N-H, which can dramatically alter a molecule's charge state, solubility, and ability to act as a hydrogen bond donor.
Chemical and Metabolic Stability
Both pyrazole and triazole rings are aromatic and generally stable to oxidation and reduction.[7] However, their stability can be influenced by the number and position of nitrogen atoms.
-
Pyrazole: The pyrazole ring is robust but can be susceptible to enzymatic oxidation, particularly at unsubstituted carbon atoms. The N-H can also be a site for phase II metabolism (e.g., glucuronidation).
-
Triazole: The higher nitrogen content generally makes the triazole ring more resistant to oxidative metabolism (a common strategy in drug design is to replace a C-H with a nitrogen). This increased stability is one of the reasons for the prevalence of triazoles in antifungal agents, which need to resist metabolic breakdown.[2]
Thermodynamic stability trends across different classes of heterocycles are governed by factors like ring strain and conjugation.[8] While both are stable, the choice between them can be a strategic decision to modulate metabolic fate.
Synthesis of Azole-Based Sulfonamides
The construction of these molecules typically follows convergent synthetic routes where the azole core and the sulfonyl moiety are prepared separately and then coupled.
General Synthesis of Pyrazole-Sulfonamides
A common and effective method involves the reaction of an amino-pyrazole with a substituted benzenesulfonyl chloride in the presence of a base like pyridine.[9]
Scheme 1: Synthesis of Pyrazole-Sulfonamides
-
Preparation of Pyrazole Core: A classic approach is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[10]
-
Sulfonylation: The resulting pyrazole can be directly sulfonylated using a mixture of chlorosulfonic acid and thionyl chloride to yield the pyrazole-sulfonyl chloride.[11]
-
Amidation: The sulfonyl chloride intermediate is then reacted with various amines to produce the final sulfonamide derivatives.[10]
General Synthesis of Triazole-Sulfonamides
The synthesis of triazole sulfonamides often leverages the high efficiency and functional group tolerance of "click chemistry."
Scheme 2: Synthesis of 1,2,3-Triazole-Sulfonamides via CuAAC
-
Preparation of Precursors: This route requires an alkyne and a sulfonyl azide. Sulfonyl azides are readily prepared from the corresponding sulfonyl chlorides and sodium azide.
-
Cycloaddition: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a direct and highly regioselective method to form the 1,4-disubstituted 1,2,3-triazole ring.[12][13] This method is exceptionally robust and can be performed under mild conditions, including in aqueous media.[12]
Comparative Biological Activity and Therapeutic Applications
Both pyrazole and triazole sulfonamides are "privileged scaffolds," appearing in compounds targeting a wide array of diseases. The choice of core often depends on the specific geometry and electronic properties required for optimal target engagement.
| Target Class / Activity | Pyrazole-Based Examples | Triazole-Based Examples | Key Insights |
| Anticancer | Crizotinib (ALK inhibitor); Compounds targeting various kinases.[1] | Aromatase inhibitors (IC50 = 0.2 µM for potent derivatives).[14] | Both scaffolds are effective in kinase and enzyme inhibition. The triazole's hydrogen bonding capacity is key for its aromatase inhibitory activity. |
| Carbonic Anhydrase Inhibition | Derivatives show potent inhibition of hCA II, IX, and XII isoforms (IC50 down to 0.12 µM).[15] | Also explored as CA inhibitors, leveraging the sulfonamide zinc-binding group. | The sulfonamide is the primary zinc-binding pharmacophore. The azole ring serves to orient the molecule within the active site and can be modified to achieve isoform selectivity. |
| Antimicrobial | Active against various bacterial and fungal strains.[9][16] | Potent antifungal (e.g., Fluconazole) and antibacterial agents.[17][18] | Triazoles, particularly 1,2,4-triazoles, are famously effective as antifungal agents that inhibit lanosterol 14α-demethylase. |
| Anti-inflammatory | Celecoxib (COX-2 inhibitor). | Various derivatives show anti-inflammatory properties. | The pyrazole core in COX-2 inhibitors fits perfectly into the cyclooxygenase active site. |
Key Experimental Protocols
To ensure scientific integrity, we provide detailed, self-validating protocols for key characterization experiments.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for experimentally determining the acid dissociation constant(s) of a synthesized compound.[19]
Rationale: Potentiometric titration is a highly accurate method that relies on measuring the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[20] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Analyte (pyrazole or triazole sulfonic acid derivative)
-
Solvent (e.g., 50:50 ethanol/water mixture for solubility)[21]
-
0.1 M HCl (standardized)
-
0.1 M NaOH (standardized, carbonate-free)
-
0.15 M KCl solution (to maintain constant ionic strength)
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the analyte in the chosen solvent to make a solution of known concentration (e.g., 1 mM).[19]
-
System Setup: Place 20 mL of the sample solution into a reaction vessel on the magnetic stirrer. Add KCl solution to maintain ionic strength.
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.
-
Initial pH Adjustment: If titrating a weak acid, the initial solution should be sufficiently basic. If titrating a weak base, adjust the initial pH to be acidic (e.g., pH 2) with 0.1 M HCl.[19]
-
Titration: Immerse the calibrated pH electrode into the solution. Begin adding the titrant (0.1 M NaOH for an acid) in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Endpoint: Continue the titration well past the equivalence point(s), identified by a sharp change in pH.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to accurately locate the equivalence point(s).
Caption: Experimental workflow for pKa determination via potentiometric titration.
Protocol: Assessment of Chemical Stability
This protocol outlines a general method to assess the stability of a compound under conditions relevant to drug storage and physiological environments.
Rationale: Assessing stability at different pH values is crucial because many degradation reactions, such as hydrolysis, are pH-dependent. HPLC is used as the analytical endpoint because it can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time.
Procedure:
-
Prepare Buffer Solutions: Create a series of buffers at relevant pH values (e.g., pH 2 for stomach acid, pH 7.4 for blood, pH 9 for basic conditions).
-
Prepare Stock Solution: Make a concentrated stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of ~10 µM. Create a control sample at t=0 by immediately quenching the reaction with an equal volume of cold acetonitrile.
-
Time Course: Incubate the remaining samples at a controlled temperature (e.g., 37°C). At specified time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and quench with cold acetonitrile to stop the reaction.
-
Analysis: Analyze all samples (including the t=0 control) by a validated HPLC method with UV detection.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This data can be used to determine the degradation rate and half-life at each pH.
Conclusion and Future Outlook
The choice between a pyrazole and a triazole-based sulfonic acid is a strategic decision guided by the specific demands of the biological target and the desired ADME profile.
-
Pyrazoles offer a slightly more basic and less N-H acidic ring system, which can be advantageous for certain receptor interactions. Their synthetic chemistry is well-established.
-
Triazoles , with their higher nitrogen content, generally offer greater metabolic stability and a more acidic N-H proton, making them powerful hydrogen bond donors. The efficiency of click chemistry for 1,2,3-triazole synthesis is a significant practical advantage.
Caption: The relationship between core structure, properties, and biological outcome.
Future research will likely focus on less common isomers and the development of tri-functionalized derivatives to probe complex biological space with greater precision. As our understanding of the subtle interplay between these scaffolds and biological systems deepens, the rational design of next-generation therapeutics will become increasingly sophisticated.
References
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (URL: [Link])
-
Green synthesis of 1,2,3-triazole-based sulfonamides 3 using [MNPs@FGly][Cl] nanocatalyst. (URL: [Link])
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (URL: [Link])
-
Explain why triazole (pKa = 10.2) is a stronger acid compared to pyrazole (p Ka = 14.2). (URL: [Link])
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (URL: [Link])
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (URL: [Link])
-
Sulfonamide compounds incorporating pyrazole with biological activities. (URL: [Link])
-
Syntheses and Biological Activities of triazole-based Sulfonamides. (URL: [Link])
-
Synthesis and molecular docking of 1,2,3-triazole-based sulfonamides as aromatase inhibitors. (URL: [Link])
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (URL: [Link])
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (URL: [Link])
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (URL: [Link])
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (URL: [Link])
-
Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (URL: [Link])
-
Synthetic steps for the development of sulfonyl pyrazole derivatives. (URL: [Link])
-
Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (URL: [Link])
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (URL: [Link])
-
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (URL: [Link])
-
Protocol for Determining pKa Using Potentiometric Titration. (URL: [Link])
-
Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (URL: [Link])
-
Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. (URL: [Link])
-
Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (URL: [Link])
-
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (URL: [Link])
-
(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
pH – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. (URL: [Link])
-
Different acid-base behaviour of a pyrazole and an isoxazole with organic acids. (URL: [Link])
-
Development of Methods for the Determination of pKa Values. (URL: [Link])
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (URL: [Link])
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (URL: [Link])
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (URL: [Link])
-
pKa Determination in non-Aqueous Solvents and. (URL: [Link])
-
How to determine the pH of compounds such as aminosulfonic acids via given pKa? (URL: [Link])
-
Experimental and theoretical investigations into the stability of cyclic aminals. (URL: [Link])
-
On the relationships between basicity and acidity in azoles. (URL: [Link])
-
Different acid–base behaviour of a pyrazole and an isoxazole with organic acids. (URL: [Link])
-
Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (URL: [Link])
-
pKa values for morpholine, pyrazole and imidazole. (URL: [Link])
-
Diazoles & diazines: properties, syntheses & reactivity. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Explain why triazole (pKa = 10.2) is a stronger acid compared to ... | Study Prep in Pearson+ [pearson.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chemical.journalspub.info [chemical.journalspub.info]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and molecular docking of 1,2,3-triazole-based sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 17. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 18. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orientjchem.org [orientjchem.org]
A Senior Application Scientist's Guide to the In Vivo Validation of Pyrazole Derivatives as Anti-Inflammatory Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as the structural foundation for numerous pharmacologically active compounds.[1] Its derivatives have garnered significant attention for their potent anti-inflammatory properties, exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on inhibiting COX-2, an enzyme that is rapidly induced at sites of inflammation to produce prostaglandins.[4][5] The journey from a promising synthesized pyrazole derivative to a viable drug candidate is paved with rigorous preclinical validation. This guide provides an in-depth, experience-driven comparison of key in vivo models, detailed experimental protocols, and data interpretation frameworks essential for validating the anti-inflammatory efficacy of novel pyrazole compounds.
Part 1: Strategic Selection of the In Vivo Inflammatory Model
The choice of an animal model is the most critical decision in the preclinical validation cascade. It dictates the translational relevance of your findings. The selection should be mechanism-driven, aligning the model's pathophysiology with the compound's hypothesized mechanism of action. For pyrazole derivatives, which often target prostaglandin synthesis, the models are typically categorized by the duration and nature of the inflammatory response.
A. Acute Inflammation Models: The Primary Screen
Acute models are characterized by a rapid onset and short duration, primarily involving vascular changes, edema, and neutrophil infiltration. They are indispensable for initial efficacy screening.
The Gold Standard: Carrageenan-Induced Paw Edema This is the most widely used and reproducible model for evaluating NSAIDs and novel COX inhibitors.[6] Its strength lies in its well-characterized biphasic inflammatory response.
-
Early Phase (0-1.5 hours): Mediated by histamine, serotonin, and bradykinin. Compounds effective in this phase typically target these mediators.
-
Late Phase (1.5-5 hours): Primarily driven by the overproduction of prostaglandins, synthesized by COX-2.[6] A pyrazole derivative demonstrating strong, dose-dependent inhibition in this phase is highly indicative of a COX-2 inhibitory mechanism.
This model is cost-effective, rapid, and provides a clear, quantitative endpoint (paw volume), making it the ideal first-pass in vivo screen for your pyrazole library.
B. Chronic Inflammation Models: Assessing Long-Term Efficacy
Should a compound show promise in acute models, evaluation in a chronic model is the logical next step. These models mimic long-term inflammatory diseases like rheumatoid arthritis.
The Benchmark: Adjuvant-Induced Arthritis (AIA) in Rats The AIA model is a classic and robust tool for studying the pathogenesis of arthritis and evaluating anti-arthritic drugs.[7][8] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium, triggering a systemic, T-cell-mediated autoimmune reaction.[9]
Key features include joint swelling, synovial proliferation, and the eventual destruction of cartilage and bone, reflecting human rheumatoid arthritis pathology.[8] This model is suitable for evaluating compounds intended for chronic inflammatory conditions and allows for the assessment of therapeutic (treatment after disease onset) versus prophylactic (treatment before onset) effects.
C. Systemic Inflammation Models: Evaluating Cytokine Response
The Endotoxin Model: Lipopolysaccharide (LPS)-Induced Inflammation This model is used to study systemic inflammatory responses, often referred to as a "cytokine storm."[10] Intraperitoneal injection of LPS, a component of Gram-negative bacteria cell walls, triggers a massive release of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] This model is less common for initial pyrazole screening but is invaluable for mechanistic studies to determine if a compound's anti-inflammatory effects extend beyond COX inhibition to the modulation of key cytokine signaling pathways.
Logical Workflow for Model Selection
The following diagram illustrates a logical progression for testing a novel pyrazole derivative.
Caption: Pyrazole derivatives selectively inhibit COX-2.
Conclusion
The in vivo validation of pyrazole derivatives is a systematic process that hinges on the selection of appropriate inflammatory models, the execution of rigorous, self-validating protocols, and a clear understanding of the underlying biochemical pathways. By beginning with an acute model like carrageenan-induced paw edema, researchers can efficiently screen compounds for COX-inhibitory potential. Promising candidates can then be advanced to more complex chronic models like adjuvant-induced arthritis to establish long-term efficacy. This structured approach, grounded in scientific integrity and supported by comparative data, is paramount for identifying and advancing the next generation of pyrazole-based anti-inflammatory therapeutics.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (2019). Bioorganic Chemistry, 86, 736–746. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (2016). Molecules, 21(9), 1208. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Authorea Preprints. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar. (2024). Medicinal Chemistry Research. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (2022). Molecules, 27(15), 4930. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (2015). Saudi Pharmaceutical Journal, 23(3), 295–300. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022). International Journal of Health Sciences, 6(S5). [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021). Molecules, 26(4), 1180. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. (2014). European Journal of Pharmacology, 745, 160–168. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed. [Link]
-
An accurate and simple method for measurement of paw edema - PubMed. (2000). Journal of Pharmacological and Toxicological Methods, 43(1), 11–14. [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. (2012). The American Journal of Pathology, 181(5), 1649–1660. [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed. (2017). Bioorganic & Medicinal Chemistry Letters, 27(11), 2416–2421. [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Springer. [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022). International Journal of Health Sciences. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (2021). Molecules, 26(4), 1180. [Link]
-
The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats - PubMed. (2001). Pharmacology, 63(3), 154–160. [Link]
-
An Apparatus for the determination of rat paw Edema during In vivo Evaluation of Anti-inflammatory agents - Research Journal of Pharmacy and Technology. (2012). Research Journal of Pharmacy and Technology, 5(10), 1361-1363. [Link]
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. (n.d.). Chondrex, Inc. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed. (2013). European Journal of Medicinal Chemistry, 63, 453–461. [Link]
-
Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray. (2022). Creative Bioarray. [Link]
-
A New Mechanical Method for Measuring Rat Paw Edema - Karger Publishers. (2008). Pharmacology, 31(5), 277–281. [Link]
-
Models of Inflammation: Adjuvant-Induced Arthritis in the Rat - ResearchGate. (2001). Current Protocols in Pharmacology. [Link]
-
A SIMPLE TECHNIQUE TO MEASURE PAW VOLUME IN ANTI-INFLAMMATORY STUDIES. (1981). Indian Journal of Physiology and Pharmacology, 25(4), 367-70. [Link]
-
LPS Model of Systemic Inflammation - Melior Discovery. (n.d.). Melior Discovery. [Link]
-
Adjuvant-Induced Arthritis (AIA) Rodent Model - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). Frontiers in Pharmacology. [Link]
-
A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - Ovid. (2013). Toxicology and Industrial Health, 29(4), 366–372. [Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - MDPI. (2022). International Journal of Molecular Sciences, 23(15), 8206. [Link]
-
Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease - American Physiological Society Journal. (2023). The FASEB Journal, 37(S1). [Link]
-
The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. | Semantic Scholar. (2001). Pharmacology, 63, 154-60. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019). Acta Cirúrgica Brasileira, 34(6). [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International, 1-14. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Patsnap. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (2024). RSC Medicinal Chemistry, 15(5), 1361–1385. [Link]
-
Experimental designs for various in-vivo animal models of inflammation. - ResearchGate. (2022). [Link]
-
Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed. (2014). Current Organic Synthesis, 11(1), 40–51. [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review - Ingenta Connect. (2013). Current Organic Synthesis, 11(1), 40-51. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - Semantic Scholar. (2019). Journal of Pharmaceutical Research International. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar [semanticscholar.org]
- 4. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Acidity of Substituted Benzenesulfonic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of the acidic properties of molecules is paramount. Benzenesulfonic acids, a class of strong organic acids, and their substituted derivatives are frequently employed as catalysts, intermediates in chemical synthesis, and as counterions for pharmaceutical compounds. The acidity of these molecules, quantified by their acid dissociation constant (pKa), is critically influenced by the nature and position of substituents on the benzene ring. This guide provides an in-depth comparison of the acidity of various substituted benzenesulfonic acids, supported by experimental data and detailed protocols for pKa determination.
The Theoretical Framework: Understanding Substituent Effects on Acidity
The acidity of a benzenesulfonic acid is determined by the stability of its conjugate base, the benzenesulfonate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. Substituents on the benzene ring exert their influence through a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and halogens (-Cl, -Br), pull electron density away from the sulfonate group, stabilizing the negative charge of the anion and thereby increasing acidity. Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) and methoxy (-OCH₃) groups, push electron density towards the ring, destabilizing the anion and decreasing acidity. The inductive effect weakens with increasing distance from the sulfonic acid group.
-
Resonance Effects: These effects are transmitted through the pi (π) system of the benzene ring and involve the delocalization of electrons. EWGs with π-accepting capabilities, such as the nitro group, can delocalize the negative charge of the sulfonate anion through resonance, leading to significant stabilization and a marked increase in acidity. EDGs with π-donating capabilities, like the methoxy group, can donate electron density into the ring, which can destabilize the anion and decrease acidity. The impact of resonance is most pronounced when the substituent is at the ortho or para position relative to the sulfonic acid group.
The Hammett Equation: A Quantitative Approach
The electronic influence of substituents on the acidity of benzenesulfonic acids can be quantitatively described by the Hammett equation. This linear free-energy relationship correlates the logarithm of the acid dissociation constant (Kₐ) of a substituted benzenesulfonic acid to that of the unsubstituted acid through substituent (σ) and reaction (ρ) constants:
log(Kₐ/Kₐ₀) = ρσ
Where:
-
Kₐ is the acid dissociation constant of the substituted acid.
-
Kₐ₀ is the acid dissociation constant of benzenesulfonic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, acid dissociation) to substituent effects.
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. For the dissociation of benzoic acids, the standard reaction for defining σ constants, ρ is set to 1.
Comparative Analysis of pKa Values
The following table summarizes the experimental pKa values for a selection of substituted benzenesulfonic acids, providing a clear comparison of their relative acid strengths in aqueous solution.
| Compound | Substituent | Position | pKa |
| Benzenesulfonic acid | -H | - | -2.8, -6.5 |
| p-Toluenesulfonic acid | -CH₃ | para | -2.8 |
| p-Chlorobenzenesulfonic acid | -Cl | para | -0.83 (Predicted) |
| o-Nitrobenzenesulfonic acid | -NO₂ | ortho | -1.43 (Predicted) |
| m-Nitrobenzenesulfonic acid | -NO₂ | meta | -1.21 (Predicted) |
| p-Nitrobenzenesulfonic acid | -NO₂ | para | - |
| o-Methoxybenzenesulfonic acid | -OCH₃ | ortho | -0.66 (Predicted) |
| p-Methoxybenzenesulfonic acid | -OCH₃ | para | - |
Note: The pKa values for strong acids like substituted benzenesulfonic acids can be challenging to determine experimentally in aqueous solutions due to the leveling effect of water. The values presented are a combination of experimentally determined and predicted values from various sources.
Experimental Determination of pKa Values
The experimental determination of pKa values for strong acids like substituted benzenesulfonic acids requires specialized techniques. The two most common methods are potentiometric titration and spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a strong base of known concentration to a solution of the sulfonic acid. The pH of the solution
A Researcher's Guide to the Biological Evaluation of Novel 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives
The confluence of the pyrazole scaffold and the benzenesulfonamide moiety has given rise to a class of compounds with significant therapeutic potential. The 4-(Pyrazol-1-yl)benzenesulfonamide core is a privileged structure in medicinal chemistry, forming the backbone of drugs like the COX-2 inhibitor Celecoxib. This guide provides an in-depth comparison of the biological evaluation of novel derivatives of this scaffold, offering researchers the necessary protocols and insights to assess their anticancer and antimicrobial properties effectively.
The Scientific Rationale: Why 4-(Pyrazol-1-yl)benzenesulfonamides?
The pyrazole ring system is a versatile heterocyclic motif known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The sulfonamide group is a key pharmacophore in a multitude of clinically used drugs, such as antibacterial, and antifungal agents.[3][4] The strategic combination of these two pharmacophores in a single molecular entity, the 4-(Pyrazol-1-yl)benzenesulfonamide scaffold, has led to the development of potent and selective inhibitors of various biological targets. A significant area of investigation for these derivatives is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes, including cancer and glaucoma.[5][6]
This guide will navigate the essential experimental workflows for the comprehensive biological characterization of these promising compounds, focusing on two key therapeutic areas: oncology and infectious diseases.
Part 1: In Vitro Anticancer Evaluation
A primary focus in the development of novel 4-(Pyrazol-1-yl)benzenesulfonamide derivatives is the assessment of their cytotoxic and antiproliferative activity against various cancer cell lines.
Core Methodology: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay [9][10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][12]
-
Compound Treatment: Prepare serial dilutions of the novel 4-(Pyrazol-1-yl)benzenesulfonamide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Comparative Data Presentation
The efficacy of novel derivatives should be compared against standard anticancer drugs and previously reported analogs.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Derivative 1 | MCF-7 (Breast) | [Experimental Value] | Doxorubicin | [Literature Value] |
| Novel Derivative 2 | A549 (Lung) | [Experimental Value] | Cisplatin | [Literature Value] |
| Novel Derivative 3 | K562 (Leukemia) | [Experimental Value] | ABT-751 | [Literature Value][1] |
| Celecoxib | Various | [Literature Value] | - | - |
Note: IC50 values are dependent on the specific cell line and experimental conditions and should be determined empirically.
Part 2: Antimicrobial Susceptibility Testing
The inherent antimicrobial properties of both pyrazole and sulfonamide moieties make their conjugates promising candidates for new anti-infective agents.[3][4][13] A thorough evaluation of their activity against a panel of pathogenic bacteria and fungi is crucial.
Core Methodologies: Broth Microdilution and Disk Diffusion
Two widely accepted methods for determining the antimicrobial activity of a compound are the broth microdilution and the disk diffusion assays.[14][15][16]
-
Broth Microdilution: This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Disk Diffusion: This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[17]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Method [18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[2][19]
-
Compound Dilution: Perform serial two-fold dilutions of the 4-(Pyrazol-1-yl)benzenesulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Data Presentation
The antimicrobial activity of the novel derivatives should be compared against standard antibiotics and antifungal agents.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Novel Derivative 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Novel Derivative 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Antibacterial) | [Literature Value] | [Literature Value] | - |
| Fluconazole (Antifungal) | - | - | [Literature Value] |
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
A critical aspect of drug development is understanding the relationship between the chemical structure of a compound and its biological activity. For 4-(Pyrazol-1-yl)benzenesulfonamide derivatives, SAR studies can elucidate the impact of different substituents on their anticancer and antimicrobial potency.
Key structural modifications to explore include:
-
Substituents on the pyrazole ring: The nature and position of substituents on the pyrazole ring can significantly influence activity.
-
Substituents on the benzenesulfonamide ring: Modifications to the benzene ring of the sulfonamide moiety can affect potency and selectivity.
-
Linker between the two rings: While the direct linkage is common, introducing different linkers could modulate the compound's properties.
For instance, studies have shown that the presence of specific groups on the phenyl ring attached to the pyrazole can enhance anticancer activity.[20] Similarly, the nature of the substituent at the 5-position of the pyrazole ring can be crucial for cannabinoid receptor antagonism.[21]
Mechanism of Action:
The biological activity of these derivatives often stems from their ability to inhibit specific enzymes. As previously mentioned, a primary target is carbonic anhydrase (CA) .[5][22] Inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, can lead to a decrease in the pH of the tumor microenvironment, thereby suppressing tumor growth and metastasis.[22][23] The sulfonamide moiety is a classic zinc-binding group, which is essential for the inhibition of these zinc-containing enzymes.[24]
The antimicrobial action of sulfonamides is well-established and involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[25]
Conclusion
The 4-(Pyrazol-1-yl)benzenesulfonamide scaffold remains a highly promising framework for the development of novel therapeutic agents. A systematic and rigorous biological evaluation is paramount to unlocking the full potential of these derivatives. This guide provides a foundational framework for researchers to conduct comprehensive in vitro assessments of their anticancer and antimicrobial activities. By employing the described protocols and considering the principles of structure-activity relationships, the scientific community can continue to advance the development of this important class of compounds towards clinical applications.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A.-L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779–788.
-
Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). (2023). PubMed. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255.
-
Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). WOAH. Retrieved from [Link]
- Al-Abdullah, E. S., Asiri, A. M., Al-Amro, A. A., & El-Emam, A. A. (2015). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Acta Pharmaceutica, 65(3), 265–278.
- Wang, Y., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(12), 2137.
-
Antibiotic sensitivity testing. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2022). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1344–1354.
-
Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives. (2023). Tuijin Jishu/Journal of Propulsion Technology. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). PubMed. Retrieved from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. Retrieved from [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases. (2023). RSC Publishing. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
INVESTIGATION OF SULFONAMIDES AND THEIR ANALOGUES AS ANTIFUNGAL AGENTS. (n.d.). Retrieved from [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. Retrieved from [Link]
- Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845–853.
-
Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Retrieved from [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. Retrieved from [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC. Retrieved from [Link]
-
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2025). ResearchGate. Retrieved from [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][5][6][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). Bentham Science Publishers. Retrieved from [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][5][6][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. Retrieved from [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Retrieved from [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). PMC. Retrieved from [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][5][6][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). Bentham Science. Retrieved from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. propulsiontechjournal.com [propulsiontechjournal.com]
- 13. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. woah.org [woah.org]
- 16. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 17. apec.org [apec.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Drug Candidates
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile and specific interactions with biological targets.[2][3] This has led to the development of numerous pyrazole-containing therapeutics, from anti-inflammatory agents like Celecoxib to a multitude of kinase inhibitors for cancer therapy.[4] However, the journey from a promising hit in a petri dish to a successful clinical candidate is fraught with challenges, a primary one being the often-observed disparity between in vitro and in vivo efficacy.
This guide provides an in-depth technical comparison of the evaluation of pyrazole-based drug candidates in both in vitro and in vivo settings. We will explore the causal relationships behind experimental choices, present detailed protocols for key assays, and analyze case studies that highlight the critical importance of understanding the translational gap. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of preclinical drug discovery.
The Dichotomy of Preclinical Evaluation: In Vitro vs. In Vivo
The initial stages of drug discovery heavily rely on in vitro assays to screen large libraries of compounds and identify those with high potency and selectivity against a specific molecular target. These assays are conducted in a controlled, artificial environment, such as a test tube or a multi-well plate, using purified enzymes or cultured cells. They offer the advantages of high throughput, lower cost, and mechanistic clarity.
However, the simplicity of in vitro systems is also their greatest limitation. They fail to recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the immune system, are not accounted for. This is where in vivo studies, typically conducted in animal models, become indispensable. They provide a more holistic assessment of a drug candidate's potential by evaluating its efficacy and safety within a complex biological system.
The transition from in vitro success to in vivo validation is a critical and often challenging step. A compound that demonstrates nanomolar potency in a biochemical assay may show little to no effect in an animal model of disease. Conversely, some compounds may exhibit unexpected efficacy in vivo due to the formation of active metabolites. Understanding and anticipating these discrepancies is key to efficient drug development.
Case Study: Celecoxib - A Tale of Two Environments
A classic example illustrating the in vitro versus in vivo disconnect is the pyrazole-based non-steroidal anti-inflammatory drug (NSAID), Celecoxib. In vitro studies using human liver microsomes identified Celecoxib as a moderately potent competitive inhibitor of the enzyme CYP1A2, with an inhibitor constant (Ki) of 25.4 microM.[5] This finding would suggest a potential for drug-drug interactions with other medications metabolized by this enzyme.
However, a subsequent in vivo study in healthy volunteers told a different story. Administration of Celecoxib did not significantly affect the metabolism of tizanidine, a known CYP1A2 substrate.[5] The researchers concluded that despite its in vitro activity, Celecoxib does not act as a clinically significant inhibitor of CYP1A2 in vivo. This discrepancy can be attributed to the fact that the free plasma concentrations of Celecoxib in the body do not reach the levels required to inhibit the enzyme to a clinically relevant extent.[5]
This case underscores the importance of considering pharmacokinetic and pharmacodynamic (PK/PD) properties when translating in vitro findings to a whole-organism context.
Pyrazole-Based Kinase Inhibitors: A Focus on Cancer Therapy
The pyrazole moiety is a common feature in many small molecule kinase inhibitors developed for cancer treatment.[4] These drugs often target kinases involved in cell cycle regulation (Cyclin-Dependent Kinases - CDKs) or oncogenic signaling pathways (Janus Kinases - JAKs).[1]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.[7]
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway plays a crucial role in transmitting signals from cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[8][9] Several pyrazole-containing JAK inhibitors have been developed and have shown promise in preclinical and clinical studies.[9][10]
Experimental Design and Protocols
The successful evaluation of pyrazole-based drug candidates requires a carefully designed experimental workflow that progresses from initial in vitro screening to rigorous in vivo validation.
In Vitro Efficacy Assessment
A battery of in vitro assays is employed to characterize the activity of new chemical entities.
These assays utilize purified enzymes to determine the direct inhibitory effect of a compound.
Detailed Protocol: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory potential of a pyrazole-based compound against the CDK2/cyclin A2 complex.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the CDK2/Cyclin A2 enzyme and the substrate (e.g., a synthetic peptide) in the reaction buffer.
-
Prepare serial dilutions of the pyrazole-based test compound in DMSO.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the enzyme and substrate mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 10 minutes) to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of product formed. This can be done using various methods, such as measuring the incorporation of radioactive phosphate (if using [γ-33P]ATP) or using luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
These assays use cultured cancer cell lines to evaluate the compound's ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.
Detailed Protocol: Cell Proliferation (MTT) Assay
This protocol outlines a colorimetric assay to measure the cytotoxic effects of a pyrazole-based compound on cancer cells.[11]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells, HCT116 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Efficacy Assessment
Promising candidates from in vitro studies are advanced to in vivo testing in animal models to evaluate their therapeutic efficacy and safety profile.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most common in vivo models for evaluating anticancer agents.[12]
Detailed Protocol: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment and use of a subcutaneous xenograft model to test the in vivo efficacy of a pyrazole-based drug candidate.[13][14]
-
Cell Preparation and Implantation:
-
Harvest human cancer cells from culture.
-
Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to support tumor formation.
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. The volume can be calculated using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups (typically 5-10 mice per group).[14]
-
Administer the pyrazole-based drug candidate to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
The dosing schedule (e.g., daily, twice daily) and dose level should be determined from prior pharmacokinetic and maximum tolerated dose (MTD) studies.[14]
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed effects.
-
Visualizing the Path to Efficacy
Diagrams can be powerful tools for understanding complex biological pathways and experimental workflows.
Caption: High-level workflow for preclinical evaluation of drug candidates.
Caption: Simplified JAK/STAT signaling pathway and the action of pyrazole inhibitors.
Data at a Glance: Comparing In Vitro and In Vivo Results
The following table provides a hypothetical comparison of data for two pyrazole-based drug candidates, highlighting the potential for discrepancies between in vitro and in vivo findings.
| Parameter | Compound A | Compound B | Rationale for Discrepancy |
| In Vitro Data | |||
| Target Kinase IC50 | 10 nM | 50 nM | |
| Cell Proliferation GI50 | 100 nM | 500 nM | |
| In Vivo Data | |||
| Oral Bioavailability | 5% | 80% | Poor absorption of Compound A limits its systemic exposure. |
| Tumor Growth Inhibition | 20% | 80% | Higher bioavailability of Compound B leads to greater target engagement in the tumor. |
| Conclusion | Potent in vitro, poor in vivo efficacy | Less potent in vitro, strong in vivo efficacy | Pharmacokinetic properties are a key determinant of in vivo success. |
Conclusion: A Holistic Approach is Paramount
The development of pyrazole-based drug candidates, like any therapeutic agent, requires a multifaceted evaluation strategy. While in vitro assays are essential for initial screening and mechanistic studies, they are not sufficient to predict clinical success. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial for bridging the gap between the controlled environment of the laboratory and the complex biological landscape of a living organism.
By integrating robust in vitro and in vivo experimental designs, researchers can make more informed decisions, leading to the identification of drug candidates with a higher probability of success in the clinic. The insights and protocols provided in this guide are intended to support this critical endeavor, ultimately contributing to the development of novel and effective pyrazole-based medicines.
References
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
-
Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. PubMed. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. [Link]
-
In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. PubMed. [Link]
-
In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment. Taylor & Francis Online. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. PubMed. [Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
-
In Vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. [Link]
-
Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. [Link]
-
In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. ResearchGate. [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. [Link]
-
The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PMC. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
-
Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). Semantic Scholar. [Link]
-
In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. the University of Groningen research portal. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. PubMed. [Link]
-
In vivo Efficacy Testing. Creative Animodel. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
Objective Comparison and Supporting Protocols for Researchers in Drug Discovery
Abstract
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of pyrazole derivatives against therapeutically relevant protein targets. Pyrazole-based compounds represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory and anticancer effects.[1][2] Molecular docking is an indispensable computational tool for predicting the binding affinities and interaction patterns of these derivatives, thereby accelerating the drug discovery pipeline.[3][4] This document offers an in-depth analysis of target selection, a comparison of docking performance based on published data, and detailed, self-validating experimental protocols designed to ensure scientific rigor and reproducibility.
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
The Versatility and Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that confers significant chemical stability and diverse functionalization potential.[5][6] This versatility has established the pyrazole ring as a prominent scaffold in medicinal chemistry, leading to a multitude of derivatives with a broad spectrum of pharmacological activities.[7] The overwhelming body of literature reflects the immense biological potential of these compounds, which are core components of several FDA-approved drugs such as Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Apixaban (anticoagulant).[1][2][8] Their proven efficacy stems from the ability of the pyrazole core and its substituents to form critical interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—with the active sites of key biological targets.[6]
The Role of Molecular Docking in Rational Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second (the receptor, e.g., a target protein) to form a stable complex.[3] The primary goals are to predict the binding mode and estimate the binding affinity, typically represented as a scoring function or binding energy.[9] This in silico approach allows for the high-throughput screening of virtual libraries of compounds against a specific protein target, saving considerable time and resources compared to traditional high-throughput screening (HCS).[4] For pyrazole derivatives, docking studies are instrumental in understanding structure-activity relationships (SAR), guiding the rational design of new analogues with improved potency and selectivity, and prioritizing candidates for chemical synthesis and subsequent in vitro testing.[3][10]
Strategic Selection of Protein Targets for Pyrazole Derivatives
The success of a docking study is contingent upon the selection of a biologically relevant and validated protein target. Pyrazole derivatives have shown significant promise against two major classes of therapeutic targets: those involved in inflammation and those critical to cancer progression.
Anti-inflammatory Targets: Cyclooxygenases (COX-1 & COX-2)
The cyclooxygenase (COX) enzymes are key to the inflammatory pathway. While COX-1 is constitutively expressed for homeostatic functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[11] The selective inhibition of COX-2 is a well-established strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] The pyrazole scaffold is famously utilized in Celecoxib, a selective COX-2 inhibitor. Docking studies are crucial for designing new pyrazole derivatives that can fit into the larger, more hydrophobic active site of COX-2 and form key interactions, particularly with the secondary pocket, which is absent in COX-1.[13][14][15][16]
Anticancer Targets: Protein Kinases and Tubulin
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8][17] Pyrazole derivatives have been extensively investigated as inhibitors of various kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[17][18]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation.[10][19]
-
CDKs (Cyclin-Dependent Kinases): These enzymes control the cell cycle, and their inhibition can halt the proliferation of cancer cells.[17]
Furthermore, tubulin , the protein subunit of microtubules, is another validated anticancer target. Inhibitors of tubulin polymerization disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.[20] Docking studies help elucidate how pyrazole derivatives bind to the colchicine-binding site of β-tubulin, providing a structural basis for their cytotoxic effects.[10][20]
Comparative Docking Performance Analysis
Causality Behind Methodological Choices
A direct comparison of docking scores from different studies requires careful consideration of the methodologies used, as results are highly dependent on the chosen software, scoring function, and force field.
-
Docking Software: A variety of academic and commercial software packages are available, each employing different search algorithms and scoring functions.[21] Popular choices include AutoDock/Vina (widely used, open-source), GOLD (known for high accuracy), and Glide (a leading commercial solution).[22][23][24] The choice of software is often a balance between computational speed, accuracy, and ease of use.[22][25]
-
Force Fields: A force field is a set of parameters used to calculate the potential energy of a system of atoms.[26] For small molecules like pyrazoles, common force fields include GAFF (General AMBER Force Field) and CGenFF (CHARMM General Force Field).[26] The accuracy of the force field directly impacts the reliability of the calculated binding energy.[27][28][29]
-
Scoring Functions: These functions estimate the binding free energy. A lower, more negative score typically indicates a stronger predicted binding affinity.[9] However, these scores are approximations and should be used for ranking and comparison within the same study rather than as absolute values.
Data Summary: Docking Scores of Representative Pyrazole Derivatives
The following table summarizes representative docking data collated from various studies. This allows for an objective comparison of the binding affinities of different pyrazole derivatives against key protein targets.
| Target Protein (PDB ID) | Pyrazole Derivative Class | Representative Docking Score (kcal/mol) | Docking Software Used | Reference |
| COX-2 (1CX2) | Pyrazole-Pyridine Hybrid | -10.9 | MOE | [14][30] |
| COX-2 (1CX2) | Pyrazole Carboxamide | -9.8 | AutoDock Vina | [11][16] |
| VEGFR-2 (2QU5) | Thiazole-Pyrazole Hybrid | -10.09 (kJ/mol converted) | AutoDock 4.2 | [17][18] |
| Aurora A Kinase (2W1G) | Thiazole-Pyrazole Hybrid | -8.57 (kJ/mol converted) | AutoDock 4.2 | [17][18] |
| CDK2 (2VTO) | Pyrazole-Thiadiazole Hybrid | -10.35 (kJ/mol converted) | AutoDock 4.2 | [17] |
| EGFR Kinase (1M17) | Pyrazole-Pyrazoline Hybrid | -10.36 | AutoDock Vina | [10][19] |
| β-Tubulin (1SA0) | Pyrazole-Chalcone Conjugate | -8.92 | AutoDock Vina | [20] |
Note: Binding energies from different studies, especially those using different software or units (kJ/mol vs. kcal/mol), should be compared with caution. The primary value is in observing trends and relative affinities against different targets.
Experimental Protocols: A Self-Validating Docking Workflow
To ensure trustworthiness, every computational protocol must be a self-validating system. The following sections provide a detailed workflow, emphasizing the critical step of redocking to validate the methodology before screening unknown compounds.
Docking Study Workflow Diagram
Caption: A self-validating workflow for molecular docking studies.
Step-by-Step Molecular Docking Protocol (Using AutoDock Vina)
This protocol provides a generalized procedure for docking a pyrazole derivative into a target protein.[11][31][32][33]
-
Protein Preparation:
-
Action: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) from the Protein Data Bank (RCSB PDB).
-
Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for the docking simulation.
-
Action: Use molecular modeling software (e.g., AutoDock Tools, UCSF Chimera) to remove water molecules, co-factors, and any existing ligands. Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).
-
Causality: Water molecules are typically removed to simplify the calculation, unless specific water bridges are known to be critical for binding. Adding hydrogens and charges is essential for the force field to accurately calculate electrostatic and van der Waals interactions.
-
Action: Save the prepared protein in the PDBQT file format.
-
Causality: The PDBQT format includes atomic charges, atom types, and torsional flexibility information required by AutoDock Vina.
-
-
Ligand Preparation:
-
Action: Draw the 2D structure of the pyrazole derivative using chemical drawing software (e.g., BIOVIA Draw, ChemDraw) and convert it to a 3D structure.[34]
-
Action: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
Action: Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in the PDBQT format.
-
Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand (flexible docking), which is crucial for finding the best binding pose.
-
-
Grid Box Generation:
-
Action: Define a 3D grid box that encompasses the entire binding site of the protein. The coordinates for the box are typically centered on the position of the co-crystallized ligand or a known active site.
-
Causality: The grid box defines the search space for the docking algorithm. The software pre-calculates potential interaction energies within this grid, which significantly speeds up the docking process.
-
-
Running the Docking Simulation:
-
Action: Use the AutoDock Vina command-line interface, providing the prepared protein (receptor.pdbqt), ligand (ligand.pdbqt), and a configuration file specifying the grid box coordinates and dimensions.
-
Example Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
Causality: Vina's algorithm will systematically place multiple conformations of the ligand within the grid box, evaluating the binding energy for each pose using its scoring function.[16]
-
-
Analysis of Results:
-
Action: Vina will output multiple binding poses ranked by their binding affinity (in kcal/mol). The top-ranked pose is the most likely binding mode.
-
Action: Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the pyrazole derivative and the protein's active site residues.
-
Causality: Analyzing the specific interactions provides a mechanistic understanding of why the ligand binds and can explain its potency and selectivity. This is a critical step in SAR analysis.
-
Mandatory Protocol: Docking Validation by Redocking
Before screening new pyrazole derivatives, the docking protocol itself must be validated to ensure it can accurately reproduce a known binding pose.[35][36]
-
Objective: To dock the co-crystallized (native) ligand back into its own protein's binding site.
-
Procedure:
-
Select a high-resolution crystal structure of your target protein that contains a bound ligand (e.g., PDB ID 1CX2, which has COX-2 bound to the inhibitor SC-558).
-
Separate the native ligand from the protein structure.
-
Prepare both the protein and the native ligand using the exact same protocol as described in section 4.2.
-
Perform the docking simulation using the validated protocol.
-
-
Validation Criterion:
-
Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.[9][37]
-
A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [35]
-
Causality: A low RMSD confirms that the chosen docking software, parameters, and scoring function are capable of accurately recreating the experimentally observed binding mode. This builds confidence that the results for novel ligands will also be reliable. If the RMSD is high (> 2.0 Å), the docking parameters (e.g., grid box size/location, exhaustiveness) must be adjusted and the validation repeated.[36][37]
-
Bridging In Silico and In Vitro: The Path Forward
Molecular docking is a predictive tool, not a replacement for experimental validation.[38] The candidates identified through a robust and validated docking workflow serve as a prioritized list for synthesis and biological evaluation.
Caption: From computational hits to experimental leads.
The binding affinities predicted by docking can be correlated with experimental data such as the half-maximal inhibitory concentration (IC₅₀). A strong correlation between low docking scores and low IC₅₀ values further validates the computational model and provides a powerful, predictive tool for designing the next generation of pyrazole-based therapeutics.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.[Link]
-
Review: biologically active pyrazole derivatives. (n.d.). Royal Society of Chemistry.[Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate.[Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate.[Link]
-
“Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.[Link]
-
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). J-Stage.[Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI.[Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Institutes of Health.[Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). MDPI.[Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). ResearchGate.[Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). ResearchGate.[Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate.[Link]
-
Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking. (2021). National Institutes of Health.[Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). National Institutes of Health.[Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). Bentham Science.[Link]
-
Force fields for small molecules. (n.d.). National Institutes of Health.[Link]
-
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (2017). ResearchGate.[Link]
-
Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. (2022). MDPI.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.[Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico.[Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). Baker Laboratory, University of Washington.[Link]
-
Software for molecular docking: a review. (2017). National Institutes of Health.[Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). ACS Publications.[Link]
-
Developing an effective polarizable bond method for small molecules with application to optimized molecular docking. (2020). RSC Publishing.[Link]
-
Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. (2023). ARH FARM.[Link]
-
Molecular Docking Protocol. (2021). ResearchGate.[Link]
-
Glide. (n.d.). Schrödinger.[Link]
-
Which is the most preferred easy-to-use protein-ligand docking software?. (2016). Quora.[Link]
-
How to validate the molecular docking results ?. (2022). ResearchGate.[Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University.[Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed.[Link]
-
Molecular Docking - An easy protocol. (2018). protocols.io.[Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.[Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate.[Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot.[Link]
-
Molecular Docking Tutorial. (n.d.). University of Alberta.[Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI.[Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents [mdpi.com]
- 16. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 22. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 23. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. schrodinger.com [schrodinger.com]
- 25. quora.com [quora.com]
- 26. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bakerlab.org [bakerlab.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 33. sites.ualberta.ca [sites.ualberta.ca]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 37. researchgate.net [researchgate.net]
- 38. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Pyrazol-1-yl)benzenesulfonic Acid Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most notably as a privileged structure for the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[1][2] Derivatives of this class, such as the famed COX-2 inhibitor Celecoxib, demonstrate the scaffold's versatility.[3] However, this versatility necessitates a rigorous understanding of an inhibitor's selectivity. As drug development pipelines advance, the early and comprehensive identification of off-target interactions is fundamental to understanding a compound's efficacy and potential toxicity.[4] This guide provides a framework for designing and executing robust cross-reactivity studies for novel 4-(pyrazol-1-yl)benzenesulfonic acid-based inhibitors, grounded in established biochemical principles and field-proven methodologies.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
The benzenesulfonamide moiety is a potent zinc-binding group, anchoring these inhibitors to the catalytic zinc ion at the bottom of the active site of carbonic anhydrases. The pyrazole ring and its substituents then extend into the active site cavity, forming interactions that determine isoform-selectivity. However, the existence of 16 known human CA isoenzymes, each with distinct physiological roles, means that a lack of selectivity can lead to undesirable side effects.[1] For instance, inhibiting the ubiquitous CA-II isoform while targeting the tumor-associated CA-IX could lead to systemic toxicities.[1][5]
Furthermore, many other enzymes in the human proteome utilize metal ions in their active sites. While the specific geometry may differ, the potential for off-target binding, however weak, cannot be dismissed without empirical evidence. This is particularly critical for scaffolds that target large and highly conserved enzyme families, such as kinases, where inhibitors targeting the ATP pocket may exhibit cross-reactivity.[4][6][7] Therefore, a systematic cross-reactivity study is a self-validating system; it not only qualifies your lead compound but also validates the hypothesis of its intended mechanism of action.
Designing the Selectivity Panel: A Multi-Tiered Approach
A well-designed selectivity panel should provide a comprehensive view of an inhibitor's interaction profile. The choice of targets should be logical and tiered, moving from the most likely off-targets to a broader, exploratory screen.
Tier 1: On-Target Family Screening (Carbonic Anhydrases) The initial screen must include the primary target isoform and other physiologically relevant CA isoforms. This establishes the inhibitor's selectivity within its own enzyme family.
-
Primary Target(s): e.g., hCA IX, hCA XII (tumor-associated isoforms).[1]
-
Ubiquitous, Off-Target Isoforms: hCA I and hCA II (high-level expression in red blood cells and various tissues).
-
Other Relevant Isoforms: Depending on the therapeutic indication, isoforms like hCA IV (membrane-bound) or hCA VA (mitochondrial) may be included.
Tier 2: Related Mechanistic Classes This tier should include enzymes that, while not in the same family, share mechanistic features, such as being metalloenzymes. This is crucial for identifying unexpected cross-reactivity.
-
Matrix Metalloproteinases (MMPs): These are also zinc-dependent enzymes. Screening against a representative MMP (e.g., MMP-2 or MMP-9) can rule out broad metalloenzyme inhibition.
-
Cyclooxygenases (COX-1 and COX-2): Given that the 4-(pyrazol-1-yl)benzenesulfonamide scaffold is present in Celecoxib, a selective COX-2 inhibitor, screening against these enzymes is a mandatory quality control step.[3]
Tier 3: Broad Profiling (Optional but Recommended) For lead compounds progressing towards clinical evaluation, a broader screen against a panel of common off-targets provides a more complete safety profile.
-
Kinase Panels: Commercial services offer screening against hundreds of kinases to flag any potential ATP-competitive binding.[4][7]
-
Safety Panels: These often include a range of receptors, ion channels, and transporters known to be associated with adverse drug reactions.
Caption: Workflow for tiered cross-reactivity screening.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a standard, reliable colorimetric assay for measuring the inhibition of CA's esterase activity.[8] It is a robust method suitable for initial screening and IC50 determination.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 400 nm. The rate of product formation is proportional to the enzyme's activity.
Materials:
-
Purified, recombinant human CA isoforms (hCA I, II, IX, etc.)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
p-Nitrophenyl acetate (p-NPA) substrate stock solution (e.g., 100 mM in acetonitrile).
-
Test Inhibitor (e.g., 10 mM stock in DMSO).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of your 4-(pyrazol-1-yl)benzenesulfonamide inhibitor in the assay buffer. The final concentration range should typically span from 100 µM to 1 nM. Remember to include a "no inhibitor" control (assay buffer with DMSO at the same final concentration as the inhibitor wells).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
160 µL of Assay Buffer.
-
20 µL of the diluted inhibitor solution (or control).
-
10 µL of the CA enzyme solution (final concentration typically 1-5 nM).
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the p-NPA substrate solution to each well to start the reaction. The final substrate concentration should be at or near its Michaelis constant (Km) for the specific CA isoform.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes.
-
Blank Control: Include wells containing all components except the enzyme to subtract any background substrate hydrolysis.
Data Analysis and Interpretation
A. Calculating Percentage Inhibition: First, determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot. Then, calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the "no inhibitor" control.
B. Determining IC50 Values: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the half-maximal inhibitory concentration (IC50). This is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
C. Calculating the Selectivity Index (SI): The selectivity index is a quantitative measure of an inhibitor's preference for one enzyme over another. It is calculated as a ratio of IC50 values.
SI = IC50 (Off-Target) / IC50 (On-Target)
For example, to determine the selectivity for the target hCA IX over the off-target hCA II:
SI = IC50 (hCA II) / IC50 (hCA IX)
A higher SI value (>100) indicates greater selectivity for the target enzyme.
Presenting the Data: A Comparative Approach
Summarize all quantitative data in a clear, structured table. This allows for at-a-glance comparison of the potency and selectivity of different derivatives.
Table 1: Comparative Inhibition Profile of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives
| Compound | Target: hCA IX IC50 (nM) | Off-Target: hCA I IC50 (nM) | Off-Target: hCA II IC50 (nM) | Selectivity Index (hCA I / hCA IX) | Selectivity Index (hCA II / hCA IX) |
| Derivative A | 15.2 | 2,500 | 1,800 | 164 | 118 |
| Derivative B | 8.9 | 3,100 | 950 | 348 | 107 |
| Celecoxib | 45.0 | >10,000 | 2,500 | >222 | 56 |
| Acetazolamide | 25.0 | 74.0 | 12.0 | 3 | 0.48 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.[1][2]
Caption: Binding mechanism of sulfonamide inhibitors to the CA active site.
Conclusion
A rigorous cross-reactivity study is not merely a box-ticking exercise; it is an integral part of the drug discovery process that informs lead optimization, predicts potential liabilities, and builds confidence in a compound's therapeutic potential. For this compound inhibitors, a tiered screening approach focused initially on the carbonic anhydrase family and expanding to other mechanistically related enzymes provides the necessary data to build a comprehensive selectivity profile. By employing robust, validated assays and systematic data analysis, researchers can effectively differentiate promising, selective candidates from promiscuous compounds, ultimately accelerating the journey from the bench to the clinic.
References
-
Title: Kinase selectivity profiling by inhibitor affinity chromatography. Source: PubMed URL: [Link]
-
Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Source: Annual Reviews URL: [Link]
-
Title: Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. Source: NIH URL: [Link]
-
Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Bioinformatics | Oxford Academic URL: [Link]
-
Title: Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Source: NIH URL: [Link]
-
Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Source: Reaction Biology (from Nature Biotechnology) URL: [Link]
-
Title: 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Source: NIH URL: [Link]
-
Title: Cross-reactivity between carbonic anhydrase inhibitor confirmed by lymphocyte transformation test: A case of methazolamide-induced toxic epidermal necrolysis. Source: Seoul National University URL: [Link]
-
Title: 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Source: ResearchGate URL: [Link]
-
Title: Cross-Reactivity Between Carbonic Anhydrase Inhibitor Confirmed by Lymphocyte Transformation Test: A Case of Methazolamide-Induced Toxic Epidermal Necrolysis. Source: PubMed URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Source: PMC - NIH URL: [Link]
-
Title: Carbonic Anhydrase Inhibitors. Source: StatPearls - NCBI Bookshelf URL: [Link]
Sources
- 1. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Pyrazol-1-yl)benzenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Pyrazol-1-yl)benzenesulfonic acid, a compound utilized in various synthetic applications. By providing in-depth technical information and clear procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical management, fostering a culture of safety and responsibility.
Hazard Assessment and Chemical Profile
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound can be elusive, data from structurally similar compounds, such as M-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-Yl)Benzenesulphonic Acid, provides critical insights into its potential hazards.[1]
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed. | [1] |
| Eye Damage/Irritation, Category 2A | Causes serious eye irritation. | [1] |
| Skin Sensitization, Sub-category 1B | May cause an allergic skin reaction. | [2] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | [1] |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 | May cause long lasting harmful effects to aquatic life. | [2] |
The sulfonic acid moiety contributes to the acidic and corrosive nature of the compound, while the pyrazole ring, a common pharmacophore, suggests potential biological activity that warrants careful handling.[3][4][5][6][7]
Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, stringent adherence to personal protective equipment protocols is mandatory when handling this compound in any form—solid, solution, or as waste.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or allergic reactions. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or aerosols that may cause respiratory irritation. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.
Spill Management Protocol
Immediate and appropriate response to a spill is critical to mitigating risks.
3.1. Small Spills (Solid)
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
3.2. Small Spills (Liquid Solution)
-
Containment: Surround the spill with an appropriate absorbent material.
-
Absorption: Apply absorbent material directly to the spill, working from the outside in.
-
Collection: Scoop the saturated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area as described for solid spills.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the foundation of safe and compliant chemical waste disposal.
-
Solid Waste: Collect all solid waste containing this compound, including excess reagent, contaminated weighing paper, and used absorbent materials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other incompatible waste types. Consult a chemical compatibility chart if you are unsure.[8][9][10]
Step 2: Container Management
-
Container Selection: Use a robust, leak-proof container with a secure screw-top lid that is compatible with acidic and organic compounds.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's EHS department may have specific labeling requirements.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for a scheduled pickup.
-
The final disposal of this compound should be conducted by a licensed hazardous waste disposal company. The most common and appropriate method for this type of organic compound is high-temperature incineration .
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
Logical Framework for Hazard Management
The procedural steps outlined in this guide are based on a logical framework that prioritizes safety and compliance.
Caption: Logical relationships between the compound's hazards and the required control and disposal measures.
Conclusion
The responsible management of chemical waste is a cornerstone of professional laboratory practice. For this compound, a conservative approach that treats the compound as hazardous is essential. By following the detailed procedures for handling, spill management, and disposal outlined in this guide, researchers can ensure they are operating in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional local requirements.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
GREEN AGROCHEM-LIGNIN. (n.d.). Is sulfonic acid harmful to humans?. Retrieved from [Link]
- MSDS/SDS. (n.d.). M-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-Yl)Benzenesulphonic Acid.
-
CAS Common Chemistry. (n.d.). 4-[4,5-Dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2-propen-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid. Retrieved from [Link]
- Fisher Scientific. (n.d.).
-
EPA. (n.d.). Substance Details - Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadien-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-. Retrieved from [Link]
-
ChemBK. (n.d.). Benzenesulfonic acid, 4-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)-2-propenylidene). Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - benzene sulphonic acid. Retrieved from [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulfophenyl)azo)-1H-pyrazol-1-yl)-. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid.
-
EPA. (n.d.). Substance Details - Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. Retrieved from [Link]
-
CEDA. (2018). SULPHONIC ACID, 90%. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
-
ResearchGate. (n.d.). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Journal of Electrochemical Science and Engineering. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Retrieved from [Link]
- Unknown. (n.d.).
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. M-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-Yl)Benzenesulphonic Acid MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 2. echemi.com [echemi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. lignincorp.com [lignincorp.com]
- 8. coleparmer.com [coleparmer.com]
- 9. vumc.org [vumc.org]
- 10. walchem.com [walchem.com]
Personal protective equipment for handling 4-(Pyrazol-1-yl)benzenesulfonic acid
Comprehensive Safety Protocol: Handling 4-(Pyrazol-1-yl)benzenesulfonic Acid
As a Senior Application Scientist, this guide provides an in-depth operational and safety framework for handling this compound. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and confidence in the laboratory.
Hazard Identification and Risk Assessment
This compound is an organosulfur compound belonging to the aromatic sulfonic acid class.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural components—a benzenesulfonic acid group and a pyrazole ring—dictate its primary hazards.
-
Corrosivity: As a sulfonic acid derivative, this compound is a strong acid. Concentrated acids are corrosive to all body tissues, capable of causing severe skin burns and permanent eye damage upon contact.[2][3][4] A closely related compound is classified under GHS as causing severe skin burns and eye damage.[1]
-
Irritation: Inhalation of dust (if in solid form) or aerosols can cause irritation to the respiratory tract.[5][6]
-
Sensitization: Some pyrazole derivatives have been noted to cause allergic skin reactions.[1][7]
Given these potential hazards, a thorough risk assessment must be conducted before any handling, and the substance must be treated as hazardous chemical waste for disposal.[8]
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the preceding layers of safety controls. The following hierarchy must be implemented to minimize exposure risk.
Sources
- 1. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid | C10H10N2O4S | CID 66638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. flinnsci.com [flinnsci.com]
- 3. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 4. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 5. capitalresin.com [capitalresin.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
